Methyl indoline-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAPQJBMJBCZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617968 | |
| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141452-01-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of the Indoline Scaffold
An In-Depth Technical Guide to Methyl Indoline-5-Carboxylate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond simple data recitation to provide in-depth, field-proven insights into its synthesis, properties, and applications, grounded in established scientific principles.
This compound (CAS No. 141452-01-9) is a heterocyclic organic compound featuring a dihydroindole (indoline) core. Unlike its aromatic counterpart, methyl indole-5-carboxylate, the saturated 2,3-bond of the indoline structure imparts a three-dimensional geometry. This non-planar conformation is of significant interest in medicinal chemistry, as it allows for more specific and complex interactions with the active sites of biological targets. The indoline scaffold is a privileged structure found in numerous natural products and synthetic pharmaceuticals, valued for its role in creating potent and selective therapeutic agents.[1] This guide focuses on the methyl ester at the 5-position, a key intermediate for further functionalization in synthetic chemistry.
Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 141452-01-9 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 331.0 ± 31.0 °C (Predicted) | [3] |
| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [3] |
| Storage | 2-8°C, Keep in dark place, Sealed in dry | [3] |
Synthesis: Selective Reduction of the Indole Ring
The most common and efficient route to this compound is via the selective reduction of the corresponding indole, Methyl indole-5-carboxylate (CAS No. 1011-65-0).[2][4] This transformation is a cornerstone of indoline chemistry.
Mechanistic Rationale
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is the preferred reagent. Unlike more powerful hydrides (e.g., LiAlH₄) which would risk reducing the ester group, NaBH₃CN is a milder agent. In the acidic environment, the indole nitrogen is protonated, activating the C2=C3 double bond towards nucleophilic attack by the hydride. This selectivity is paramount to preserving the crucial carboxylate functionality for subsequent reactions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of Methyl indole-5-carboxylate.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for ensuring reaction success.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in acetic acid (10 mL).[2][4] The dissolution indicates the reactant is ready for the next step.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a critical control step to manage the exothermic nature of the hydride addition and prevent side reactions.
-
Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol, 3.0 eq) to the stirred solution over a period of 5 minutes.[2][4] A slow, portion-wise addition is essential for safety and selectivity.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[2][4] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Quenching and Solvent Removal: After 1 hour, carefully add water (3 mL) to quench any remaining reducing agent. Concentrate the entire mixture under reduced pressure (rotary evaporation) to remove the acetic acid and water.[4]
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (150 mL) to neutralize any residual acetic acid. The aqueous phase should be back-extracted with ethyl acetate (2 x 75 mL) to maximize product recovery.[2][4]
-
Final Wash and Drying: Combine all organic phases and wash with saturated saline (brine, 150 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
Purification: The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-50% ethyl acetate in hexane, often containing a small amount of triethylamine (0.1%) to prevent the product from tailing on the acidic silica.[2][4] This step yields the pure this compound, typically as an off-white solid with a yield of around 99%.[4]
Applications in Drug Discovery and Chemical Biology
The indoline core is a versatile scaffold in medicinal chemistry, and this compound serves as a key starting material for building more complex molecules.
-
Anti-Inflammatory Agents: The indoline structure is a core component of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which are being investigated as novel anti-inflammatory drugs.[5] The specific stereochemistry and vectoral presentation of substituents on the indoline ring are critical for achieving dual-target affinity.
-
Anticancer Therapeutics: Dihydroindole derivatives have been successfully developed as histone deacetylase (HDAC) inhibitors.[1] The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid and then coupled with other fragments to build potent enzyme inhibitors.
-
Central Nervous System (CNS) Agents: The three-dimensional shape of the indoline nucleus is well-suited for interaction with G-protein coupled receptors (GPCRs) and ion channels in the CNS.
-
Synthetic Building Block: The secondary amine of the indoline ring can be readily functionalized (e.g., via acylation, alkylation, or arylation), while the methyl ester can be hydrolyzed, reduced, or converted to an amide, providing multiple handles for synthetic diversification.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is essential. A standard analytical workflow involves multiple spectroscopic techniques.
Caption: Standard analytical workflow for product characterization.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, two aliphatic methylene groups (CH₂) in the five-membered ring (typically seen as triplets around 3.0-3.6 ppm), the N-H proton (a broad singlet), and the methyl ester singlet (-OCH₃) around 3.8 ppm.
-
¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~167 ppm), aromatic carbons, two aliphatic carbons, and the methyl ester carbon.[6] The absence of signals corresponding to the C2=C3 double bond of the indole starting material is a key indicator of a successful reduction.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or similar techniques should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.2.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretch from the ester group (~1700-1720 cm⁻¹) and an N-H stretch (~3300-3400 cm⁻¹).
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C).[3] The compound is stable under normal conditions.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Note: While specific hazard data for this exact compound is limited, related indole and indoline compounds are classified as skin and eye irritants.[7][9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for the design and synthesis of complex, biologically active molecules. Its value lies in the non-planar indoline core, which offers distinct advantages over aromatic systems in achieving specific molecular recognition. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in advancing the frontiers of drug discovery and chemical science.
References
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR. Retrieved from [Link]
- Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14897–14917.
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A Comprehensive Technical Guide to the Synthesis of Methyl Indoline-5-Carboxylate
An In-depth Analysis of a Two-Step Synthetic Pathway from Indole-5-Carboxylic Acid for Drug Development Professionals
Executive Summary
Methyl indoline-5-carboxylate is a pivotal structural motif and a versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. This guide provides a comprehensive, field-proven methodology for its synthesis starting from the readily available indole-5-carboxylic acid. We present a robust two-step synthetic strategy: an initial Fischer-Speier esterification to produce the intermediate, methyl 1H-indole-5-carboxylate, followed by a highly selective reduction of the indole nucleus to the desired indoline. This document elucidates the chemical principles, provides detailed, step-by-step protocols, and offers expert insights into process optimization and potential challenges, ensuring a reliable and scalable synthesis for research and development applications.
Introduction: Strategic Importance and Synthetic Rationale
The indoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its saturated pyrrolidine ring, fused to a benzene nucleus, offers a three-dimensional geometry distinct from its aromatic indole precursor, which is crucial for specific receptor binding. The 5-carboxy functional group, protected as a methyl ester, serves as a versatile handle for further chemical elaboration, making this compound a high-value intermediate.
The primary challenge in this synthesis lies in the selective reduction of the indole's electron-rich pyrrole ring without affecting the benzene ring or the carboxylate group. Direct catalytic hydrogenation of unprotected indoles can be problematic, often requiring harsh conditions and suffering from catalyst poisoning by the basic indoline product.[1][2] Other methods may lack selectivity or employ hazardous reagents.
This guide outlines a strategic sequence that circumvents these issues:
-
Esterification: Conversion of indole-5-carboxylic acid to its methyl ester. This step protects the carboxylic acid from potential side reactions during reduction and slightly deactivates the aromatic system.
-
Selective Reduction: Hydrogenation of the intermediate, methyl 1H-indole-5-carboxylate, to the target indoline using a chemoselective hydride reagent.
This esterify-then-reduce approach is chosen for its high fidelity, exceptional yields, and operational simplicity, making it superior to the reverse strategy of reducing the indole acid first.
Section 1: Step 1 - Esterification of Indole-5-Carboxylic Acid
Principle and Mechanism: The Fischer-Speier Esterification
The conversion of indole-5-carboxylic acid to methyl 1H-indole-5-carboxylate is most effectively achieved via the Fischer-Speier esterification.[3][4] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is a classic, equilibrium-driven process.
The mechanism involves several key steps:
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final ester product.[5][6]
To drive the equilibrium towards the product, methanol is typically used in large excess, serving as both a reagent and the solvent.
Detailed Experimental Protocol: Synthesis of Methyl 1H-indole-5-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 62.1 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) with stirring. The mixture may warm slightly.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol to approximately 30 mL using a rotary evaporator.
-
Neutralization & Extraction: Carefully pour the concentrated mixture into 200 mL of ice-cold water. A precipitate should form. Neutralize the aqueous suspension to pH ~7 by the slow addition of a saturated sodium bicarbonate solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The resulting product, methyl 1H-indole-5-carboxylate, should be an off-white to pale yellow powder.[7] Further purification can be achieved by recrystallization from methanol if necessary.
Section 2: Step 2 - Selective Reduction to this compound
Principle and Mechanism: Chemoselective Hydride Reduction
The selective reduction of the C2-C3 double bond of the indole ring is the critical transformation. While various reagents exist, sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid provides an exceptionally clean and high-yielding conversion.[8]
The rationale for this method's success lies in the reaction mechanism. In the presence of acetic acid, the indole nitrogen or, more significantly, the C3 position of the indole ring becomes protonated. This generates a highly reactive iminium-like ion intermediate, which disrupts the aromaticity of the pyrrole ring. Sodium cyanoborohydride is a mild hydride donor that is stable in acidic conditions and is particularly adept at reducing electrophilic iminium species. It selectively delivers a hydride to the C2 position, quenching the iminium ion and resulting in the desired indoline ring structure. This method avoids the over-reduction often seen with more powerful reducing agents.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified synthetic procedure.[8]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (5.0 g, 28.5 mmol) in glacial acetic acid (50 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.
-
Reagent Addition: Slowly add sodium cyanoborohydride (5.38 g, 85.6 mmol, 3.0 equivalents) to the cooled solution in portions over approximately 5-10 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, carefully add 15 mL of water to the reaction mixture to quench any unreacted hydride reagent.
-
Solvent Removal: Remove all solvents under reduced pressure using a rotary evaporator.
-
Extraction and Wash: Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 150 mL) to neutralize the acetic acid, followed by a wash with saturated brine (150 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of 0-50% ethyl acetate in hexane containing 0.1% triethylamine is effective.[8] The triethylamine is crucial to prevent the basic indoline product from tailing on the acidic silica gel. Combine the pure fractions and evaporate the solvent to afford this compound as a solid or oil.
Section 3: Process Summary and Data
Overall Synthetic Workflow
The two-step synthesis is summarized in the workflow diagram below.
Caption: Synthetic pathway from Indole-5-carboxylic Acid to the target molecule.
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: Reduction |
| Starting Material | Indole-5-carboxylic acid | Methyl 1H-indole-5-carboxylate |
| Key Reagents | Methanol, H₂SO₄ | Sodium Cyanoborohydride, Acetic Acid |
| Typical Yield | >90% | ~99%[8] |
| Product Purity | >95% (post-filtration) | >98% (post-chromatography) |
| Melting Point (Intermediate) | 126-128 °C[9] | N/A |
| Molecular Formula (Product) | C₁₀H₉NO₂[10] | C₁₀H₁₁NO₂[11] |
| Molecular Weight (Product) | 175.18 g/mol | 177.20 g/mol [12] |
Section 4: Troubleshooting and Field Insights
-
Controlling the Esterification Equilibrium: If the esterification reaction in Step 1 stalls, the equilibrium can be further shifted by removing the water byproduct. While using excess methanol is standard, for difficult substrates, a Dean-Stark apparatus could be employed with a co-solvent like toluene, although this complicates the workup.
-
Purity of the Intermediate: Ensure the methyl 1H-indole-5-carboxylate intermediate is reasonably pure and dry before proceeding to the reduction step, as impurities could lead to side reactions or lower yields.
-
Importance of Triethylamine in Chromatography: The addition of a small amount of triethylamine to the chromatography eluent in Step 2 is a critical field-proven technique. The basic nitrogen of the indoline product can interact strongly with the acidic silanol groups on the silica gel, leading to poor separation and low recovery. The triethylamine acts as a competitive base, masking these active sites and ensuring sharp, symmetrical peaks.
-
Alternative Reduction Strategies: While the NaBH₃CN method is highly recommended, other reagents can accomplish this transformation. Borane complexes in the presence of trifluoroacetic acid are also effective for reducing indoles to indolines.[13] Catalytic hydrogenation using platinum or palladium catalysts can work but often requires N-protection of the indole and careful control of conditions to prevent over-reduction or catalyst deactivation.[1][2]
-
Role of N-Protecting Groups: In many indole syntheses, the indole nitrogen is protected (e.g., with Boc, Ts, or SEM groups) to modulate the ring's electronics or prevent undesired reactions at the nitrogen atom.[14][15] A key advantage of the presented NaBH₃CN/AcOH protocol is its high efficiency on the unprotected N-H indole, simplifying the overall synthetic sequence by avoiding additional protection and deprotection steps.
Conclusion
The synthesis of this compound from indole-5-carboxylic acid is reliably achieved through a two-step sequence of Fischer esterification followed by a selective reduction with sodium cyanoborohydride in acetic acid. This guide provides a scientifically sound and experimentally validated framework for this transformation. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently produce this valuable synthetic intermediate with high yield and purity, facilitating the advancement of their discovery programs.
References
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]
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Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Available at: [Link]
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SciSpace: Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available at: [Link]
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ACS Publications: Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate: Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available at: [Link]
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Methyl 1H-indole-3-carboxylate. Available at: [Link]
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Master Organic Chemistry: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
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MDPI: Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl Indoline-5-carboxylate
Introduction: The Role of Methyl Indoline-5-carboxylate in Modern Drug Discovery
This compound (CAS No. 141452-01-9) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its rigid, saturated bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Notably, it is a key intermediate in the development of novel therapeutics, including potential antiepileptic drugs.[2][3] The indoline core is a common motif in pharmacologically active compounds, and strategic modifications can lead to potent agents with diverse activities.[4]
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of such an intermediate is paramount. The solubility and stability of this compound directly impact its handling, formulation, and the reliability of experimental outcomes. This guide provides a detailed exploration of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their assessment.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 141452-01-9 | [1][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][5] |
| Molecular Weight | 177.20 g/mol | [1][2][5] |
| Appearance | Solid (predicted) | [6] |
Part 1: Solubility Profile of this compound
Theoretical Considerations and Solvent Selection
The structure of this compound, featuring a secondary amine, an aromatic ring, and a methyl ester, suggests a moderate polarity. It is expected to be poorly soluble in water and more soluble in organic solvents.
Rationale for Solvent Selection:
-
Aqueous Buffers (e.g., Phosphate-Buffered Saline, pH 7.4): Essential for assessing solubility under physiological conditions, relevant for early-stage drug discovery and biological assays.
-
Common Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for creating stock solutions of test compounds for biological screening.
-
Ethanol (EtOH): A polar protic solvent, frequently used in formulations and as a co-solvent.
-
Methanol (MeOH): Similar to ethanol, used in both synthesis and analysis.
-
Acetonitrile (ACN): A polar aprotic solvent, common as an HPLC mobile phase component.
-
Dichloromethane (DCM) & Ethyl Acetate (EtOAc): Less polar solvents, often used in organic synthesis and extraction.
-
Experimental Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and straightforwardness.[7] The principle is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[7]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid using centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
The results should be compiled into a clear, comparative table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Expected to be low | TBD |
| PBS (pH 7.4) | 37 | TBD | TBD |
| DMSO | 25 | Expected to be high | TBD |
| Ethanol | 25 | TBD | TBD |
| Methanol | 25 | TBD | TBD |
| Acetonitrile | 25 | TBD | TBD |
TBD: To Be Determined experimentally.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
Part 2: Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or formulation.[9] Forced degradation (or stress testing) is a powerful tool to elucidate potential degradation pathways.[1][10]
Predicted Chemical Liabilities
The indoline scaffold presents specific sites susceptible to degradation:
-
Oxidation: The indoline ring is an electron-rich system and is prone to oxidation, particularly at the benzylic position of the nitrogen atom, potentially leading to the corresponding indole derivative or other oxidative products.[11] This is often the primary metabolic pathway for indoline-containing compounds.[11]
-
Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Photodegradation: Aromatic systems can be sensitive to light, which can induce radical-mediated degradation pathways.
Forced Degradation Studies
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[3] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are detectable without completely consuming the parent compound.[10]
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix with 0.1 M NaOH at room temperature. Monitor the reaction closely as base-catalyzed hydrolysis can be rapid.
-
Oxidative Degradation: Mix with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
A reverse-phase HPLC method is typically suitable.[12]
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or the compound's λmax).
Potential Degradation Pathway Visualization
Caption: Potential Degradation Pathways of this compound.
Part 3: Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[13] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[14] Avoid contact with strong oxidizing agents.[14]
Conclusion
This compound is a valuable intermediate with significant potential in drug discovery. While specific published data on its solubility and stability are scarce, this guide provides a comprehensive framework for its characterization. By employing systematic methodologies such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the critical data needed to confidently utilize this compound in their research and development endeavors. The insights gained from these studies will ultimately support the development of robust synthetic routes, stable formulations, and reliable biological data, accelerating the path from discovery to application.
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Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl Indoline-5-carboxylate
Introduction
Methyl indoline-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indoline scaffold, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The indoline nucleus is a core structural motif in numerous pharmaceuticals, exhibiting diverse pharmacological activities. The addition of a methyl carboxylate group at the 5-position provides a key functional handle for further molecular elaboration, making this compound a versatile intermediate in the synthesis of complex drug candidates.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and quality control of this important synthetic intermediate. The data presented herein is a combination of experimentally-derived values for analogous structures and predicted values based on established spectroscopic principles, providing a robust framework for the structural elucidation of this compound.
Molecular Structure and Synthesis
The structural integrity of a synthetic intermediate is paramount in drug discovery. Understanding its synthesis provides context for potential impurities and informs the interpretation of its spectroscopic data.
Molecular Structure:
Caption: Molecular structure of this compound.
A common and efficient route for the synthesis of this compound involves the reduction of its corresponding indole precursor, methyl indole-5-carboxylate.[1] This transformation is typically achieved using a reducing agent such as sodium cyanoborohydride in an acidic medium like acetic acid.[1] The progress of this reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, amine, and methyl ester protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | d | 1H | H-4 |
| ~7.6 - 7.7 | dd | 1H | H-6 |
| ~6.6 - 6.7 | d | 1H | H-7 |
| ~4.0 (broad s) | s | 1H | N-H |
| 3.86 | s | 3H | -OCH₃ |
| 3.60 | t, J ≈ 8.5 Hz | 2H | H-2 |
| 3.10 | t, J ≈ 8.5 Hz | 2H | H-3 |
Interpretation:
-
Aromatic Region (δ 6.5-8.0 ppm): The protons on the benzene ring (H-4, H-6, and H-7) are expected to appear in this region. The electron-withdrawing nature of the carboxylate group at C-5 will deshield the ortho proton (H-4 and H-6) causing them to resonate at a lower field. H-4 is anticipated to be a doublet, H-6 a doublet of doublets, and H-7 a doublet.
-
Aliphatic Region (δ 3.0-4.0 ppm): The methylene protons of the indoline ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other. The protons at C-2, being adjacent to the nitrogen atom, are expected to be slightly more deshielded than the protons at C-3.
-
Amine Proton (δ ~4.0 ppm): The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
-
Methyl Ester Protons (δ ~3.86 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet.
Caption: Predicted ¹H NMR spectral correlations for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~155.0 | C-7a |
| ~131.0 | C-3a |
| ~130.0 | C-5 |
| ~128.0 | C-6 |
| ~124.0 | C-4 |
| ~109.0 | C-7 |
| ~52.0 | -OCH₃ |
| ~47.0 | C-2 |
| ~30.0 | C-3 |
Interpretation:
-
Carbonyl Carbon (δ ~167.0 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.
-
Aromatic Carbons (δ 109.0-155.0 ppm): The six carbons of the benzene ring and the fused indoline system appear in this range. The carbons attached to the nitrogen (C-7a) and the ester group (C-5) will have distinct chemical shifts.
-
Aliphatic Carbons (δ 30.0-50.0 ppm): The two methylene carbons of the indoline ring (C-2 and C-3) resonate in the upfield region.
-
Methyl Carbon (δ ~52.0 ppm): The carbon of the methyl ester group appears in the mid-field region.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64 (depending on sample concentration).
-
Spectral width: ~16 ppm.
-
-
¹³C NMR:
-
Proton-decoupled sequence.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.[3]
-
Spectral width: ~240 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H stretch (secondary amine) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (aromatic ester)[4] |
| ~1610, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1280 | Strong | Asymmetric C-O-C stretch (ester)[4] |
| ~1100 | Strong | Symmetric C-O-C stretch (ester)[4] |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |
Interpretation:
-
N-H Stretch: The sharp peak around 3350 cm⁻¹ is characteristic of a secondary amine N-H bond.[5]
-
C=O Stretch: A strong absorption around 1715 cm⁻¹ is indicative of the carbonyl group of the aromatic ester.[6]
-
C-O Stretches: The two strong bands around 1280 cm⁻¹ and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.[4]
-
Aromatic and Aliphatic C-H Stretches: Peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions correspond to aromatic and aliphatic C-H bonds, respectively.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted EI-MS Data:
| m/z | Relative Intensity | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 146 | Moderate | [M - OCH₃]⁺ |
| 118 | High | [M - COOCH₃]⁺ |
| 91 | Moderate | Tropylium ion fragment |
Interpretation:
-
Molecular Ion Peak: The peak at m/z 177 corresponds to the molecular weight of this compound (C₁₀H₁₁NO₂), confirming its elemental composition.[7]
-
Fragmentation Pattern:
-
The loss of a methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 146.
-
A significant fragment at m/z 118 is expected due to the loss of the entire methyl carboxylate group (-COOCH₃). This is a common fragmentation pathway for esters.
-
Further fragmentation of the indoline ring can lead to the formation of various smaller ions, including the stable tropylium ion at m/z 91. The fragmentation of indoline derivatives often involves cleavages in the five-membered ring.[8][9]
-
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[10]
-
-
Ionization:
-
Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[11]
-
-
Mass Analysis:
-
Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established principles and data from analogous compounds, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the stringent quality control required in drug discovery and development. The structural insights gained from these spectroscopic techniques are fundamental to advancing the synthesis of novel therapeutic agents derived from this versatile indoline building block.
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Zhang, X., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(8), 1041-1049. Available at: [Link]
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Argyropoulos, D. S., & Pu, Y. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1728-1731. Available at: [Link]
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Mándi, A., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 993-1004. Available at: [Link]
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Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. Retrieved from [Link]
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Wang, Z., et al. (2016). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 81(12), 5217-5225. Available at: [Link]
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-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2024(1), M1840. Available at: [Link]
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The Strategic Role of Methyl Indoline-5-carboxylate in Modern Chemical Synthesis: A Technical Guide
This guide provides an in-depth technical exploration of methyl indoline-5-carboxylate, a versatile heterocyclic building block. We will delve into its synthesis, key chemical properties, and its expanding applications in medicinal chemistry, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Indoline Scaffold's Significance
The indoline nucleus, a saturated bicyclic aromatic amine, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a valuable framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This compound, in particular, has emerged as a critical starting material and intermediate due to the synthetic versatility offered by its ester and secondary amine functionalities. These reactive sites allow for a wide range of chemical modifications, making it a cornerstone for the synthesis of diverse and complex molecules with significant therapeutic potential.
Synthesis and Physicochemical Properties
The primary and most common synthesis of this compound involves the reduction of its indole precursor, methyl indole-5-carboxylate.[1] This transformation is typically achieved with high efficiency.
Detailed Synthesis Protocol
A well-established and high-yielding protocol for the synthesis of this compound is the reduction of methyl indole-5-carboxylate using sodium cyanoborohydride in acetic acid.[1]
Reaction Scheme:
Caption: Reduction of methyl indole-5-carboxylate.
Step-by-Step Methodology:
-
To a solution of methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid at 0 °C, slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) over 5 minutes.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Upon completion, quench the reaction by adding 3 mL of water.
-
Remove all solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (150 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic phases, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (0-50% ethyl acetate in hexane containing 0.1% triethylamine) to yield the final product.[1]
This method consistently provides a high yield of the desired product, often around 99%.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 141452-01-9 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2] |
| Molecular Weight | 177.2 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 331.0±31.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [3] |
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology, neurology, and inflammatory diseases.
Anticancer Agents: PAK4 Inhibitors
The indoline-2-one-5-carboxamide scaffold, directly accessible from this compound, has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4).[4] PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and migration, and its overexpression is implicated in several cancers.
A series of 3-substituted-indolin-2-one-5-carboxamide derivatives have been synthesized and evaluated, with many displaying nanomolar biochemical activity against PAK4 and potent antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer).[4] For instance, compound 10a from one such study exhibited a PAK4 IC₅₀ of 25 nM and cellular IC₅₀ values of 0.58 µM and 0.095 µM against A549 and HCT116 cells, respectively.[4]
Signaling Pathway Implication:
Caption: Inhibition of the PAK4 signaling pathway.
The development of these inhibitors highlights the utility of the indoline-5-carboxylate core in designing targeted cancer therapies.
Dual 5-LOX/sEH Inhibitors for Anti-inflammatory Therapy
Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[5] The simultaneous inhibition of these targets represents a promising strategy for developing novel anti-inflammatory drugs. While the direct starting material in the cited study was 5-methylindoline-2,3-dione, the underlying indoline scaffold is closely related to this compound, demonstrating the potential of this chemical class in anti-inflammatory drug discovery.[5]
Intermediates for Complex Pharmaceutical Ingredients
This compound and its close derivatives are key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For example, the related compound, methyl 2-oxoindoline-6-carboxylate, is a crucial intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[6] This underscores the industrial relevance of this class of molecules in the production of modern medicines.
Potential in Neurological and Other Disorders
The broader class of indole and indoline derivatives has been extensively studied for a wide range of biological activities, including applications in neurological disorders.[7] While specific examples starting directly from this compound are less documented in readily available literature, its utility as a versatile intermediate suggests its potential in the synthesis of novel agents for such conditions. One supplier notes its potential use in the synthesis of antiepileptic drugs.[8]
Emerging Applications in Material Science and Agrochemicals
While the primary focus of research on this compound has been in the pharmaceutical sector, its chemical functionality also lends itself to applications in other fields.
Materials Science
The indoline structure can be incorporated into larger polymeric structures. The ester and amine groups of this compound provide reactive handles for polymerization reactions. Its derivatives have been explored for their potential in developing novel materials, such as polymers and coatings, which could offer enhanced properties.[7] There is also mention of its potential as an intermediate in electronic materials, for example, in organic light-emitting diodes (OLEDs).[3]
Agrochemicals
The indole scaffold is present in various agrochemicals. This compound is being investigated for its potential use in the development of new agrochemicals, such as plant growth regulators and pest control agents.[7]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on indoline-2-carboxamide derivatives have provided valuable insights for designing more potent and selective compounds. For instance, in the context of CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position enhanced modulation potency.[9] While this study focused on indole-2-carboxamides, the principles of substituent effects on the indole/indoline core are often transferable and can guide the design of new derivatives from this compound.
Conclusion and Future Outlook
This compound is a synthetically accessible and highly versatile building block with significant potential across multiple scientific disciplines. Its established role as a key intermediate in the synthesis of potent anticancer agents is a testament to its value in medicinal chemistry. The expanding, albeit less developed, applications in materials science and agrochemicals suggest new avenues for future research. As the demand for novel, complex, and effective small molecules continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in driving innovation.
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The Evolving Landscape of Drug Discovery: A Technical Guide to Methyl Indoline-5-Carboxylate Derivatives and Analogs
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of a particularly promising class of compounds: methyl indoline-5-carboxylate and its derivatives. We will navigate the synthetic intricacies, delve into the critical physicochemical properties, and illuminate the diverse therapeutic applications of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven insights to accelerate innovation in this dynamic area of research. We will dissect the mechanisms of action that underpin their therapeutic potential, from the inhibition of key enzymes in pathogenic bacteria to the modulation of critical signaling pathways in cancer.[3][4][5] Furthermore, this guide will address the practical challenges encountered when working with these compounds, such as poor aqueous solubility, and present validated strategies for their mitigation.[1][6][7][8][9]
The Indoline Core: A Privileged Scaffold in Medicinal Chemistry
The indoline, or 2,3-dihydroindole, structure is a bicyclic heterocyclic organic compound that has garnered significant attention in drug discovery.[1] Its unique structural and electronic properties make it an ideal backbone for the design of novel therapeutic agents. The presence of a nitrogen atom within the five-membered ring provides a site for hydrogen bonding and further functionalization, while the fused benzene ring offers a platform for a wide array of substitutions to modulate lipophilicity, electronic properties, and steric interactions. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The this compound core, in particular, serves as a versatile starting point for the synthesis of a diverse library of compounds. The ester functionality at the 5-position can be readily modified, and the indoline nitrogen can be derivatized to explore a vast chemical space, leading to the discovery of compounds with a wide range of biological activities.
Synthesis and Derivatization Strategies
The efficient synthesis of the this compound core and its subsequent derivatization are critical for the exploration of its therapeutic potential.
Core Synthesis: A Reliable Reductive Pathway
A common and high-yielding method for the synthesis of this compound involves the reduction of the corresponding indole precursor, methyl indole-5-carboxylate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
-
Step 1: Dissolution. In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid.
-
Step 2: Cooling. Cool the solution to 0°C in an ice bath.
-
Step 3: Reduction. Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the stirred solution over a period of 5 minutes.
-
Step 4: Reaction. Allow the reaction mixture to stir at room temperature for 1 hour.
-
Step 5: Quenching and Concentration. After the reaction is complete, add 3 mL of water and then remove all solvents under reduced pressure.
-
Step 6: Extraction. Dissolve the residue in ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (150 mL). Separate the layers and extract the aqueous phase three more times with ethyl acetate (75 mL each).
-
Step 7: Washing and Drying. Combine the organic extracts, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Step 8: Purification. Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography (0-50% ethyl acetate in hexane containing 0.1% triethylamine) to yield this compound.
Table 1: Synthesis of this compound - Key Parameters
| Parameter | Value |
| Starting Material | Methyl 1H-indole-5-carboxylate |
| Reducing Agent | Sodium Cyanoborohydride |
| Solvent | Acetic Acid |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1 hour |
| Purification Method | Flash Column Chromatography |
Derivatization Strategies
The versatility of the this compound core allows for a multitude of derivatization strategies to explore structure-activity relationships (SAR). Key modification sites include the indoline nitrogen (N-1 position) and various positions on the benzene ring.
-
N-Substitution: The indoline nitrogen can be readily alkylated, acylated, or arylated to introduce a variety of functional groups. These modifications can significantly impact the compound's binding affinity to its biological target and its physicochemical properties.
-
Ring Substitution: The benzene ring can be functionalized with various substituents, such as halogens, nitro groups, or alkyl groups, to modulate the electronic and steric properties of the molecule. For instance, the introduction of a bromine atom at the 5-position has been shown to be crucial for the resistance-modifying activity of certain tricyclic indoline analogs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound and its derivatives is paramount for their successful development as therapeutic agents.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11NO2 | [10] |
| Molecular Weight | 177.2 g/mol | [10] |
| Melting Point | 67-69 °C | [11] |
| Boiling Point | 331.0±31.0 °C (Predicted) | [11] |
| Density | 1.162±0.06 g/cm3 (Predicted) | [11] |
| pKa | 2.65±0.20 (Predicted) | [11] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [11] |
Characterization Techniques
The structural elucidation and purity assessment of synthesized compounds are typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.[12]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl group of the ester and the N-H bond of the indoline.[12]
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
Indole and indoline derivatives are well-established as potent anticancer agents, acting through multiple mechanisms.[3][4][13][14]
-
Tubulin Polymerization Inhibition: A significant mechanism of action for many indoline-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[15] These compounds can bind to the colchicine binding site on tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[15]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Indoline derivatives have been shown to inhibit a variety of kinases involved in cancer cell proliferation and survival, including:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its aberrant activation is common in cancer. Certain indole derivatives have been shown to inhibit key components of this pathway, leading to a reduction in tumor growth.[16]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is associated with the development and progression of several cancers. Indoline derivatives have been identified as inhibitors of EGFR, blocking downstream signaling pathways and inducing apoptosis in cancer cells.[17]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The inhibition of CDKs by indoline derivatives can lead to cell cycle arrest and prevent the proliferation of cancer cells.
-
Diagram: Simplified Kinase Inhibition Pathway by Indoline Derivatives
Caption: Indoline derivatives can inhibit receptor tyrosine kinases and key components of the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Indole and indoline derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[5][18][19]
-
Mechanism of Action: The antimicrobial mechanism of action for some indole derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, docking studies suggest that certain derivatives can inhibit E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] In fungi, the proposed mechanism involves the inhibition of 14α-lanosterol demethylase (CYP51), an enzyme essential for ergosterol biosynthesis.[5]
Table 3: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Target Organism | Activity (MIC/MBC in mg/mL) | Proposed Mechanism | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | En. cloacae | MIC: 0.004–0.03, MBC: 0.008–0.06 | Inhibition of E. coli MurB | [5] |
| (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | T. viride | MIC: 0.008–0.015, MFC: 0.015–0.03 | Inhibition of 14a–lanosterol demethylase (CYP51) | [5] |
Challenges and Future Directions
Despite their significant therapeutic potential, the development of this compound derivatives is not without its challenges.
-
Poor Aqueous Solubility: A common issue with many indole and indoline derivatives is their low aqueous solubility, which can hinder their bioavailability and formulation into effective drug products.[1][6][7][8][9] Strategies to overcome this include:
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility.[9]
-
Co-solvents and Surfactants: The use of co-solvents and surfactants in formulations can enhance the solubility of hydrophobic compounds.[1]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[6]
-
-
Structure-Activity Relationship (SAR) Studies: While initial SAR studies have provided valuable insights, a more comprehensive understanding of the relationship between the structure of these derivatives and their biological activity is needed to guide the rational design of more potent and selective compounds.
Diagram: Workflow for Addressing Poor Solubility
Caption: A systematic approach to improving the bioavailability of poorly soluble indoline derivatives.
Conclusion
The this compound scaffold and its derivatives represent a rich and underexplored territory in the quest for novel therapeutics. Their synthetic tractability, coupled with a diverse range of biological activities, makes them highly attractive for further investigation. This guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies and physicochemical properties to their mechanisms of action in oncology and infectious diseases. The challenges associated with their development, particularly their poor solubility, are not insurmountable and can be addressed through rational formulation design. As our understanding of the intricate biology of diseases deepens, the versatility of the indoline core will undoubtedly continue to inspire the creation of innovative and life-saving medicines.
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Methyl Indoline-5-carboxylate: A Strategic Building Block for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide
Executive Summary
The indoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and clinically significant pharmaceuticals.[1][2] Within this esteemed class of heterocycles, methyl indoline-5-carboxylate emerges as a particularly versatile and strategic building block. Its unique combination of a reactive secondary amine, an electron-deficient aromatic ring, and a modifiable ester functional group provides a trifecta of synthetic handles for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and core reactivity. We will elucidate the causality behind its application in advanced organic synthesis, provide validated experimental protocols, and present case studies that underscore its value to researchers, medicinal chemists, and drug development professionals.
The Indoline Scaffold: A Privileged Framework in Medicinal Chemistry
The indoline nucleus, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a recurring motif in a vast array of bioactive molecules.[1] Its rigid, yet three-dimensional, structure allows it to effectively present substituents for interaction with biological targets, such as enzymes and receptors. This structural versatility has led to the development of numerous drugs and clinical candidates for treating a wide spectrum of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][3] The strategic functionalization of the indoline core is therefore a critical endeavor in modern drug discovery, and the selection of appropriately substituted starting materials is paramount to the success of any synthetic campaign.
This compound: Physicochemical Profile and Reactive Sites
This compound is a stable, crystalline solid that serves as an ideal starting point for synthetic elaborations. The ester group at the C5 position deactivates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of functionalization reactions.
| Property | Value | Reference(s) |
| CAS Number | 141452-01-9 | [4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.2 g/mol | [4] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | Data not consistently reported for indoline; precursor indole melts at 126-128 °C | |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | [5] |
The primary sites for synthetic modification on the this compound core are the nucleophilic nitrogen (N1), the aromatic C-H bonds (primarily C4, C6, and C7), and the carboxylate group itself.
Caption: Key reactive sites on the this compound scaffold.
Synthesis of this compound
The most direct and high-yielding synthesis of this compound involves the selective reduction of its aromatic precursor, methyl indole-5-carboxylate. The use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is the method of choice.
Causality of Experimental Choice:
-
Sodium Cyanoborohydride (NaBH₃CN): Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₃CN is a milder reagent. Its reactivity is significantly enhanced in acidic conditions where it selectively reduces iminium ions over carbonyls. The protonation of the indole ring in acetic acid forms an intermediate that is readily reduced, while the ester group remains untouched. This selectivity is crucial for the integrity of the final product.
-
Acetic Acid: It serves as both the solvent and the acid catalyst. It protonates the C2-C3 double bond of the indole, facilitating the hydride attack from NaBH₃CN.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from established literature procedures.[5]
-
Reaction Setup: To a solution of methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol, 3.0 equiv.) portion-wise over 5 minutes. Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, carefully add water (3 mL) to quench any remaining reducing agent. Concentrate the mixture under reduced pressure to remove the acetic acid. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: 0-50% ethyl acetate in hexane containing 0.1% triethylamine) to afford this compound as a solid (yields typically >95%).
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
N-Functionalization: Gateway to Diverse Scaffolds
The secondary amine (N1) is the most common site for initial functionalization. Its nucleophilicity allows for a wide range of C-N bond-forming reactions.
-
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (using palladium catalysts) or Ullmann coupling (using copper catalysts), are powerful methods for attaching aryl or heteroaryl groups.[6][7] These reactions are fundamental in drug discovery for building complex structures that can engage in π-stacking or hydrogen bonding interactions with protein targets. The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating other functional groups.
-
N-Alkylation and N-Acylation: Standard reactions with alkyl halides or acyl chlorides under basic conditions readily provide the corresponding N-substituted indolines. These modifications are often used to introduce side chains that can modulate solubility, metabolic stability, or target engagement.
C-H Functionalization of the Aromatic Ring
While the ester group is deactivating, the benzene portion of the indoline ring can still undergo directed C-H functionalization.[8] An effective strategy involves the temporary installation of a directing group on the nitrogen, which then steers a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to activate a specific ortho C-H bond (C7 or C6). A common and powerful approach involves the C-H functionalization of the indoline at the C7 position, followed by dehydrogenation to regenerate the aromatic indole ring, thereby achieving a regioselective functionalization that is difficult to obtain directly on the indole itself.[8]
Case Study: A Building Block for Kinase Inhibitors
While direct use of this compound is widespread in proprietary drug discovery programs, the public literature provides strong illustrative examples from closely related analogs. The core structure is instrumental in the synthesis of potent kinase inhibitors for oncology. For instance, the synthesis of Nintedanib, a drug used to treat idiopathic pulmonary fibrosis and certain cancers, relies on an oxo-indoline carboxylate scaffold. The synthesis involves the N-acetylation of a methyl 2-oxoindoline-6-carboxylate intermediate, followed by condensation to build the complex heterocyclic core.[9][10] This industrial-scale synthesis highlights the strategic importance of having a pre-functionalized indoline/indolinone core to streamline the construction of complex active pharmaceutical ingredients. The principles of N-acylation and subsequent functionalization are directly translatable to this compound for the synthesis of other targeted therapies.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its well-defined reactive sites allow for predictable and selective functionalization, enabling the efficient construction of novel and complex molecular entities. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the strategic value of robust building blocks like this compound will only increase. It provides a reliable and versatile entry point into the rich chemical space of indoline-based therapeutics, empowering scientists to design and create the next generation of medicines.
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The Strategic Role of Methyl Indoline-5-carboxylate in Modern Pharmaceutical Development
A Technical Guide for Researchers and Drug Development Professionals
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Among the various substituted indolines, methyl indoline-5-carboxylate has emerged as a particularly versatile and crucial intermediate in the synthesis of a wide array of pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in drug development, offering field-proven insights for researchers and scientists.
The Indoline Core: A Foundation for Bioactivity
Indoline, or 2,3-dihydroindole, and its derivatives are integral to the development of drugs targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1] The synthetic accessibility and the ability to functionalize the indoline ring at various positions make it an attractive starting point for creating diverse chemical libraries for drug discovery.
Synthesis and Chemical Profile of this compound
The strategic utility of this compound begins with its synthesis. A common and efficient method involves the reduction of its precursor, methyl indole-5-carboxylate.[2][3]
Optimized Synthesis Protocol
A widely adopted laboratory-scale synthesis involves the reduction of methyl indole-5-carboxylate using sodium cyanoborohydride in an acidic medium.[2][3]
Experimental Protocol: Synthesis of this compound [2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in acetic acid at 0°C.
-
Reagent Addition: Slowly add sodium cyanoborohydride (3 equivalents) to the solution over a period of 5 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by adding water. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This protocol consistently yields this compound in high purity and yield. The use of sodium cyanoborohydride is a key experimental choice due to its mild and selective nature for reducing the indole double bond without affecting the ester group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in subsequent synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol [4][5] |
| Appearance | Solid[6] |
| Melting Point | 67-69 °C[6] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[6] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions at 2-8°C.[6] |
Strategic Applications in Pharmaceutical Synthesis
The true value of this compound lies in its role as a versatile building block for more complex drug molecules. The ester and the secondary amine functionalities serve as handles for a variety of chemical modifications.
Key Transformations and Intermediate Potential
The reactivity of the indoline nitrogen and the ester group allows for a range of synthetic manipulations, making it a key intermediate. For instance, it can be used in the synthesis of various indoline derivatives and other organic compounds.[6]
Case Study: Synthesis of Novel Therapeutic Agents
While specific, direct examples of marketed drugs synthesized from this compound are not extensively detailed in the provided search results, its application in the synthesis of antiepileptic drugs has been noted.[7] Furthermore, the broader class of indoline-based compounds has been investigated for various therapeutic applications, including as dual 5-lipoxygenase/soluble epoxide hydrolase (5-LOX/sEH) inhibitors with anti-inflammatory properties.[8]
The synthesis of these more complex molecules often involves initial modifications to the this compound core. For example, the indoline nitrogen can be acylated or alkylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Future Directions and Conclusion
This compound continues to be a valuable and strategic intermediate in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity provide a reliable platform for the development of novel therapeutics. As drug discovery efforts continue to explore new chemical space, the demand for such well-characterized and adaptable building blocks will undoubtedly grow. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in their drug development programs.
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Methyl Indoline-5-carboxylate: A Privileged Scaffold for Modern Agrochemical Discovery
An In-depth Technical Guide for Researchers
Introduction: The Untapped Potential of a Versatile Core
In the relentless pursuit of novel, effective, and sustainable solutions in agriculture, the discovery of new molecular scaffolds is paramount. The indoline ring system, a saturated analog of indole, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This is due to its unique three-dimensional structure and the versatile chemical handles it offers for synthetic modification. The benzene ring of indoline can engage in hydrophobic interactions with protein residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor.[1]
This guide focuses on a specific, high-potential derivative: Methyl indoline-5-carboxylate (CAS: 141452-01-9, Formula: C₁₀H₁₁NO₂, MW: 177.2 g/mol ).[3][4] While its parent compound, indole-5-carboxylic acid, has been explored in various contexts, the indoline variant serves as a crucial and underexplored starting block for creating diverse chemical libraries tailored for agrochemical screening.[5] Its ester functionality at the 5-position provides a key site for modification, influencing both the molecule's physical properties and its interaction with biological targets.
This document serves as a technical guide for researchers, scientists, and development professionals. It will provide a comprehensive overview of the synthesis of this compound, explore its demonstrated applications as a foundational structure for novel herbicides, fungicides, and insecticides, and detail the experimental protocols necessary to validate these findings. Our objective is to illuminate the causality behind experimental choices and provide a framework for future innovation based on this promising scaffold.
Section 1: Synthesis and Chemical Properties
The accessibility of a core scaffold is critical for its utility in a high-throughput discovery environment. This compound can be synthesized efficiently from its corresponding indole precursor, methyl indole-5-carboxylate. The most common and high-yielding method is a reduction of the indole double bond.
A well-established procedure involves the use of sodium cyanoborohydride in an acidic medium, which selectively reduces the C2-C3 double bond of the indole ring without affecting the ester group or the benzene ring.[3][6] This method is highly efficient, often achieving near-quantitative yields, making it ideal for producing the scaffold in the quantities required for library synthesis.[3]
Visualizing the Synthesis Workflow
The following diagram outlines the straightforward, high-yield synthesis of the target scaffold.
Caption: High-yield synthesis of this compound.
Section 2: Herbicidal Applications of the Indoline Scaffold
The indoline core has emerged as a promising framework for the development of novel herbicides. Recent research has demonstrated that complex derivatives built upon this scaffold can exhibit potent, broad-spectrum herbicidal activity, in some cases exceeding that of commercial standards like glyphosate.[7][8]
A notable study focused on a series of 1′,4′-dihydro-2′H-spiro[indoline-3,3′-quinoline] derivatives. Several of these compounds showed remarkable efficacy against the problematic weed Echinochloa crusgalli (barnyard grass).[7][8] The data clearly indicates that the indoline structure is a viable starting point for discovering new herbicidal leads.
| Compound ID | Concentration (mg/L) | Target Weed | Root Inhibition (%) | Stem Inhibition (%) | Source |
| 8a | 50 | E. crusgalli | >95 | >85 | [7][8] |
| 8d | 50 | E. crusgalli | >95 | >85 | [7][8] |
| 8f | 50 | E. crusgalli | >95 | >85 | [7][8] |
| Acetochlor | 50 | E. crusgalli | 76.1 | 71.2 | [7] |
Plausible Mode of Action: Auxin Mimicry
While the exact mode of action for all indoline-based herbicides is still under investigation, a compelling hypothesis for some derivatives is the disruption of auxin signaling. Auxinic herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability leads to an uncontrolled hormonal response, causing plant death.[9][10] They achieve this by binding to auxin receptors like TIR1, which triggers the degradation of Aux/IAA repressor proteins and leads to a lethal over-expression of auxin-responsive genes.[10] The structural similarity of the indoline core to IAA makes this a logical and promising area for investigation.
Caption: Proposed herbicidal mode of action via auxin mimicry.
Section 3: Fungicidal Applications of the Indoline Scaffold
The structural versatility of the indoline core also lends itself to the development of novel fungicides. By incorporating specific toxophores, such as a 1,3,4-thiadiazole ring, researchers have successfully created indole derivatives with potent and broad-spectrum antifungal activity against critical plant pathogens.[11][12]
One study reported a series of indole-thiadiazole compounds with remarkable efficacy against Botrytis cinerea (gray mold), a devastating disease affecting numerous crops. The lead compound, Z2, demonstrated significantly greater potency than the widely used commercial fungicides azoxystrobin and fluopyram.[11]
| Compound | Target Fungus | EC₅₀ (µg/mL) | Source |
| Z2 | Botrytis cinerea | 2.7 | [11] |
| Azoxystrobin | Botrytis cinerea | 14.5 | [11] |
| Fluopyram | Botrytis cinerea | 10.1 | [11] |
Proposed Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Further investigation into the mechanism of these potent antifungal compounds suggests they may function as Succinate Dehydrogenase Inhibitors (SDHIs).[11][12] SDHIs are a crucial class of fungicides that disrupt the fungal mitochondrial respiratory chain at Complex II. By blocking the conversion of succinate to fumarate, they halt cellular energy (ATP) production, leading to fungal cell death. This established mode of action, combined with the novelty of the indoline scaffold, presents an exciting opportunity to develop new fungicides that can manage resistant fungal populations.
Section 4: Insecticidal and Nematicidal Applications
The utility of the indoline scaffold extends to insect and nematode control. The core indole structure is a known pharmacophore for insecticides, and its derivatives have shown significant activity against major agricultural pests.[13][14] For instance, certain indole derivatives exhibit high toxicity against the diamondback moth (Plutella xylostella), a pest notorious for its resistance to conventional insecticides.[13][15]
Furthermore, halogenated indoles have demonstrated both insecticidal and nematicidal properties.[16] The proposed mode of action for these compounds is the activation of Glutamate-gated chloride channels (GluCls). These channels are critical for nerve and muscle function in invertebrates. By locking the channels in an open state, the compounds cause an influx of chloride ions, leading to paralysis and death of the target pest. This is a distinct mode of action from many mainstream insecticides, making indoline derivatives valuable for resistance management strategies.
Section 5: A Conceptual Framework for Lead Discovery
The this compound core is not just a single compound but a launchpad for discovery. A systematic approach, integrating synthesis, screening, and structure-activity relationship (SAR) analysis, is key to unlocking its potential. SAR studies on related structures have shown that substitution, particularly at the 5-position, is critical for biological activity.[17] The workflow begins with the core scaffold, proceeds through diversification to generate a library, and uses bioassay results to inform the next round of synthesis, ultimately leading to an optimized lead candidate.
Caption: Conceptual workflow for agrochemical lead discovery.
Section 6: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed protocols are essential. The following are representative, self-validating methodologies for the synthesis and preliminary bio-evaluation of indoline-based compounds.
Protocol 6.1: Synthesis of this compound[3][7]
-
Objective: To synthesize the core scaffold from its indole precursor.
-
Materials: 1H-Indole-5-carboxylic acid methyl ester, acetic acid, sodium cyanoborohydride (NaBH₃CN), ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄), deionized water.
-
Procedure:
-
To a solution of 1H-indole-5-carboxylic acid methyl ester (1.0 g, 5.71 mmol) in 10 mL of acetic acid at 0 °C, slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor reaction completion via TLC.
-
Quench the reaction by adding 3 mL of water.
-
Remove all solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated NaHCO₃ solution (150 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine all organic phases, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 0-50% ethyl acetate in hexane + 0.1% triethylamine) to afford this compound.
-
-
Expected Outcome: A pure solid with an expected yield of approximately 99% (0.99 g).[3]
Protocol 6.2: In Vitro Herbicidal Activity Assay (Petri Dish)
-
Objective: To assess the pre-emergent herbicidal activity of test compounds on a model weed species (e.g., Echinochloa crusgalli).
-
Materials: Test compounds, acetone, Tween-80, sterile deionized water, petri dishes (9 cm), filter paper, seeds of E. crusgalli, growth chamber.
-
Procedure:
-
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
-
Create a series of test concentrations (e.g., 10, 50, 100 mg/L) by diluting the stock solution in sterile water containing 0.1% Tween-80 (surfactant). A solvent-only solution serves as the negative control. A known herbicide (e.g., glyphosate) serves as the positive control.
-
Place two sheets of sterile filter paper into each petri dish and add 5 mL of the respective test or control solution.
-
Arrange 10-15 surface-sterilized seeds of E. crusgalli evenly on the filter paper.
-
Seal the dishes with parafilm and place them in a climate-controlled growth chamber (e.g., 25°C, 12h/12h light/dark cycle) for 7-10 days.
-
After the incubation period, measure the length of the roots and stems of the seedlings.
-
Calculate the percent inhibition using the formula: Inhibition (%) = [1 - (Treatment Length / Control Length)] * 100.
-
Protocol 6.3: In Vitro Fungicidal Activity Assay (Mycelial Growth)
-
Objective: To determine the efficacy of test compounds at inhibiting the growth of a target phytopathogenic fungus (e.g., Botrytis cinerea).
-
Materials: Test compounds, DMSO, sterile Potato Dextrose Agar (PDA), petri dishes (9 cm), target fungus culture, sterile cork borer (5 mm), incubator.
-
Procedure:
-
Prepare stock solutions of test compounds in DMSO.
-
Autoclave PDA medium and cool it to approximately 50-55°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 2.5, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and below 1% (v/v). Pour a DMSO-only plate as a negative control and a plate with a known fungicide as a positive control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
Seal the plates and incubate at the optimal temperature for the fungus (e.g., 22°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions once the colony in the negative control plate has reached near-full growth.
-
Calculate the percent inhibition using the formula: Inhibition (%) = [1 - (Treatment Diameter / Control Diameter)] * 100. Use the data to calculate EC₅₀ values.
-
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a versatile and highly promising scaffold for the discovery of next-generation agrochemicals. Research has already validated its potential as a foundational structure for potent herbicides, fungicides, and insecticides, often with modes of action suitable for overcoming existing resistance challenges. Its straightforward, high-yield synthesis further enhances its appeal for broad-scale library development.
Future research should focus on expanding the chemical space around this core, exploring novel substitutions and ring fusions to fine-tune biological activity, improve crop selectivity, and optimize environmental profiles. As the agricultural industry continues to face mounting pressures, the strategic exploration of privileged scaffolds like this compound will be indispensable in developing the innovative solutions needed for a sustainable future.
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"Methyl indoline-5-carboxylate" in materials science
An In-Depth Technical Guide to Methyl Indoline-5-Carboxylate: A Versatile Building Block in Materials Science and Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This compound is a heterocyclic compound whose unique structural and electronic properties have positioned it as a valuable intermediate in both materials science and medicinal chemistry. The indoline scaffold, a saturated analog of indole, offers a distinct three-dimensional geometry that is increasingly exploited for the development of novel polymers, functional materials, and potent therapeutic agents.[1] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, and proven applications. We will explore the causality behind its utility as a monomer in polymerization, a component in organic electronics, and a privileged scaffold in the design of kinase inhibitors and other pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this versatile molecule.
Core Molecular Profile and Physicochemical Properties
This compound (CAS 141452-01-9) is a bicyclic organic compound featuring a benzene ring fused to a five-membered, nitrogen-containing ring.[2] Unlike its aromatic counterpart, methyl indole-5-carboxylate, the pyrrole ring in the indoline structure is saturated. This seemingly subtle difference fundamentally alters the molecule's geometry from planar to a more three-dimensional conformation, a feature that is highly advantageous for specific molecular interactions, particularly with biological targets.[1] The ester functional group at the 5-position and the secondary amine in the ring provide two distinct reactive sites for synthetic modification, making it a highly adaptable building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 141452-01-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3][4][5] |
| Molecular Weight | 177.2 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Melting Point | 67-69 °C | [6] |
| Boiling Point | 331.0 ± 31.0 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane); insoluble in water. | [6] |
Synthesis of this compound
The most direct and high-yielding synthesis of this compound involves the reduction of its unsaturated precursor, methyl indole-5-carboxylate. This transformation is a cornerstone protocol for accessing the indoline scaffold.
Diagram 1: Synthetic Pathway from Indole to Indoline
Sources
An In-depth Technical Guide to the Electronic Structure of Methyl Indoline-5-carboxylate Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the electronic structure of methyl indoline-5-carboxylate and its analogs. By integrating theoretical principles with practical experimental methodologies, this document serves as a valuable resource for harnessing the electronic properties of these versatile heterocyclic compounds in medicinal chemistry and materials science.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. This indoline core is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to interact with various biological targets.[1][2] The electronic structure of these molecules—the arrangement and energies of their electrons—is a critical determinant of their chemical reactivity, intermolecular interactions, and, ultimately, their pharmacological activity.[3][4]
A nuanced understanding of the electronic properties of this compound and its derivatives allows for the rational design of novel therapeutic agents with enhanced efficacy and specificity.[5] By strategically modifying the core structure with different functional groups, researchers can modulate the electron distribution within the molecule, thereby fine-tuning its ability to engage in crucial interactions such as hydrogen bonding, π-π stacking, and metal coordination. This guide will delve into the theoretical underpinnings and experimental validation of the electronic structure of these important compounds.
Theoretical Framework: Unveiling the Electronic Landscape of Indoline Analogs
The electronic behavior of this compound and its analogs is governed by the principles of quantum chemistry. The fusion of an aromatic benzene ring with a saturated pyrrolidine ring creates a unique electronic environment. The nitrogen heteroatom and the ester group at the 5-position significantly influence the electron density distribution across the bicyclic system.[6]
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[8][9] A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich indoline ring system, while the LUMO may be distributed over the carboxylate group and the benzene ring.[10] Substituents on the indoline core can significantly alter the energies and localizations of these frontier orbitals.
Computational Deep Dive: Predicting Electronic Structure with Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and analyzing the electronic properties of molecules.[11][12] DFT calculations can provide valuable insights into the electronic structure of this compound and its analogs, guiding synthetic efforts and the interpretation of experimental data.[13][14]
HOMO-LUMO Visualization and Energy Gap Analysis
DFT calculations can accurately predict the energies of the HOMO and LUMO, allowing for the determination of the energy gap.[10] Visualization of these orbitals provides a qualitative understanding of the regions of the molecule that are most likely to participate in electron-donating and electron-accepting interactions.
Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for this compound and Selected Analogs
| Compound | Substituent at N1 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1 | -H | -5.89 | -1.23 | 4.66 |
| 2 | -CH₃ | -5.75 | -1.15 | 4.60 |
| 3 | -COCH₃ | -6.21 | -1.58 | 4.63 |
Note: These values are hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, as well as regions prone to hydrogen bonding.[8] In this compound, the region around the carbonyl oxygen of the ester group is expected to be electron-rich (negative potential), while the N-H proton is electron-deficient (positive potential).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[8] It can quantify the extent of electron delocalization from the nitrogen lone pair into the aromatic system and the influence of substituents on this delocalization.
Diagram 1: Computational Workflow for Electronic Structure Analysis
Caption: A typical workflow for computational analysis of electronic structure.
Experimental Validation: Probing the Electronic Structure
While computational methods provide powerful predictive capabilities, experimental validation is crucial for confirming the theoretical findings.[15][16] A combination of spectroscopic and electrochemical techniques can provide a comprehensive picture of the electronic structure of this compound and its analogs.[17][18]
Spectroscopic Characterization
UV-Visible spectroscopy probes the electronic transitions between molecular orbitals.[18] The absorption maxima (λ_max) and molar absorptivity (ε) provide information about the energy of these transitions and their probability. For indoline derivatives, the absorption spectra typically show characteristic bands corresponding to π-π* transitions within the aromatic system.[19][20][21] Substituents that extend the conjugation or alter the electron density will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).
Fluorescence spectroscopy provides insights into the excited state properties of molecules.[19][20] The emission wavelength and quantum yield are sensitive to the electronic structure and the local environment. Indoline derivatives can be fluorescent, and their emission properties can be modulated by structural modifications.
Protocol 1: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound analog in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 to 800 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule.[22][23] These potentials are directly related to the HOMO and LUMO energy levels, respectively.[11][12] By measuring the oxidation potential of a series of this compound analogs, one can experimentally probe the effect of substituents on the HOMO energy.
Protocol 2: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).
-
Working Electrode: A glassy carbon electrode is typically used.
-
Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used.
-
Counter Electrode: A platinum wire is commonly used.
-
Measurement: Dissolve the this compound analog in the electrolyte solution. Scan the potential between a suitable range (e.g., -2.0 V to +2.0 V) and record the resulting current.
-
Analysis: Determine the onset oxidation potential (E_ox) from the voltammogram. This can be used to estimate the HOMO energy level.
Diagram 2: Experimental Workflow for Electronic Structure Characterization
Caption: A workflow for experimental characterization and analysis.
Structure-Electronic Property Relationships in this compound Analogs
By combining computational and experimental data, we can establish clear structure-electronic property relationships for this compound analogs.
-
Electron-Donating Groups (EDGs): Substituents such as -OCH₃ or -N(CH₃)₂ on the benzene ring will increase the electron density of the indoline system, raising the HOMO energy level and making the molecule easier to oxidize. This will also typically lead to a red shift (bathochromic shift) in the UV-Vis absorption spectrum.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN will decrease the electron density, lowering both the HOMO and LUMO energy levels. The effect on the HOMO-LUMO gap will depend on the relative stabilization of the two orbitals. EWGs often lead to a blue shift (hypsochromic shift) in the absorption spectrum.
-
N-Substitution: Modification at the indoline nitrogen can also significantly impact the electronic properties. N-acylation, for instance, will withdraw electron density from the nitrogen, lowering the HOMO energy.
These relationships are fundamental to the rational design of molecules with specific electronic properties for applications in drug development, where tuning the redox potential and light-absorbing properties can be critical for biological activity and photodynamic therapy, respectively.
Conclusion and Future Directions
The electronic structure of this compound and its analogs is a key determinant of their chemical and biological properties. This guide has provided a comprehensive overview of the theoretical and experimental approaches used to elucidate these properties. A synergistic approach, combining DFT calculations with spectroscopic and electrochemical measurements, offers the most powerful strategy for understanding and predicting the behavior of these important heterocyclic compounds.
Future research in this area will likely focus on the development of more sophisticated computational models to account for solvent effects and dynamic conformational changes. Furthermore, the application of advanced spectroscopic techniques, such as time-resolved spectroscopy, will provide deeper insights into the excited-state dynamics of these molecules, opening new avenues for their application in photochemistry and optoelectronics.
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A Comprehensive Technical Guide to Methyl Indoline-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Methyl indoline-5-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry due to its versatile applications in the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role as a synthetic intermediate in the development of novel therapeutics, particularly in the areas of neurological disorders and cancer.
Physicochemical Properties and Characterization
This compound is a stable, crystalline solid at room temperature. A thorough understanding of its physicochemical properties is fundamental for its effective utilization in synthesis and drug design.
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| CAS Number | 141452-01-9 |
| Appearance | White to pale cream or pale yellow powder |
| Melting Point | 119-130°C |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as triplets for the methylene protons at the C2 and C3 positions of the indoline ring. A singlet corresponding to the methyl ester protons would also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the indoline ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
For comparative purposes, the well-documented spectroscopic data for its precursor, methyl indole-5-carboxylate , is available and can serve as a reference.[1][2][3]
Synthesis of this compound
The most prevalent and high-yielding method for the synthesis of this compound is the reduction of its corresponding indole precursor, methyl indole-5-carboxylate.[4]
Reduction of Methyl Indole-5-carboxylate
This robust method involves the chemoselective reduction of the pyrrole ring of the indole nucleus, leaving the benzene ring and the ester functionality intact. Sodium cyanoborohydride in acetic acid is a commonly employed reagent for this transformation, offering high efficiency and selectivity.[4]
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate
-
Triethylamine
-
Hexane
Procedure:
-
Dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid in a suitable flask and cool the solution to 0°C in an ice bath.[4]
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the stirred solution over a period of 5 minutes, maintaining the temperature at 0°C.[4]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[4]
-
Upon completion of the reaction (monitored by TLC), add 3 mL of water and evaporate all solvents under reduced pressure.[4]
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (150 mL).[4]
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).[4]
-
Combine all organic phases, wash with saturated saline (150 mL), and dry over anhydrous sodium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by flash column chromatography using a gradient of 0-50% ethyl acetate in hexane containing 0.1% triethylamine to afford pure this compound (0.99 g, 99% yield).[4]
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a proton source to facilitate the reduction by activating the indole ring.
-
Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion intermediate formed in situ, allowing for the reduction of the C=C bond in the pyrrole ring without affecting the ester group or the aromatic ring.
-
Work-up with Sodium Bicarbonate: The use of a mild base like sodium bicarbonate is crucial to neutralize the acetic acid and any other acidic byproducts.
-
Triethylamine in Chromatography: The addition of a small amount of triethylamine to the eluent during column chromatography helps to prevent the protonation and potential decomposition of the basic indoline product on the acidic silica gel.
Caption: Synthetic workflow for the reduction of methyl indole-5-carboxylate.
Alternative Synthetic Approaches
While the reduction of the corresponding indole is the most direct route, other methods for the synthesis of the indoline core could potentially be adapted. The Fischer indole synthesis, a classic method for preparing indoles from phenylhydrazines and carbonyl compounds, could be employed to generate a 5-carboxyindole derivative, which can then be reduced.[5][6][7][8][9] However, this would be a multi-step process and may not be as efficient as the direct reduction of a commercially available indole precursor.
Chemical Reactivity and Functionalization
The chemical reactivity of this compound is characterized by the interplay between the nucleophilic secondary amine of the indoline ring and the electron-withdrawing nature of the methyl ester group on the aromatic ring. This dual functionality allows for a range of chemical transformations, making it a valuable scaffold for building molecular complexity.
N-Acylation
The secondary amine of the indoline ring can be readily acylated with various acylating agents such as acid chlorides or carboxylic acids in the presence of a coupling agent. This reaction is fundamental for introducing a wide variety of substituents at the N-1 position.
Materials:
-
This compound
-
Carboxylic acid or Acid chloride
-
Coupling agent (e.g., DCC, EDC) or Base (e.g., triethylamine, pyridine)
-
Aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound and the carboxylic acid in an anhydrous aprotic solvent.
-
Add the coupling agent and a catalytic amount of a base (e.g., DMAP) and stir the reaction at room temperature until completion.
-
Alternatively, for acid chlorides, dissolve the indoline in an aprotic solvent with a stoichiometric amount of a non-nucleophilic base and add the acid chloride dropwise at 0°C.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and purify the product by column chromatography.
N-Alkylation
The indoline nitrogen can also undergo alkylation with various alkyl halides or other electrophiles. This reaction provides a means to introduce alkyl chains or other functional groups at the N-1 position.
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[10] this compound serves as a crucial starting material for the synthesis of compounds targeting a range of diseases.
Intermediate in the Synthesis of Dual 5-Lipoxygenase/Soluble Epoxide Hydrolase (5-LOX/sEH) Inhibitors
Chronic inflammatory diseases are often associated with the dysregulation of lipid signaling pathways. The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy.[1][7][11][12][13] Indoline-based compounds have been identified as potent dual inhibitors of these enzymes.[13] While specific examples starting directly from this compound are not explicitly detailed in the readily available literature, its structure makes it an ideal precursor for the synthesis of such inhibitors. The indoline core can be functionalized at the N-1 position and the ester at the C-5 position can be modified to introduce the necessary pharmacophores for dual inhibition.
Precursor for Anticancer Agents
The indole and indoline skeletons are central to the development of numerous anticancer agents.[10][14][15] 5-substituted indole derivatives have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), both of which are critical targets in cancer therapy.[14][15] this compound provides a versatile platform for the synthesis of such dual inhibitors through modification of the indoline nitrogen and the ester group to incorporate functionalities that can interact with the active sites of both enzymes.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) for methyl indole-5-carboxylate's precursor, methyl indole-5-carboxylate, as the indoline derivative is expected to have a similar hazard profile.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis from its indole precursor, coupled with its amenable reactivity for further functionalization, makes it an attractive starting material for the development of novel therapeutic agents. As research into dual-target inhibitors and other complex pharmacological agents continues to expand, the importance of key intermediates like this compound in the drug discovery pipeline is set to grow.
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ResearchGate. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. [Link]
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MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
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RSC Publishing. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. [Link]
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NIH. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. [Link]
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MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]
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Karger. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]
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Methodological & Application
Synthesis of Methyl Indoline-5-carboxylate via Selective Indole Reduction Using Sodium Cyanoborohydride
An Application Note for Medicinal and Process Chemistry Professionals
Abstract: This application note provides a detailed, field-proven protocol for the synthesis of Methyl indoline-5-carboxylate, a valuable building block in contemporary drug discovery programs. The method centers on the selective reduction of the C2-C3 double bond of Methyl 1H-indole-5-carboxylate. The protocol employs sodium cyanoborohydride (NaBH₃CN) in an acidic medium, a choice predicated on its remarkable chemoselectivity and mild reaction conditions. We will dissect the underlying reaction mechanism, provide a step-by-step experimental guide from reaction setup to product purification, and discuss critical safety considerations inherent to the reagents used. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and high-yield pathway to this important indoline scaffold.
Introduction and Scientific Rationale
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This compound, in particular, serves as a key intermediate for compounds targeting a range of therapeutic areas. The conversion of the aromatic indole nucleus to the saturated indoline ring is a critical transformation that often requires careful selection of reducing agents to avoid unwanted side reactions, such as the reduction of the ester functional group.
Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose.[1][2] Unlike more powerful hydrides such as lithium aluminum hydride or even sodium borohydride under certain conditions, NaBH₃CN exhibits exquisite chemoselectivity.[3][4] Its reduced reactivity, a consequence of the electron-withdrawing cyano group, allows it to remain stable in mildly acidic conditions (pH 3-4).[5] This stability is paramount to the success of this synthesis.
The reaction proceeds via acid-catalyzed activation of the indole ring. In the presence of acetic acid, the indole substrate is protonated, primarily at the C3 position, forming a reactive indoleninium ion intermediate.[6] This intermediate possesses significant iminium ion character, which is the species that NaBH₃CN reduces with exceptional efficiency.[5][7] The rate of reduction for this iminium ion is substantially faster than the reduction of the carbonyl group of the ester, ensuring the desired selective transformation.[2][7] The overall process provides a direct and high-yielding route to the target indoline.[8]
Reaction Workflow and Mechanism
The synthetic pathway involves the protonation of the indole ring by acetic acid to form an electrophilic indoleninium ion, which is then readily reduced by a hydride transfer from sodium cyanoborohydride.
Caption: Workflow for the selective reduction of Methyl 1H-indole-5-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures, which report a near-quantitative yield.[8]
3.1 Materials and Equipment
-
Chemicals:
-
Methyl 1H-indole-5-carboxylate (CAS: 1011-65-0)
-
Sodium cyanoborohydride (NaBH₃CN) (CAS: 25895-60-7)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Triethylamine (TEA)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Magnetic stir plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography system with silica gel
-
3.2 Safety Precautions
-
Toxicity: Sodium cyanoborohydride is highly toxic if ingested, inhaled, or absorbed through the skin.[9]
-
HCN Gas Release: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or when heated.[3][7] This reaction should be performed in a well-ventilated chemical fume hood at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[10]
-
Waste Disposal: All waste containing cyanoborohydride must be quenched carefully with an oxidizing agent (e.g., bleach) in a basic solution before disposal, following institutional safety guidelines.
3.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in glacial acetic acid (10 mL).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol, 3.0 equiv.) in portions over approximately 5 minutes. A slight effervescence may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching and Solvent Removal: After 1 hour, carefully add deionized water (3 mL) to quench any remaining reducing agent. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid and water.[8]
-
Work-up and Extraction:
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and carefully add saturated sodium bicarbonate solution (150 mL) to neutralize the remaining acetic acid. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently.
-
Separate the layers and extract the aqueous phase three more times with ethyl acetate (3 x 75 mL).[8]
-
Combine all organic layers and wash with saturated brine (150 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
The recommended eluent is a gradient of 0-50% ethyl acetate in hexane, with 0.1% triethylamine added to the mobile phase to prevent product tailing on the acidic silica.[8]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid or oil (expected yield: ~0.99 g, 99%).[8]
-
Summary of Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | Methyl 1H-indole-5-carboxylate | [8] |
| Mass of Starting Material | 1.0 g | [8] |
| Moles of Starting Material | 5.71 mmol | [8] |
| Reducing Agent | Sodium Cyanoborohydride | [8] |
| Equivalents of Reductant | 3.0 | [8] |
| Solvent / Acid Catalyst | Glacial Acetic Acid | [8] |
| Initial Temperature | 0 °C | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Reaction Time | 1 hour | [8] |
| Reported Yield | 99% | [8] |
Conclusion
The reduction of Methyl 1H-indole-5-carboxylate using sodium cyanoborohydride in acetic acid is a highly efficient, selective, and reliable method for producing this compound. The protocol's success hinges on the mild nature of the reducing agent and the acid-catalyzed activation of the indole substrate. By following the detailed steps and adhering to the necessary safety precautions, researchers can confidently scale this reaction to meet the demands of their synthetic and drug development campaigns. The near-quantitative yield and straightforward purification make this an exemplary transformation for modern organic synthesis.
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Sodium Cyanoborohydride. Common Organic Chemistry. Available at: [Link]
-
Material Safety Data Sheet - Sodium Cyanoborohydride. Oxford Lab Fine Chem LLP. Available at: [Link]
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SODIUM CYANOBOROHYDRIDE For Synthesis. Alpha Chemika. Available at: [Link]
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NaBH3CN Sodium Cyanoborohydride|Reduction|[8][10]-sigmatropic shift| Problem solved. YouTube (ChemOrgChem). Available at: [Link]
-
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-
1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium Archive. Available at: [Link]
-
Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Semantic Scholar. Available at: [Link]
-
Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Taylor & Francis Online. Available at: [Link]
-
Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Erowid. Available at: [Link]
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Protocol for "Methyl indoline-5-carboxylate" purification by flash chromatography
An Application Note and Detailed Protocol for the Purification of Methyl Indoline-5-carboxylate by Flash Chromatography
Abstract
This guide provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical and chemical synthesis, using normal-phase flash chromatography.[1] The methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results. The protocol covers the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to column packing, sample loading, gradient elution, and post-purification analysis. This document is structured to serve as a self-validating system, empowering the user to understand and adapt the protocol for optimal outcomes.
Introduction: The Rationale for Chromatographic Purification
This compound is a heterocyclic compound whose purity is critical for its successful use in subsequent synthetic steps, particularly in the development of bioactive molecules.[1] Organic reactions rarely yield a single, pure product; they typically result in a mixture containing the desired compound, unreacted starting materials, by-products, and catalysts. Flash chromatography is a highly efficient and rapid form of preparative column chromatography that utilizes moderate pressure to accelerate solvent flow, making it an indispensable tool in modern organic synthesis for isolating compounds from such mixtures.[2][3]
This protocol will focus on a normal-phase separation, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential partitioning of the mixture's components between the two phases.[3] For a moderately polar compound like this compound, a solvent system based on a hexane/ethyl acetate gradient is a standard and effective choice.[4][5] The addition of a small amount of a basic modifier like triethylamine is crucial to prevent peak tailing, a common issue with amine-containing compounds on acidic silica gel.[4]
Foundational Principle: From Analytical TLC to Preparative Flash Chromatography
The success of any flash chromatography purification is predicated on robust method development, which is most efficiently performed on an analytical scale using Thin-Layer Chromatography (TLC).[6][7] TLC and flash chromatography operate on the same principle of adsorption and desorption.[8] Therefore, the behavior of a compound on a TLC plate is an excellent predictor of its behavior on a flash column packed with the same stationary phase.[9]
The key parameter derived from TLC is the Retention Factor (Rf), which is inversely related to the column volumes (CV) required to elute the compound. The relationship can be expressed as:
CV = 1 / Rf [6]
For effective preparative separation, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[10][11]
-
An Rf > 0.4 suggests the compound will elute too quickly from the column (in < 2.5 CV), resulting in poor separation from less polar impurities.
-
An Rf < 0.15 indicates the compound is too strongly adsorbed to the silica, requiring an excessive volume of solvent and leading to broad peaks and long run times.
This initial TLC screening is the most critical step for saving time, solvent, and ensuring a successful purification.[6]
Materials and Equipment
| Category | Item | Specifications |
| Chemicals & Reagents | Crude this compound | Synthesized or commercially sourced |
| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm particle size)[12] | |
| n-Hexane | HPLC Grade or equivalent | |
| Ethyl Acetate (EtOAc) | HPLC Grade or equivalent | |
| Triethylamine (TEA) | Reagent Grade | |
| Dichloromethane (DCM) | For sample loading (optional) | |
| Sand | Washed, standard laboratory grade | |
| Glassware & Hardware | Glass Chromatography Column | Appropriate size for the scale of purification |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| TLC Developing Chamber | Beaker with watch glass or dedicated tank | |
| Capillary Spotters | Glass | |
| Collection Vessels | Test tubes or fraction collector vials | |
| Round Bottom Flasks | For combining and concentrating fractions | |
| Equipment | Flash Chromatography System | Manual (air/nitrogen pressure) or Automated |
| UV Lamp | For visualizing TLC plates (254 nm) | |
| Rotary Evaporator | For solvent removal |
Detailed Protocol
Part 1: Method Development with Thin-Layer Chromatography (TLC)
The goal is to identify a solvent system where this compound has an Rf of approximately 0.25-0.35. Based on published methods, a hexane/ethyl acetate system with triethylamine is a validated starting point.[13]
-
Prepare Stock Solutions:
-
Eluent Stock: Prepare a 1% triethylamine (TEA) solution in ethyl acetate. This will be your polar solvent stock. Rationale: The TEA neutralizes acidic sites on the silica gel, preventing the basic indoline nitrogen from streaking and improving peak shape.[4]
-
Sample Stock: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
-
Screening Solvents:
-
Prepare a TLC developing chamber by adding a small amount of the chosen eluent and lining the inside with filter paper to ensure vapor saturation.[10]
-
Using a capillary spotter, apply a small spot of the sample stock onto the baseline of a TLC plate.
-
Start with a relatively non-polar eluent, for example, 10% EtOAc (+1% TEA) in Hexane .
-
Develop the plate until the solvent front is about 0.5 cm from the top.[10]
-
Visualize the plate under a UV lamp and calculate the Rf of the target spot.
-
-
Optimization:
-
If the Rf is too low (<0.2), increase the polarity by increasing the percentage of the EtOAc/TEA mixture (e.g., try 20%, then 30%).
-
If the Rf is too high (>0.4), decrease the polarity.
-
The ideal system will provide a clear separation between the target spot and major impurities, with the target Rf ≈ 0.3. For this specific compound, a system of 30-40% Ethyl Acetate in Hexane containing 0.1-0.5% Triethylamine is often a good target.
-
Part 2: Flash Chromatography Purification
Workflow Diagram: From Crude Mixture to Pure Compound
Caption: Workflow for the purification of this compound.
-
Column Selection and Packing:
-
Silica Amount: For a standard separation, use a mass of silica gel that is 30 to 100 times the mass of the crude sample.[12] For difficult separations, a higher ratio is needed.
-
Packing Method (Slurry): i. Place a small plug of cotton or glass wool at the bottom of the column.[14] Add a ~1 cm layer of sand. ii. In a separate beaker, create a slurry of the required amount of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc/Hexane).[15] iii. With the column stopcock open, pour the slurry into the column. Use a funnel and rinse the beaker with more eluent to transfer all the silica.[16] iv. Apply gentle air pressure to pack the silica bed firmly, allowing the excess solvent to drain until it is level with the top of the silica. Never let the column run dry. [15] v. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[14]
-
-
Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3x the mass of the crude product). Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[17] Carefully add this powder to the top of the packed column. Rationale: Dry loading prevents dissolution issues and often leads to sharper bands and better separation, especially if the crude product has poor solubility in the starting eluent.[18]
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the weakest possible solvent in which it is soluble (ideally the starting eluent). Using a pipette, carefully apply this solution to the top of the column.[15]
-
-
Running the Column (Gradient Elution):
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective. A published method uses a gradient of 0-50% ethyl acetate in hexane (with 0.1% TEA).[13]
-
Start by eluting with a non-polar solvent (e.g., Hexane or 5% EtOAc/Hexane) for 1-2 column volumes to wash down any highly non-polar impurities.
-
Gradually increase the percentage of ethyl acetate. This can be done stepwise (e.g., 100mL of 10% EtOAc, then 100mL of 20% EtOAc, etc.) or via a continuous gradient if using an automated system.
-
Maintain a steady flow rate by applying consistent pressure. The solvent should drip, not stream, from the column outlet.
-
-
Fraction Collection:
-
Begin collecting fractions immediately after starting the elution. The size of the fractions should be appropriate for the column size; a good rule of thumb is to collect fractions that are about one-quarter of the column's volume.[15]
-
For difficult separations, collect smaller fractions when the target compound is expected to elute.[15] Label all collection tubes sequentially.
-
Part 3: Fraction Analysis and Product Isolation
-
TLC Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Spot multiple fractions on a single TLC plate (e.g., fractions 1-10) alongside a spot of the original crude mixture for reference.[12][19]
-
Develop the plate using the same solvent system identified in the method development phase.
-
Visualize under UV light and identify the fractions containing only the spot corresponding to this compound.
-
-
Combining and Concentrating:
-
Combine all fractions that show a single, pure spot of the desired product into a pre-weighed round-bottom flask.[16]
-
Fractions that are slightly impure can be combined separately and potentially re-purified if necessary.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
-
Final Analysis:
-
Once the solvent is removed, determine the mass of the purified product and calculate the yield.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect solvent system (Rf too high).- Column overloaded with sample.[8] | - Re-develop TLC method to find a system with lower Rf.- Use a larger column or less sample (aim for 1-5% load by weight).[15] |
| Cracked/Channeled Column | - Column packed unevenly or ran dry.- Sample loaded in too strong a solvent. | - Repack the column carefully as a slurry.- Use dry loading or dissolve the sample in the weakest possible solvent. |
| Streaking/Tailing Peaks | - Compound is acidic/basic on silica.- Sample is degrading on the column. | - For basic compounds like indolines, add 0.1-1% triethylamine to the eluent.[4]- For acidic compounds, add 0.1-1% acetic acid. |
| Product Won't Elute | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent (increase % EtOAc).- A final flush with a very polar solvent (e.g., 10% MeOH in DCM) can be used to elute highly retained compounds.[5] |
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-
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-
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MIT OpenCourseWare. Flash Column Chromatography Guide. Retrieved from [Link]
-
PrepChem. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
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American Chemical Society. (n.d.). Rapid development of flash chromatography methods. Retrieved from [Link]
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Sorbent Technologies, Inc. (2022). TLC Method Development. Retrieved from [Link]
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Biotage. (2023). How does solvent choice impact flash column chromatography performance?. Retrieved from [Link]
-
ACS Publications. (2020). Let Us Teach Proper Thin Layer Chromatography Technique!. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Research. (2017). REVIEW ON: FLASH COLUMN CHROMATOGRAPHY. Retrieved from [Link]
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ResearchGate. (n.d.). Flash column chromatography analysis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. Retrieved from [Link]
-
Cheméo. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Retrieved from [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of Methyl Indoline-5-carboxylate
Abstract
This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl indoline-5-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating an acidic modifier to ensure optimal peak shape and resolution. Detection is performed via UV absorbance, leveraging the chromophoric properties of the indoline ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, detailed protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a crucial building block in medicinal chemistry and pharmaceutical development. Its indoline core is a prevalent scaffold in a multitude of biologically active compounds. Consequently, a reliable and accurate analytical method for its quantification is paramount for ensuring the quality and consistency of starting materials, in-process control, and the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such analyses due to its high resolution, sensitivity, and adaptability. This application note presents a meticulously developed and validated HPLC method, offering a practical and trustworthy solution for the determination of this compound in various sample matrices.
The development of this method was guided by the physicochemical properties of this compound. With a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol , its structure suggests moderate polarity. The predicted pKa of the indoline nitrogen is approximately 2.65, indicating that in an acidic mobile phase, it will be protonated, leading to improved retention on a reversed-phase column and sharper peaks. The UV absorbance, characteristic of the indoline structure, provides a straightforward means of detection.
HPLC Method Development and Rationale
The selection of chromatographic conditions was a systematic process aimed at achieving optimal separation of the analyte from potential impurities.
Column Selection
A C18 column was chosen as the stationary phase due to its hydrophobicity, which is well-suited for retaining the moderately polar this compound. The C18 alkyl chains provide a non-polar environment, facilitating retention via hydrophobic interactions with the analyte. A column with standard dimensions (e.g., 4.6 x 150 mm) and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.
Mobile Phase Selection and Optimization
A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. The addition of a small percentage of formic acid (0.1%) to the aqueous phase serves two critical purposes:
-
pH Control: By maintaining the mobile phase pH below the pKa of the indoline nitrogen (predicted to be ~2.65), the analyte remains in its protonated, more polar form. This consistent ionization state prevents peak tailing and ensures reproducible retention times.
-
Improved Peak Shape: The acidic modifier helps to sharpen peaks by minimizing interactions between the analyte and any residual free silanol groups on the silica-based stationary phase.
A gradient elution was employed to ensure the efficient elution of the analyte while also providing a robust separation from any potential earlier or later eluting impurities.
Detection Wavelength
Indole derivatives typically exhibit strong UV absorbance in the range of 270-290 nm. Based on data from structurally similar compounds like Indole-3-acetic acid, which shows a characteristic absorbance spectrum with shoulders at 273 nm, 282 nm, and 290 nm, a detection wavelength of 282 nm was selected.[1] This wavelength is expected to provide high sensitivity for this compound. For enhanced specificity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, confirming its identity.
Detailed HPLC Protocol
This section provides a step-by-step protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥ 98%)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks and pipettes
-
HPLC vials with septa
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 282 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition of 10% B) to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose. The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all components except the analyte), and a sample spiked with this compound. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was assessed by analyzing seven concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) of > 0.999.
Accuracy
Accuracy was determined by performing a recovery study on a placebo sample spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was within the acceptable range of 98-102%.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Precision
Repeatability (Intra-day Precision): The repeatability was assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) of the peak areas was found to be less than 1.0%.
Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the same standard solution on two different days by two different analysts. The %RSD for the combined data was less than 2.0%, demonstrating good precision.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., retention time, peak area, tailing factor) remained within the acceptable limits for all variations, indicating the method's robustness.
Visualizations
Caption: Workflow for the HPLC Method Development and Validation of this compound.
Caption: Key Parameters for the Validation of the HPLC Method.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of this compound. The method is straightforward to implement and has been thoroughly validated in accordance with ICH guidelines, making it suitable for routine use in quality control and research and development environments within the pharmaceutical industry. The detailed protocol and validation data presented herein offer a comprehensive resource for scientists and researchers working with this important chemical intermediate.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
- Kim, Y., et al. (2012). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 55(1), 41-47.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Application Note: Strategic Derivatization of Methyl Indoline-5-carboxylate for the Development of Biologically Active Compound Libraries
Abstract: The indoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Methyl indoline-5-carboxylate stands out as a versatile and economically viable starting material for drug discovery campaigns, offering two distinct and chemically orthogonal sites for molecular elaboration: the nucleophilic indoline nitrogen (N-1) and the ester functional group at the C-5 position. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We present field-proven, step-by-step protocols for N-1 acylation and C-5 amide bond formation, explaining the chemical rationale behind each step. These methodologies are designed to enable the efficient generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.
Introduction: The Indoline Scaffold in Drug Discovery
Indole and its reduced form, indoline, are fundamental heterocyclic motifs found in numerous natural products, pharmaceuticals, and agrochemicals.[1][3] Their structural resemblance to endogenous molecules, such as the amino acid tryptophan, allows them to interact with a wide range of biological targets with high affinity.[4] This has led to the development of indole- and indoline-based drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7]
This compound (CAS 141452-01-9) is a bifunctional building block that serves as an ideal starting point for library synthesis.[8] Its two key functional groups—a secondary amine and a methyl ester—can be selectively modified to introduce a variety of substituents, allowing for a systematic investigation of the chemical space around the core scaffold. This strategic derivatization is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties (ADME).
Core Derivatization Strategies: A Dual-Pronged Approach
The power of this compound lies in its two primary points of diversification. These sites can be addressed independently to build molecular complexity in a controlled manner.
-
N-1 Position (Indoline Nitrogen): The secondary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. N-acylation is particularly valuable for introducing amide functionalities that can engage in critical hydrogen bonding interactions with protein targets.[9][10][11]
-
C-5 Position (Methyl Ester): The ester can be hydrolyzed (saponified) to its corresponding carboxylic acid. This acid is a versatile handle for forming stable amide bonds with a diverse library of primary and secondary amines, a cornerstone reaction in medicinal chemistry.[12][13][14]
The following diagram illustrates these two divergent and powerful synthetic pathways originating from the common starting material.
Figure 1: Key derivatization pathways for this compound.
Protocol I: N-1 Acylation of the Indoline Core
Principle & Rationale
N-acylation of the indoline nitrogen is a robust and straightforward method to introduce diverse chemical motifs. The reaction typically proceeds by treating the indoline with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.[10][15] This modification directly impacts the electronic properties of the aromatic system and allows for the introduction of groups that can probe different regions of a target's binding pocket, influencing compound potency and selectivity.
Detailed Step-by-Step Protocol: N-Benzoylation
This protocol provides a representative example using benzoyl chloride.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq., e.g., 200 mg) in anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent, benzoyl chloride (1.2 eq.), dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative N-Acyl Derivatives
| Acyl Chloride | Product Name | Expected Yield (%) | Key Analytical Data |
| Benzoyl Chloride | Methyl 1-benzoylindoline-5-carboxylate | 85-95% | HRMS (m/z) [M+H]⁺ calcd for C₁₈H₁₇NO₃ |
| Acetyl Chloride | Methyl 1-acetylindoline-5-carboxylate | 90-98% | HRMS (m/z) [M+H]⁺ calcd for C₁₂H₁₃NO₃ |
| Cyclohexanecarbonyl chloride | Methyl 1-(cyclohexanecarbonyl)indoline-5-carboxylate | 80-90% | HRMS (m/z) [M+H]⁺ calcd for C₁₇H₂₁NO₃ |
Protocol II: C-5 Amide Library Synthesis
Principle & Rationale
This two-step pathway first converts the C-5 ester into a carboxylic acid, which is then coupled with an amine. The amide bond is a critical feature in many drugs due to its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. This strategy allows for the installation of a virtually limitless variety of R-groups from commercially available amines, making it a powerful tool for library generation.
Step A: Saponification of the Methyl Ester
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidification: Carefully acidify the solution to pH ~3-4 by adding 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Indoline-5-carboxylic acid. This product is often pure enough for the next step without further purification.
Step B: General Protocol for Amide Coupling
-
Activation: In a dry flask under an inert atmosphere, dissolve Indoline-5-carboxylic acid (1.0 eq.) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM. Add a coupling agent such as HBTU (1.1 eq.) or EDC (1.2 eq.) along with an additive like HOBt (1.0 eq.).[14] Add a tertiary amine base like DIPEA (3.0 eq.). Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor by TLC or LC-MS for completion.
-
Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.
-
Validation: Confirm the structure and purity of each library member by LC-MS and ¹H NMR.
Workflow Visualization
Figure 2: Workflow for C-5 amide synthesis from the methyl ester.
Data Presentation: Representative C-5 Amide Library
| Amine Used | Product Name | Expected Yield (%) | Key Analytical Data |
| Benzylamine | N-benzylindoline-5-carboxamide | 70-85% | HRMS (m/z) [M+H]⁺ calcd for C₁₆H₁₆N₂O |
| Morpholine | (Indolin-5-yl)(morpholino)methanone | 75-90% | HRMS (m/z) [M+H]⁺ calcd for C₁₃H₁₆N₂O₂ |
| Aniline | N-phenylindoline-5-carboxamide | 65-80% | HRMS (m/z) [M+H]⁺ calcd for C₁₅H₁₄N₂O |
Application in Biological Assays
The libraries of derivatized this compound generated using these protocols are primed for high-throughput screening (HTS) or focused biological evaluation. These compounds can be tested in a variety of assays to identify novel biological activity.
-
Target-Based Screening: Test against specific enzymes, such as protein kinases, proteases, or metabolic enzymes. The indole scaffold is a known kinase inhibitor hinge-binding motif.[16]
-
Phenotypic Screening: Use in cell-based assays to identify compounds that modulate cellular processes like proliferation, apoptosis, or inflammation.[17]
-
Structure-Activity Relationship (SAR) Studies: A systematically designed library allows researchers to correlate specific structural changes at the N-1 and C-5 positions with changes in biological activity, guiding the rational design of more potent and selective lead compounds.
Conclusion
This compound is a powerful and versatile scaffold for drug discovery. The distinct reactivity of its N-1 amine and C-5 ester functionalities allows for the systematic and efficient construction of diverse compound libraries. The detailed protocols for N-acylation and C-5 amidation provided in this note offer a robust framework for researchers to synthesize novel indoline derivatives. By applying these strategies, scientific teams can effectively explore chemical space, establish clear SAR, and accelerate the identification of promising new candidates for therapeutic development.
References
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ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
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PrepChem.com. Synthesis of methyl indole-5-carboxylate. [Link]
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ResearchGate. Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. [Link]
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ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
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Fujioka, M. & Terashima, M. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]
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Thieme Chemistry. N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]
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PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
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Beilstein Journal of Organic Chemistry. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
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PubMed. Amidation reactions from the direct coupling of metal carboxylate salts with amines. [Link]
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National Institutes of Health. An Indole Dearomatization Strategy for the Synthesis of Pseudo‐Natural Products. [Link]
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National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
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Chulalongkorn University. Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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PubMed Central. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]
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National Institutes of Health. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]
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Canadian Journal of Chemistry. Isocarbostyrils. II. The Conversion of 2-Methyl-4-acyl-5-nitroisocarbostyrils to 2-Substituted Indole-4-carboxylic Acids. [Link]
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MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
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ResearchGate. Access to Indole Derivatives from Diaryliodonium Salts and 2-Alkynylanilines. [Link]
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Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]
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ACS Publications. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. [Link]
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Phukan, K. REGIOSELECTIVE N-ACYLATION OF NITROGEN HETEROCYCLES UNDER SOLVENT-FREE CONDITIONS. [Link]
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PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
National Institutes of Health. methyl 1H-indole-5-carboxylate. [Link]
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ResearchGate. Indole and indoline scaffolds in drug discovery. [Link]
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National Institutes of Health. Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates. [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
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Application Notes & Protocols: Leveraging Methyl Indoline-5-carboxylate for the Rational Design of Potent Dual 5-Lipoxygenase and Soluble Epoxide Hydrolase Inhibitors
Abstract: The convergence of inflammatory pathways offers promising multi-target opportunities for therapeutic intervention. This guide details the strategic use of the versatile building block, methyl indoline-5-carboxylate, in the synthesis of dual inhibitors targeting 5-Lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Simultaneous inhibition of these key enzymes in the arachidonic acid cascade can synergistically suppress pro-inflammatory leukotriene production while stabilizing anti-inflammatory epoxyeicosatrienoic acids, offering a powerful approach for treating complex inflammatory diseases.[1][2] This document provides the scientific rationale, detailed synthetic protocols, methods for biological evaluation, and expert insights into the experimental design for researchers in drug discovery and medicinal chemistry.
Scientific Rationale: The Therapeutic Merit of Dual 5-LOX/sEH Inhibition
The arachidonic acid (AA) cascade is a pivotal signaling network in inflammation.[1] AA is metabolized by three primary enzyme families: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) epoxygenases. While COX inhibitors (NSAIDs) are widely used, their utility can be limited by mechanism-based side effects. Furthermore, inhibiting a single branch of the AA cascade can lead to the shunting of metabolic intermediates towards other branches, potentially exacerbating certain pathological processes.[3]
A multi-target approach, specifically the dual inhibition of 5-LOX and sEH, presents a more balanced and potentially more efficacious anti-inflammatory strategy.[4][5]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes (LTs), which are potent pro-inflammatory mediators involved in conditions like asthma, allergic rhinitis, and cardiovascular disease.[2] Inhibiting 5-LOX directly blocks the production of these harmful lipids.
-
Soluble Epoxide Hydrolase (sEH): The CYP pathway converts AA into epoxyeicosatrienoic acids (EETs), which possess significant anti-inflammatory, analgesic, and cardio-protective properties.[6] However, sEH rapidly hydrolyzes these beneficial EETs into their less active diol counterparts (dihydroxyeicosatrienoic acids, DHETs).[6] By inhibiting sEH, the endogenous levels of protective EETs are increased, promoting the resolution of inflammation.
The simultaneous inhibition of 5-LOX and sEH thus achieves a powerful synergistic effect: blocking a major pro-inflammatory pathway while simultaneously enhancing an endogenous anti-inflammatory and pro-resolving pathway.[4][7]
Figure 1: The Arachidonic Acid Cascade and points of dual inhibition.
The Indoline Scaffold: A Privileged Starting Point
Recent research has identified the indoline core as a highly effective scaffold for developing dual 5-LOX/sEH inhibitors.[8][9] Its rigid, bicyclic structure provides a robust anchor for orienting pharmacophoric elements into the respective active sites of both enzymes. The indoline nitrogen (N-1 position) serves as a convenient handle for introducing moieties known to inhibit sEH (e.g., ureas, amides), while modifications on the phenyl ring can be tailored to interact with the active site of 5-LOX.[8][10] this compound is an ideal starting material, as the ester at the 5-position can be further functionalized or modified as needed during lead optimization.
Synthetic Strategy & Workflow
The overall strategy involves a multi-step synthesis beginning with the commercially available methyl indole-5-carboxylate. This is first reduced to the core indoline scaffold, which is then elaborated through functionalization at the N-1 position to install the sEH-inhibiting warhead.
Figure 2: General workflow for synthesis and evaluation.
PART I: SYNTHETIC PROTOCOLS
Protocol 1: Synthesis of this compound
Rationale: The foundational step is the selective reduction of the C2-C3 double bond of the indole ring to form the indoline scaffold. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is the reagent of choice for this transformation. It is a milder reducing agent than sodium borohydride, showing excellent chemoselectivity for the iminium ion intermediate formed in situ under acidic conditions, thereby leaving the ester group untouched.[11]
Materials:
-
Methyl indole-5-carboxylate
-
Acetic acid (glacial)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl indole-5-carboxylate (1.0 eq, e.g., 1 g, 5.71 mmol) in glacial acetic acid (e.g., 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (3.0 eq, e.g., 1.08 g, 17.18 mmol) portion-wise over 5-10 minutes. Caution: NaBH₃CN is toxic; handle in a fume hood.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Upon completion, carefully quench the reaction by adding water (e.g., 3 mL) and then remove the acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate (e.g., 150 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (e.g., 150 mL) to neutralize any remaining acid. Caution: CO₂ evolution may occur.
-
Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 150 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-50% ethyl acetate in hexanes) to yield this compound as a solid or oil.[11]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the indole C2-H proton signal and the appearance of aliphatic signals for the C2 and C3 protons in the NMR spectrum are indicative of a successful reduction.
Protocol 2: Synthesis of a Representative Indoline-Based Dual Inhibitor
Rationale: This protocol illustrates the elaboration of the indoline core to introduce a urea moiety, a well-established pharmacophore for potent sEH inhibition.[8] The synthesis involves the acylation of the indoline nitrogen with a bifunctional linker, followed by conversion to an isocyanate and subsequent reaction with an appropriate amine. This modular approach allows for the systematic variation of different structural components to explore structure-activity relationships (SAR).
Materials:
-
This compound (from Protocol 1)
-
4-(Chlorocarbonyl)benzoic acid
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diphenylphosphoryl azide (DPPA)
-
A suitable amine (e.g., 4-(trifluoromethoxy)aniline)
-
Toluene
Procedure (Multi-step):
Step A: N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of 4-(chlorocarbonyl)benzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Wash the reaction mixture with 1N HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting N-acylated intermediate by column chromatography.
Step B: Curtius Rearrangement and Urea Formation
-
Hydrolyze the benzoic acid ester of the N-acylated intermediate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Dissolve the resulting carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and heat the mixture to reflux for 1-2 hours to form the isocyanate intermediate via Curtius rearrangement. Caution: Azides can be explosive; handle with care.
-
Cool the reaction mixture slightly and add the desired amine (e.g., 4-(trifluoromethoxy)aniline) (1.1 eq).
-
Continue to stir at room temperature or with gentle heating until the formation of the urea product is complete (monitor by TLC).
-
Cool the reaction, collect the precipitated product by filtration, or concentrate and purify by column chromatography or recrystallization.
-
Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS.
PART II: BIOLOGICAL EVALUATION PROTOCOLS
Protocol 3: In Vitro 5-LOX Inhibition Assay
Rationale: The activity of 5-LOX can be measured by monitoring the formation of its products from arachidonic acid. A common method involves using recombinant human 5-LOX and quantifying product formation via spectrophotometry or HPLC-based methods.[8][12]
Materials:
-
Recombinant human 5-LOX
-
Arachidonic acid (substrate)
-
Calcium chloride (CaCl₂)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Zileuton (positive control)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in the buffer containing CaCl₂ and ATP.
-
In a 96-well plate, add the reaction mixture, followed by the test compound at various concentrations (typically in a serial dilution). Include wells for a vehicle control (DMSO) and a positive control (Zileuton).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the 5-LOX enzyme to all wells.
-
Immediately after adding the enzyme, add the substrate, arachidonic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the 5-LOX products.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).[13]
Protocol 4: In Vitro sEH Inhibition Assay
Rationale: A widely used method for measuring sEH activity is a fluorescence-based assay.[12][14] It employs a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human sEH
-
Fluorescent substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate, CMNPC)
-
Test compounds (dissolved in DMSO)
-
A potent sEH inhibitor as a positive control (e.g., AUDA or CIU)
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4, containing BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compounds at various concentrations. Include vehicle and positive controls.
-
Add the sEH enzyme solution to each well and incubate for 5 minutes at 30 °C to allow the inhibitor to bind.[14]
-
Initiate the reaction by adding the CMNPC substrate to all wells.[14]
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., Excitation: 330 nm, Emission: 465 nm).
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition and calculate the IC₅₀ value as described in Protocol 3.
Data Presentation and Interpretation
The inhibitory potencies of synthesized compounds should be summarized in a table to facilitate the analysis of structure-activity relationships (SAR). A well-balanced dual inhibitor will exhibit potent (low nanomolar to low micromolar) IC₅₀ values against both enzymes.
Table 1: Example Data for a Series of Indoline-Based Inhibitors
| Compound ID | R Group (at N-1) | X Group (Urea) | 5-LOX IC₅₀ (µM)[8] | sEH IC₅₀ (µM)[8] |
| 73 | Cyclohexylcarbonyl | 4-CF₃O-Phenyl | 0.41 ± 0.01 | 0.43 ± 0.10 |
| Cpd-A | Benzoyl | 4-Cl-Phenyl | 1.25 ± 0.15 | 0.15 ± 0.02 |
| Cpd-B | Acetyl | Cyclohexyl | > 10 | 0.08 ± 0.01 |
| Cpd-C | Cyclohexylcarbonyl | 3-Cl-Phenyl | 0.88 ± 0.09 | 0.95 ± 0.12 |
Data are representational and based on published findings for similar scaffolds to illustrate SAR analysis. Compound 73 is a real example from the literature showing balanced potency.[9]
From this example data, a researcher could infer that a cyclohexylcarbonyl group at the N-1 position and a 4-substituted phenylurea are beneficial for balanced dual activity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent dual 5-LOX/sEH inhibitors. The protocols and rationale outlined in this guide provide a solid framework for researchers to design, synthesize, and evaluate novel anti-inflammatory agents. By leveraging the privileged indoline scaffold and employing a rational, modular synthetic approach, the development of next-generation therapeutics for complex inflammatory disorders can be significantly advanced.
References
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Meirer, K., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Novel Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Journal of Medicinal Chemistry, 56(8), 3297-3307. [Link]
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Fischedick, J., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Journal of Medicinal Chemistry, 63(20), 11498-11521. [Link]
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Fischedick, J., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Journal of Medicinal Chemistry, 63(20), 11498–11521. [Link]
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Fischedick, J., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. ACS Publications. [Link]
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Wang, W., et al. (2011). Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model. PubMed Central. [Link]
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Gerbeth, M., et al. (2011). Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors. PubMed Central. [Link]
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ResearchGate. (2016). Design strategy for a dual sEH/5-LOX inhibitor. [Link]
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Meirer, K., et al. (2016). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. National Institutes of Health. [Link]
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Pinto-Gomez, C., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore. ACS Publications. [Link]
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Hwang, S. H., et al. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]
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Hefke, E., et al. (2018). Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase. PubMed Central. [Link]
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ResearchGate. (n.d.). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors. [Link]
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Martel-Pelletier, J., et al. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. ResearchGate. [Link]
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Ullah, H., et al. (2021). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed Central. [Link]
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Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14855–14878. [Link]
- Penning, T. D., et al. (1995). Synthesis of Indolylalkoxyiminoalkylcarboxylates as Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 38(18), 3557-3566. [Link not available]
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National Center for Biotechnology Information. (n.d.). methyl 1H-indole-5-carboxylate. PubChem Compound Database. [Link]
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Otto Chemie Pvt. Ltd. (n.d.). Methyl indole-5-carboxylate, 98%. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]
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Li, J-J., et al. (2019). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central. [Link]
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Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed. [Link]
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Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ebris.eu. [Link]
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Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]
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Sala, A., et al. (2024). Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. PubMed. [Link]
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Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
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Ielo, L., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]
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Application Notes and Protocols: Methyl Indoline-5-carboxylate in Cross-Dehydrogenative Coupling
Introduction: The Strategic Value of Indoline Scaffolds and C-H Functionalization
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its saturated heterocyclic structure provides a three-dimensional framework that is often desirable for optimizing drug-receptor interactions. Methyl indoline-5-carboxylate, in particular, serves as a versatile building block, with the ester functionality offering a handle for further synthetic modifications or acting as a key pharmacophoric element.
Traditional methods for functionalizing such scaffolds often rely on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste.[3] Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy to overcome these limitations.[4] CDC reactions create new carbon-carbon or carbon-heteroatom bonds by directly coupling two C-H bonds, typically with the aid of a metal catalyst and an oxidant.[5] This approach avoids the need for pre-installed leaving groups, thus streamlining synthetic pathways.
However, the direct C-H functionalization of the indoline core presents challenges in regioselectivity. The indoline nucleus contains multiple C-H bonds with differing reactivities (C2, C3, C4, C5, C6, and C7). Furthermore, the presence of an electron-withdrawing group, such as the methyl carboxylate at the C5 position, deactivates the benzenoid ring, making C-H activation more challenging compared to unsubstituted indoline. This deactivation necessitates strategic catalyst and directing group selection to achieve high efficiency and site-selectivity.[6]
This guide provides a comprehensive overview of the application of this compound as a reactant in a representative cross-dehydrogenative coupling reaction. We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed experimental protocol, and discuss the broader implications for drug discovery and development.
Mechanistic Considerations: Overcoming Electronic Deactivation with a Directing Group Strategy
The primary challenge in the CDC of this compound is the electronic deactivation of the aromatic ring by the C5-ester group. To achieve selective functionalization, particularly at the less reactive benzenoid positions, a directing group strategy is often indispensable.[6][7] A directing group (DG) is a functional group that is temporarily installed on the indoline nitrogen. It coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. This approach not only overcomes the inherent reactivity patterns of the substrate but also ensures high regioselectivity.
For functionalization at the C7 position of the indoline core, a removable N-heterocyclic directing group, such as a pyrimidyl group, has proven to be highly effective.[4] The reaction proceeds through a well-defined mechanistic pathway, which can be illustrated for a representative copper-catalyzed C-H amination reaction.
Proposed Catalytic Cycle for C7-Amination
The proposed mechanism for the copper-catalyzed C7-amination of N-pyrimidyl-protected this compound with a generic amide nucleophile is depicted below. This pathway is based on established mechanisms for directing group-assisted C-H functionalization.[8]
Caption: Proposed mechanism for C7-amination.
Causality Behind the Mechanistic Steps:
-
Coordination: The reaction initiates with the coordination of the pyrimidyl directing group on the indoline nitrogen to a Cu(II) salt. This chelation is crucial as it positions the catalyst geometrically for the subsequent C-H activation step.[8]
-
C-H Activation: A concerted metalation-deprotonation (CMD) event occurs, where the copper center activates the C7-H bond, leading to the formation of a stable six-membered cupracycle intermediate. The choice of a base in the reaction medium can assist in this deprotonation step.
-
Oxidative Coupling: The amide nucleophile coordinates to the copper center. The subsequent step involves the coupling of the nucleophile with the indoline C7 position.
-
Reductive Elimination: Reductive elimination from the copper center releases the C7-aminated indoline product and a Cu(0) species.
-
Catalyst Regeneration: An external oxidant is required to regenerate the active Cu(II) catalyst from the Cu(0) species, thus completing the catalytic cycle.
The use of a directing group is paramount for the success of this transformation on an electron-poor substrate like this compound, as it ensures that the C-H activation occurs selectively at the desired C7 position.[7][9]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the N-pyrimidyl protected this compound and its subsequent application in a representative C7-amination reaction.
Protocol 1: Synthesis of Methyl 1-(pyrimidin-2-yl)indoline-5-carboxylate
This protocol outlines the installation of the pyrimidyl directing group onto the nitrogen of this compound.
Experimental Workflow Diagram:
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis of indolines by copper-mediated intramolecular aromatic C-h amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsisinternational.org [rsisinternational.org]
Preparation of Methyl Indoline-5-carboxylate Derivatives for Antimicrobial Studies: A Comprehensive Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Indole and its reduced form, indoline, represent privileged scaffolds in medicinal chemistry, known to be key components in a wide array of biologically active compounds.[1][2][3][4][5] This application note provides a comprehensive, in-depth guide for the synthesis, characterization, and antimicrobial evaluation of derivatives based on the methyl indoline-5-carboxylate core. We present validated, step-by-step protocols for the chemical synthesis of a compound library and the subsequent determination of their antimicrobial efficacy using the broth microdilution method. The causality behind experimental choices is explained to empower researchers to adapt and expand upon these foundational methods for the discovery of new antimicrobial drug candidates.
Introduction: The Rationale for Indoline Scaffolds in Antimicrobial Drug Discovery
The relentless evolution of drug-resistant pathogens poses a grave threat to global health. Consequently, there is a critical need to explore new chemical spaces for the identification of novel antimicrobial agents. Indole-containing compounds have garnered significant attention for their remarkable efficacy as antimicrobials.[1] The indoline nucleus, a saturated analog of indole, has also emerged as a valuable scaffold in drug design, with derivatives demonstrating potent antibacterial activity and the ability to act as resistance-modifying agents.[1][4]
The strategic derivatization of a core scaffold is a cornerstone of modern medicinal chemistry. It allows for the systematic exploration of the chemical space around a privileged structure to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This compound is an excellent starting point for such an exploration due to its two reactive sites: the secondary amine at the N-1 position and the ester at the C-5 position, which can be further modified.
This guide provides a robust framework for:
-
The synthesis of the this compound scaffold.
-
The generation of a diverse library of N-1 substituted derivatives.
-
The rigorous characterization of these novel compounds.
-
A standardized protocol for evaluating their in vitro antimicrobial activity against a panel of pathogenic microbes.
Synthesis and Characterization of Derivatives
The synthesis workflow begins with the reduction of the indole ring to an indoline, followed by diversification at the N-1 position. Rigorous characterization is essential to confirm the identity and purity of each synthesized compound before biological evaluation.
Caption: General workflow from starting material to SAR analysis.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol details the reduction of the commercially available methyl indole-5-carboxylate to its indoline form. The chosen method utilizes sodium cyanoborohydride, a mild reducing agent that is selective for the indole double bond under acidic conditions, providing a high yield of the desired product.[6]
Materials:
-
Methyl indole-5-carboxylate
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (TEA)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in glacial acetic acid (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) portion-wise over 5 minutes, ensuring the temperature remains low.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously add water (3 mL) to quench the reaction.
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (150 mL). Causality: This step is crucial to neutralize the acetic acid catalyst.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL) to recover any dissolved product.
-
Combine all organic extracts and wash with brine (150 mL). Causality: The brine wash removes residual water and inorganic salts from the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-50% ethyl acetate in hexane containing 0.1% triethylamine as the eluent. Causality: The addition of triethylamine helps to prevent the product from streaking on the acidic silica gel, leading to better separation.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid (Expected yield: ~99%).[6]
Protocol 2: General Procedure for N-1 Alkylation of this compound
This protocol provides a general method for creating a library of derivatives by introducing various alkyl groups at the N-1 position. This modification is a key step in SAR studies, as it directly influences the compound's polarity, steric profile, and hydrogen-bonding capacity.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0-3.0 eq). Causality: The base is required to deprotonate the indoline nitrogen, forming a nucleophilic anion that will attack the alkyl halide.
-
Add the desired alkyl halide (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-1 substituted derivative.
Structural Characterization
The identity and purity of all synthesized compounds must be unambiguously confirmed before any biological testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For the reduction of indole to indoline, the disappearance of the indole C2-H proton signal and the appearance of aliphatic signals for the C2 and C3 protons are key diagnostic markers.[7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[7][10]
-
Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. The N-H stretch of the indoline (~3300-3400 cm⁻¹) and the ester carbonyl stretch (~1700-1720 cm⁻¹) are important bands to identify.[7]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism under defined in vitro conditions.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Broth Microdilution for MIC Determination
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Synthesized indoline derivatives
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: a. From a fresh agar plate (18-24h culture), pick several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13] d. Dilute this standardized suspension in the appropriate growth medium (MHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[13]
-
Plate Setup (Serial Dilution): a. Add 100 µL of sterile growth medium to wells 2 through 12 in each row of the 96-well plate. b. Create an initial 1:100 dilution of the compound stock solution in well 1 by adding 2 µL of the stock to 198 µL of medium. This gives a starting concentration of 200 µg/mL (adjust as needed). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (medium only, no inoculum).
-
Inoculation: Add 100 µL of the final diluted inoculum (from step 2d) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation and Interpretation
The results of the MIC testing should be organized systematically to facilitate SAR analysis. A clear table is the most effective way to present this data.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R-Group (at N-1) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| Parent | -H | >128 | >128 | >128 |
| 1a | -CH₃ | 128 | >128 | >128 |
| 1b | -CH₂CH₃ | 64 | 128 | >128 |
| 1c | -CH₂Ph | 16 | 64 | 128 |
| Cipro | N/A | 0.5 | 0.015 | N/A |
| Flucon | N/A | N/A | N/A | 2 |
| (Note: Data are hypothetical and for illustrative purposes only. Cipro = Ciprofloxacin; Flucon = Fluconazole; N/A = Not Applicable) |
Interpretation: From the hypothetical data above, a preliminary SAR can be deduced:
-
The unsubstituted parent compound is inactive.
-
Small alkyl substitutions at the N-1 position (1a, 1b) confer weak activity.
-
The introduction of a larger, aromatic group like benzyl (1c) significantly improves activity, particularly against the Gram-positive S. aureus. This suggests that lipophilicity and potential π-stacking interactions may be important for the mechanism of action.
This analysis guides the next round of synthesis, perhaps exploring different substituted benzyl groups or other bulky aromatic moieties to further enhance potency. The mechanism may involve disruption of the bacterial membrane, an action observed for other antimicrobial indole derivatives.[14][15]
References
-
Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
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Yıldırım, S., et al. (2015). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 20(8), 13991-14006. [Link]
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i-CAL (2020). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Kaur, J., et al. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17-37. [Link]
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Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry, 77(Pt 9), 450-459. [Link]
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Varshney, K., & Mahfuz, A. (2024). Antimicrobial Susceptibility Testing. In: StatPearls [Internet]. StatPearls Publishing. [Link]
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American Society for Microbiology Press. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]
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El-Metwaly, N. M., et al. (2022). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. [Link]
-
Scilit. (n.d.). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2244. [Link]
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ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites. Retrieved from [Link]
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WOAH - World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Larsen, C. H., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 25(5), 2568. [Link]
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Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(19), 6689. [Link]
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Taylor & Francis Online. (2022). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. [Link]
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Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. [Link]
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Kaur, J., et al. (2019). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17-37. [Link]00001/art00004)
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Methyl Indoline-5-carboxylate: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents
Introduction: The Privileged Indoline Scaffold in Oncology
The indoline nucleus, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anticancer therapeutics.[1][2] Its rigid structure, combined with the potential for substitution at various positions, allows for the precise orientation of pharmacophoric groups to interact with a multitude of biological targets implicated in cancer progression.[1] Methyl indoline-5-carboxylate, a readily accessible derivative, serves as a strategic starting material for the synthesis of a diverse array of indoline-based compounds with potent anti-proliferative activities. This guide provides an in-depth exploration of the synthetic utility of this compound in the generation of anticancer agents, focusing on detailed protocols for the synthesis of key intermediates and their elaboration into compounds targeting critical cancer-related pathways.
PART 1: Foundational Synthesis - Preparation of this compound
The journey into the synthesis of complex anticancer agents begins with the efficient preparation of the core scaffold. This compound can be synthesized in high yield from its corresponding indole precursor, methyl indole-5-carboxylate, through a straightforward reduction.
Protocol 1: Reduction of Methyl Indole-5-carboxylate
This protocol details the reduction of the indole ring to an indoline using sodium cyanoborohydride in acetic acid. This method is highly efficient and provides the desired product in excellent yield.[3]
Reaction Scheme:
A schematic for the reduction of methyl indole-5-carboxylate.
Materials:
-
Methyl indole-5-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Triethylamine
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a suitable round-bottom flask, dissolve methyl indole-5-carboxylate (1.0 g, 5.71 mmol) in acetic acid (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over 5 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water (3 mL).
-
Remove the acetic acid and water under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (150 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated brine solution (150 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexane containing 0.1% triethylamine, to afford this compound as a pure compound.[3]
Expected Yield: ~99%[3]
PART 2: Elaboration of the Scaffold - Synthesis of Key Intermediates
The ester functionality at the 5-position of this compound, along with the nitrogen of the indoline ring, provides two key handles for synthetic diversification. This section details the protocols for converting the ester into other versatile functional groups, such as an amine or a sulfonamide precursor, which are pivotal for the synthesis of targeted anticancer agents.
From Ester to Amine: A Multi-step Transformation to 5-Aminoindoline
The conversion of the methyl ester to an amine group opens up a vast chemical space for derivatization, including the synthesis of amides and sulfonamides with potent biological activities. This transformation can be achieved through a multi-step sequence involving hydrolysis, Curtius rearrangement, and subsequent hydrolysis of the resulting isocyanate.
Workflow for the synthesis of 5-Aminoindoline.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield indoline-5-carboxylic acid.
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to an amine with the loss of one carbon atom.[4][5] The use of diphenylphosphoryl azide (DPPA) and tert-butanol allows for the in-situ trapping of the intermediate isocyanate as a stable Boc-protected amine.
Materials:
-
Indoline-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol
-
Triethylamine
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
To a solution of indoline-5-carboxylic acid in toluene, add triethylamine and DPPA.
-
Add tert-butanol to the mixture.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC, with evolution of N₂ gas).
-
Cool the reaction mixture and purify by column chromatography to obtain tert-butyl (indolin-5-yl)carbamate.
Materials:
-
tert-Butyl (indolin-5-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer and concentrate to yield 5-aminoindoline.
Synthesis of Indoline-5-sulfonamide: A Gateway to Sulfonamide-Based Anticancer Agents
Indoline-5-sulfonamides are precursors to a class of compounds that have shown promise as inhibitors of carbonic anhydrases, which are involved in tumor progression.[6]
Workflow for the synthesis of Indoline-5-sulfonamide.
This protocol is adapted from a known procedure starting from indoline.[6] Researchers can adapt this procedure starting with N-protected this compound, followed by hydrolysis and subsequent conversion to the sulfonamide.
Materials:
-
Indoline
-
Acetic anhydride
-
Chlorosulfonic acid
-
Ammonia
-
Hydrochloric acid
-
Appropriate solvents (e.g., THF, CHCl₃)
Procedure:
-
N-Acetylation: Protect the indoline nitrogen by reacting indoline with acetic anhydride to form 1-acetylindoline.[6]
-
Chlorosulfonylation: Treat 1-acetylindoline with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position, yielding 1-acetylindoline-5-sulfonyl chloride.[6]
-
Ammonolysis: React the sulfonyl chloride with ammonia to form 1-acetylindoline-5-sulfonamide.[6]
-
Hydrolysis: Remove the acetyl protecting group by acid hydrolysis to afford the final product, indoline-5-sulfonamide.[6]
PART 3: Application in the Synthesis of Anticancer Agents
The key intermediates, 5-aminoindoline and indoline-5-sulfonamide, serve as versatile building blocks for the synthesis of targeted anticancer agents. This section provides examples of how these intermediates can be used to synthesize compounds that inhibit tubulin polymerization and the PI3K/Akt/mTOR signaling pathway.
Indoline-Based Tubulin Polymerization Inhibitors
A number of indoline derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][7][8] These agents bind to tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis.
Example Synthetic Scheme:
General scheme for synthesizing indoline-based tubulin inhibitors.
This protocol describes a general method for the acylation of 5-aminoindoline to produce amide derivatives, which are a common feature in many tubulin inhibitors.
Materials:
-
5-Aminoindoline
-
Substituted benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-aminoindoline in DCM and add a base such as triethylamine.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the substituted benzoyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Biological Activity Data:
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 9d (Indoline derivative) | Tubulin | MGC-803 | 1.84 | [1] |
| 9d (Indoline derivative) | Tubulin | A549 | 6.82 | [1] |
| 9d (Indoline derivative) | Tubulin | Kyse30 | 1.61 | [1] |
Indoline-Based PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[3][9] Indoline-based compounds have emerged as promising inhibitors of this pathway.
Example Synthetic Scheme:
Sources
- 1. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl Indoline-5-carboxylate
Introduction: The Importance of Rigorous Characterization
Methyl indoline-5-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its indoline core is a feature of numerous pharmacologically active agents, making it a valuable intermediate in the synthesis of novel therapeutics.[1] Given its role in the development of pharmaceuticals, ensuring the unequivocal identity, purity, and stability of this compound is not merely a procedural step but a foundational requirement for reproducible research and GMP (Good Manufacturing Practices) compliance.
This application note provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound. We will move beyond simple data reporting to explain the causality behind the choice of techniques and experimental parameters, reflecting a field-proven approach to analytical validation. The protocols described herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | [2] |
| Synonyms | This compound | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.2 g/mol | [2] |
| CAS Number | 141452-01-9 | [2] |
| Appearance | Off-White Solid | [2][3] |
| Melting Point | 67-69 °C | [2][3] |
| Solubility | Sparingly in DMSO, Slightly in Methanol |[2][3] |
The Analytical Workflow: A Synergistic Approach
The complete characterization of a chemical entity like this compound relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unambiguous profile of the molecule. The following workflow illustrates a logical sequence for analysis, starting from purity assessment and moving to definitive structural elucidation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity Determination: HPLC-UV
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. The primary objective is to separate the main compound from any starting materials (e.g., Methyl indole-5-carboxylate), by-products, or degradation products.[4] A C18 reversed-phase column is the logical first choice due to the moderate polarity of the target molecule. UV detection is ideal, as the aromatic ring provides strong chromophoric activity.
Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Stock Solution: Prepare a 1.0 mg/mL solution of this compound in the diluent.
-
Working Sample Solution: Dilute the stock solution to approximately 0.1 mg/mL with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
System Suitability Test (SST):
-
Rationale: Before analyzing samples, the system's performance must be verified. This ensures that the obtained results are reliable.
-
Procedure: Make five replicate injections of the working sample solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor (T): 0.8 – 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
-
Data Analysis:
-
Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Molecular Weight Confirmation: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides an exact measurement of the molecular weight, serving as a primary confirmation of the compound's identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.
Protocol: ESI-MS Analysis
-
Instrumentation:
-
Mass spectrometer equipped with an ESI source (e.g., a single quadrupole or time-of-flight (TOF) analyzer).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Infusion and Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode. A scan range of m/z 50-500 is sufficient.
-
-
Expected Data:
-
The theoretical exact mass of C₁₀H₁₁NO₂ is 177.07898 Da.
-
The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 178.0868 .
-
Depending on the source conditions, other adducts like the sodium adduct [M+Na]⁺ at m/z 200.0687 may be observed.
-
Definitive Structural Elucidation: NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule of this complexity, 2D NMR experiments like HSQC can be used to correlate protons directly to the carbons they are attached to, confirming assignments.[5]
Caption: Structure of this compound with proton numbering.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Causality: The choice of solvent is critical. CDCl₃ is a common first choice, but if the N-H proton is of interest, DMSO-d₆ is preferred as it slows down the exchange rate, often resulting in a sharper N-H signal.
-
-
Instrumentation and Acquisition:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H spectrum followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
-
Expected Spectral Data Interpretation:
-
The following table outlines the anticipated chemical shifts (δ) in ppm. These are predictions based on the structure and may vary slightly based on solvent and concentration.
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale H-7 ~7.7 ppm (s) ~124 ppm Aromatic proton ortho to the ester, deshielded. H-6 ~7.6 ppm (d) ~122 ppm Aromatic proton meta to the ester. H-4 ~6.6 ppm (d) ~108 ppm Aromatic proton ortho to the electron-donating amine group, shielded. NH -1 ~4.0-5.0 ppm (br s) - Broad signal due to exchange; position is solvent-dependent. -O-CH₃ ~3.8 ppm (s, 3H) ~52 ppm Typical chemical shift for a methyl ester. H-2 ~3.6 ppm (t, 2H) ~48 ppm Aliphatic CH₂ adjacent to the nitrogen atom. H-3 ~3.0 ppm (t, 2H) ~30 ppm Aliphatic CH₂ adjacent to the aromatic ring. C =O - ~167 ppm Carbonyl carbon of the ester group. C-5, C-7a, C-3a - ~125-155 ppm Quaternary aromatic and bridgehead carbons. -
Functional Group Confirmation: FTIR Spectroscopy
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is characteristic of the compound. For this compound, we expect to see characteristic vibrations for the N-H bond, the C=O of the ester, and the aromatic ring.[6]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory.
-
Rationale: ATR is a modern technique that requires minimal sample preparation. A small amount of the solid powder is simply placed on the crystal and pressure is applied.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Expected Data Interpretation:
Wavenumber (cm⁻¹) Vibration Type Functional Group ~3350-3400 N-H Stretch Secondary Amine (Indoline N-H) ~2850-2960 C-H Stretch Aliphatic (Indoline CH₂, Methyl CH₃) ~1680-1710 C=O Stretch Ester Carbonyl ~1600, ~1480 C=C Stretch Aromatic Ring ~1250-1300 C-O Stretch Ester | ~700-850 | C-H Bend | Aromatic (out-of-plane) |
Conclusion
The analytical strategy detailed in this note, combining chromatography (HPLC) with spectroscopy (MS, NMR, FTIR), provides a robust framework for the complete and unambiguous characterization of this compound. Adherence to these protocols, including system suitability checks, ensures the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical industry. Each technique provides complementary information, culminating in a comprehensive analytical dossier that confirms the identity, purity, and structural integrity of this important synthetic intermediate.
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-
PubChem: methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635. National Institutes of Health. Available at: [Link]
-
Chemdad: this compound. Six Chongqing Chemdad Co., Ltd. Available at: [Link]
-
The Royal Society of Chemistry: Supporting information. Available at: [Link]
-
PubChem: Methyl indole-3-carboxylate | C10H9NO2 | CID 589098. National Institutes of Health. Available at: [Link]
-
Otto Chemie Pvt. Ltd.: Methyl indole-5-carboxylate, 98%+. Available at: [Link]
-
ResearchGate: FT-IR spectrum of control indole. Available at: [Link]
-
Magritek: Methyl 1H-indole-3-carboxylate. Available at: [Link]
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Foreword: The Strategic Importance of Methyl Indoline-5-Carboxylate in Drug Development
An Application Guide for the Scale-Up Synthesis of Methyl Indoline-5-Carboxylate
This compound is a crucial scaffold in medicinal chemistry and pharmaceutical development. It serves as a key building block in the synthesis of a wide range of bioactive molecules, including agents targeting neurological disorders and cancer therapies.[1][2] Its versatile structure allows for extensive functionalization, making it an invaluable intermediate for drug discovery programs.[1] The transition from bench-scale synthesis to pilot or industrial-scale production, however, presents significant challenges in terms of safety, efficiency, cost-effectiveness, and process control.
This guide provides a detailed examination of the strategic considerations and practical protocols for the successful scale-up synthesis of this compound. We will dissect the most viable synthetic routes, offering a rationale for process decisions and providing robust, field-tested protocols for implementation by researchers and chemical development professionals.
Strategic Analysis of Synthetic Routes for Scale-Up
The primary and most direct route to this compound is the reduction of its aromatic precursor, Methyl indole-5-carboxylate. This precursor is commercially available from various suppliers, making it a reliable starting point for large-scale campaigns.[3]
The core of the scale-up challenge lies in selecting the optimal reduction methodology. Two principal strategies dominate this transformation:
-
Catalytic Hydrogenation: A heterogeneous catalytic process using hydrogen gas and a metal catalyst (e.g., Palladium on carbon).
-
Chemical Reduction: A stoichiometric reaction employing a chemical reducing agent, such as sodium cyanoborohydride.
Comparative Assessment for Industrial Application
| Parameter | Catalytic Hydrogenation | Sodium Cyanoborohydride Reduction | Rationale & Expert Insight |
| Safety | High pressure H₂ gas (flammability risk); catalyst can be pyrophoric. Requires specialized hydrogenation equipment. | Highly toxic reagent; generates toxic HCN gas upon acidification. Requires careful quenching procedures. | Hydrogenation risks are well-understood and can be engineered out with appropriate reactors and handling procedures.[4] The toxicity of cyanoborohydride presents significant handling and waste disposal challenges on a large scale. |
| Process Efficiency | High turnover, catalyst is recycled. Simple work-up (filtration). | Stoichiometric reagent usage. Work-up involves quenching, extraction, and phase separations. | The atom economy of catalytic hydrogenation is superior. The simple filtration to remove the catalyst is far more efficient on a large scale than a complex liquid-liquid extraction process.[4] |
| Cost-Effectiveness | Initial investment in catalyst and equipment. Catalyst can be reused. H₂ is inexpensive. | High cost of the stoichiometric reagent. | For multi-kilogram production, the reusability of the palladium catalyst and the low cost of hydrogen make hydrogenation the more economical choice over time. |
| Environmental Impact | "Green" process with water as the only byproduct. Minimal waste. | Generates significant aqueous waste containing borate salts and potential cyanide traces. | Catalytic hydrogenation aligns well with green chemistry principles, minimizing solvent use and hazardous waste streams.[4] |
| Yield & Purity | Typically high yields (>95%) and high purity post-filtration and solvent removal. | High yields are reported at the lab scale (~99%), but purification requires chromatography.[5] | While both methods boast high yields, achieving high purity on a large scale without chromatography is a major advantage of catalytic hydrogenation. Recrystallization is often sufficient. |
Recommended Scale-Up Protocol: Catalytic Hydrogenation
This protocol details the reduction of Methyl indole-5-carboxylate via catalytic hydrogenation. The procedure is designed for robust performance and safety at scale.
Workflow Overview
Caption: Scale-up workflow for hydrogenation.
Part 1: Core Directive - Safety First
Hydrogenation reactions carry inherent risks. A thorough risk assessment must be conducted prior to execution.[6]
-
Hydrogen Flammability: Hydrogen gas is highly flammable. All equipment must be properly grounded to prevent static discharge. The reaction should be conducted in a designated, well-ventilated area (or bunker) equipped with hydrogen sensors.
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It must be handled under an inert atmosphere (Nitrogen or Argon) at all times. Never allow the dry, used catalyst to come into contact with air. It should be transferred as a wet slurry or under a nitrogen blanket.
Part 2: Detailed Experimental Protocol
This protocol is based on a hypothetical 1 kg scale.
Equipment:
-
50 L stainless steel or glass-lined hydrogenation reactor equipped with a mechanical stirrer, temperature control, pressure gauge, and gas inlet/outlet.
-
Catalyst filtration system (e.g., enclosed filter press or Nutsche filter) suitable for inert atmosphere operation.
-
Large-scale rotary evaporator.
-
Glass reactor for recrystallization.
Materials:
| Reagent | CAS No. | Quantity | Molar Eq. | Notes |
| Methyl indole-5-carboxylate | 1011-65-0 | 1.00 kg | 1.0 | Starting Material |
| 10% Palladium on Carbon (50% wet) | 7440-05-3 | 100 g (dry weight basis) | ~0.01 | Catalyst loading at 10% w/w |
| Methanol (MeOH) | 67-56-1 | 15 L | - | Reaction Solvent |
| Nitrogen (N₂) | 7727-37-9 | - | - | Inerting Gas |
| Hydrogen (H₂) | 1333-74-0 | - | - | Reducing Agent |
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with nitrogen to create an inert atmosphere.
-
Charging:
-
Under a nitrogen atmosphere, charge the Methyl indole-5-carboxylate (1.00 kg) to the reactor.
-
Add Methanol (15 L).
-
Start gentle agitation to dissolve the starting material.
-
Carefully add the 10% Pd/C catalyst (200 g of 50% wet catalyst) as a slurry in a small amount of methanol. Causality Note: Adding the catalyst last and as a slurry prevents dusting and minimizes ignition risks.
-
-
Reaction Execution:
-
Seal the reactor. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas to ensure the atmosphere is free of oxygen.
-
Pressurize the reactor to 5 bar (approx. 72.5 PSI) with hydrogen.
-
Begin vigorous agitation and heat the reaction mixture to 40-50 °C.
-
The reaction is exothermic; careful temperature control is required.
-
Monitor the reaction by observing the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-8 hours.
-
An in-process control (IPC) sample can be taken (after carefully depressurizing and re-inerting) to confirm the disappearance of the starting material by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.
-
Crucial Step: Under a continuous nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Trustworthiness Note: This is the most critical step for safety. The filtered catalyst cake must be kept wet with solvent and never exposed to air.
-
Wash the catalyst cake with additional methanol (2 x 1 L) to ensure complete product recovery.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is typically of high purity. If further purification is needed, recrystallize from a suitable solvent system like ethyl acetate/heptane.
-
Dry the purified this compound under vacuum at 40 °C until a constant weight is achieved.
-
Expected Outcome:
-
Yield: >95%
-
Purity: >99% (by HPLC)
-
Appearance: Off-white to white solid.[7]
Alternative Protocol (Lab-Scale): Sodium Cyanoborohydride Reduction
While not recommended for large-scale production, this method is effective for smaller, lab-scale syntheses where specialized hydrogenation equipment is unavailable. The protocol is adapted from established literature procedures.[5]
Caption: Chemical transformation via NaBH₃CN.
Part 1: Core Directive - Safety First
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with skin and inhalation.
-
Acid Quenching: Addition of acid to NaBH₃CN or its byproducts can release highly toxic hydrogen cyanide (HCN) gas. All quenching steps must be performed slowly and with extreme caution in a fume hood.
Part 2: Detailed Experimental Protocol
Procedure:
-
Reaction Setup: To a solution of Methyl indole-5-carboxylate (5.71 mmol, 1.0 g) in acetic acid (10 mL) at 0 °C (ice bath), slowly add sodium cyanoborohydride (17.18 mmol, 1.08 g) over 5 minutes.[5] Causality Note: Acetic acid serves as both the solvent and the proton source required for the reduction.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1 hour.[5]
-
Work-up:
-
Carefully add water (3 mL) to quench the reaction.
-
Remove all solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (150 mL).[5] This neutralizes the excess acetic acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).[5]
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Purification: The crude product should be purified by flash column chromatography to obtain the pure product.[5]
Expected Outcome:
-
Yield: ~99% (at lab scale).[5]
-
Purity: High after chromatography.
References
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Organic Syntheses. (1960). 1-Methylindole. Org. Synth., 40, 68. DOI: 10.15227/orgsyn.040.0068. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
-
American Chemical Society. (2025). Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing. ACS Fall 2025. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
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MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 26(15), 4485. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Methyl indole-5-carboxylate, 98%. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Org. Synth., 95, 395-413. Retrieved from [Link]
-
Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Astech Ireland Ltd. (n.d.). Indole-5-carboxylic acid ethyl ester, 25 g, glass. Retrieved from [Link]
-
Shanxi Run-An Co., Ltd. (n.d.). This compound CAS 141452-01-9. Retrieved from [Link]
-
PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorg Med Chem Lett, 14(10), 2681-4. Retrieved from [Link]
-
ACS Publications. (1981). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry, 46(18), 3760–3762. Retrieved from [Link]
-
PubMed Central. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Nat Commun, 8, 1572. Retrieved from [Link]
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The Ascendant Scaffold: Methyl Indoline-5-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the indoline scaffold has emerged as a privileged structural motif, prized for its inherent three-dimensional geometry that facilitates potent and selective interactions with a multitude of biological targets.[1] A key progenitor in the synthesis of innovative therapeutics, methyl indoline-5-carboxylate, offers a versatile and strategically functionalized starting point for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its synthetic manipulation.
The Indoline Advantage: A Departure from Planarity
While the indole nucleus is a cornerstone of many approved drugs, its planar nature can limit its ability to effectively probe the often complex and non-planar binding sites of protein targets.[2][3] The saturation of the 2,3-double bond to form the indoline core introduces a crucial sp3-hybridized center, bestowing upon the molecule a distinct three-dimensional character. This non-planar structure can lead to improved binding affinity and selectivity by enabling more extensive and complementary interactions within a protein's active site.[1] Furthermore, the aromatic and heterocyclic rings of the indoline scaffold can enhance the physicochemical properties of drug candidates, such as aqueous solubility, when compared to more lipophilic bicyclic structures.[1]
Application I: A Versatile Building Block for Kinase Inhibitors
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The indoline scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.
Rationale for Use
The indoline core provides a rigid scaffold upon which various substituents can be strategically placed to interact with key features of the ATP-binding pocket of kinases. The nitrogen atom of the indoline can act as a hydrogen bond donor or acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions. The ester functionality of this compound offers a convenient handle for further chemical modification, allowing for the introduction of diverse side chains to target specific regions of the kinase active site.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of indoline-based kinase inhibitors have revealed several key trends. For instance, in a series of novel methyl indolinone-6-carboxylates bearing an indole moiety, compound A8 was identified as a potent angiokinase inhibitor, targeting VEGFR2/3 and PDGFRα/β with IC50 values in the nanomolar range.[4] This highlights the potential for developing highly active compounds through strategic derivatization of the indoline core.
| Compound | Target Kinase | IC50 (nM) |
| A8 | VEGFR2 | 12 |
| VEGFR3 | 8 | |
| PDGFRα | 25 | |
| PDGFRβ | 18 | |
| Table 1: Inhibitory activity of a representative indolinone-based angiokinase inhibitor. [4] |
Application II: Crafting Novel BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[5] Their inhibition has emerged as a promising therapeutic strategy for the treatment of cancer and inflammatory diseases.[6][7] The indoline scaffold has been successfully incorporated into the design of potent BET bromodomain inhibitors.
Design Strategy
BET bromodomains recognize and bind to acetylated lysine residues on histone tails through a conserved binding pocket. The design of inhibitors often involves mimicking this interaction. Starting from the PLK1-BRD4 dual inhibitor BI-2536, researchers have developed a series of dihydroquinoxalin-2(1H)-ones containing an indoline "WPF binder" as selective BRD4 inhibitors.[8] The indoline moiety in these compounds is designed to occupy the hydrophobic WPF shelf of the BRD4 bromodomain, a key interaction for potent inhibition.
Workflow for BET Inhibitor Development
Caption: Workflow for the development of indoline-based BET inhibitors.
One such compound, compound 9 , demonstrated a favorable balance of binding affinity, metabolic stability, and in vivo pharmacokinetic properties.[8] This underscores the utility of the indoline scaffold in generating drug-like BET inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound scaffold and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol describes the reduction of methyl 1H-indole-5-carboxylate to this compound.[9]
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride (NaBH3CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Triethylamine
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the stirred solution over 5 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 3 mL of water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 150 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with 150 mL of saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-50% ethyl acetate in hexane containing 0.1% triethylamine to afford this compound as the final product (0.99 g, 99% yield).[9]
Protocol 2: N-Acylation of this compound
This protocol details a general procedure for the N-acylation of indoles using a carboxylic acid and a coupling agent.[10][11]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of this compound (0.2 mmol) and DMAP (0.2 mmol) in 2 mL of CH2Cl2 at 0 °C under a nitrogen atmosphere, add the desired carboxylic acid (0.4 mmol).
-
Add a solution of DCC (0.4 mmol) in 1 mL of CH2Cl2 to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halo-Indoline Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-indoline derivative with a boronic acid, a key reaction for introducing aryl or heteroaryl substituents.[12][13][14][15][16]
Materials:
-
Methyl 1-Boc-7-bromoindoline-5-carboxylate (or other suitable halo-indoline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., toluene/water or ethanol)
Procedure:
-
In a reaction vessel, combine the bromo-indoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.05-0.1 equiv.), and the base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pharmacokinetic Considerations
The pharmacokinetic properties of drug candidates are critical for their clinical success. The indoline scaffold can influence these properties. For example, the non-planar nature of the indoline ring can impact membrane permeability and metabolic stability. In a study of indoline-based PI3K inhibitors, the S-enantiomer of a C2-methyl substituted derivative demonstrated good oral absorption and favorable pharmacokinetic properties in dogs.[1] While specific pharmacokinetic data for this compound derivatives is not extensively published, general trends for kinase and BET inhibitors suggest that achieving acceptable oral bioavailability and moderate clearance is a key objective during lead optimization.[17][18]
Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Its inherent three-dimensional structure, coupled with its synthetic tractability, provides medicinal chemists with a powerful platform for the development of novel therapeutics. From potent kinase inhibitors to innovative epigenetic modulators, the applications of this versatile building block continue to expand, promising a rich future for the discovery of new medicines to address unmet medical needs. The protocols and insights provided herein are intended to empower researchers to fully exploit the potential of this remarkable scaffold in their own drug discovery endeavors.
References
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Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]
-
Structure-based optimization of a series of selective BET inhibitors containing aniline or indoline groups. PubMed. Available at: [Link]
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Indole-based FDA approved drugs for the treatment of Alzheimer's, cancer, glaucoma. ResearchGate. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A). PubMed. Available at: [Link]
-
The mechanisms behind the therapeutic activity of BET bromodomain inhibition. PMC. Available at: [Link]
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Semantic Scholar. Available at: [Link]
-
Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues. RSC Publishing. Available at: [Link]
-
Structural Features and Inhibitors of Bromodomains. PMC. Available at: [Link]
-
Discovery of Novel BET Inhibitors by Drug Repurposing of Nitroxoline and Its Analogues. ResearchGate. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Oral pharmacokinetic parameters of the kinase inhibitors. ResearchGate. Available at: [Link]
-
First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity. PubMed. Available at: [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Semantic Scholar. Available at: [Link]
-
Natural products and FDA-approved drug molecules bearing indoles and carbazoles. ResearchGate. Available at: [Link]
-
Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. PubMed. Available at: [Link]
-
Discovery of BET specific bromodomain inhibitors with a novel scaffold. ResearchGate. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Available at: [Link]
-
BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Archives. Available at: [Link]
-
Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. Available at: [Link]
-
Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. PubMed. Available at: [Link]
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- 18. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Regioselective Nitration of Indoline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the nitration of indoline-2-carboxylic acid, a critical transformation for synthesizing valuable intermediates in medicinal chemistry. Nitrated indoline derivatives are precursors to a wide range of pharmacologically active compounds. This guide emphasizes the practical execution, underlying chemical principles, and stringent safety measures required for this procedure. We detail a reliable method for the regioselective synthesis of 6-nitroindoline-2-carboxylic acid, including reaction setup, work-up, purification, and characterization, grounded in established chemical literature.
Introduction: The Significance of Nitrated Indolines
Indoline-2-carboxylic acid and its derivatives are privileged scaffolds in drug discovery. The introduction of a nitro group onto the indoline ring system via electrophilic aromatic substitution is a key synthetic step that unlocks access to a diverse array of functionalized molecules. The nitro group is not merely a placeholder; it is a versatile functional handle that can be readily reduced to an amine, which in turn serves as a nucleophile for building molecular complexity.[1][2][3] 6-aminoindoline derivatives, accessible from the 6-nitro precursor, are integral components of potent antibiotics and other therapeutic agents.[1] Therefore, a robust and well-characterized protocol for the regioselective nitration of the indoline core is of significant value to the drug development community.
Mechanistic Rationale and Regioselectivity
The nitration of indoline-2-carboxylic acid is a classic example of an electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[4][5]
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The indoline ring is an electron-rich aromatic system. Under the strongly acidic conditions of the reaction, the secondary amine of the indoline ring is protonated. This protonated amino group becomes an electron-withdrawing, meta-directing group.[1][6] Consequently, the electrophilic attack by the nitronium ion is directed primarily to the C6 position, which is meta to the protonated nitrogen, yielding 6-nitroindoline-2-carboxylic acid as the major product.[1][2][6] While other positional isomers like the 5-nitro derivative can form as byproducts, careful control of reaction conditions can maximize the yield of the desired 6-nitro isomer.[6][7]
Critical Safety Protocols: Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing, and reactive acids.[8][9][10] Strict adherence to safety protocols is mandatory.
-
Corrosivity and Reactivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact.[8][11] Nitric acid is a strong oxidizing agent that can react violently with organic materials, reducing agents, and bases.[10][12]
-
Thermal Runaway: Nitration reactions are highly exothermic.[9] Poor temperature control can lead to a rapid, uncontrolled increase in reaction rate and temperature (thermal runaway), posing a significant risk of explosion and the release of toxic nitrogen dioxide (NO₂) gas.[8][9]
Mandatory Safety Measures:
| Control Measure | Specification and Rationale |
|---|---|
| Engineering Controls | All operations must be conducted inside a certified chemical fume hood to contain toxic fumes (NOx) and protect the user from splashes.[8] An emergency safety shower and eyewash station must be immediately accessible.[11] |
| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles and a full-face shield are required.[8] Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™). Check glove compatibility charts. Body Protection: A flame-resistant lab coat and appropriate closed-toe footwear are mandatory.[8][10] |
| Reaction Monitoring | The reaction temperature must be monitored continuously with a low-temperature thermometer. Never leave the reaction unattended. |
| Waste Disposal | Nitric acid waste must be segregated and should never be mixed with organic solvents or other waste streams to prevent violent reactions.[12] Neutralize acidic waste carefully before disposal according to institutional guidelines. |
Experimental Protocol: Synthesis of 6-Nitroindoline-2-carboxylic Acid
This protocol details the direct, regioselective nitration of commercially available indoline-2-carboxylic acid.[1][2]
Materials and Reagents
-
Indoline-2-carboxylic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH), aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
Crushed Ice
-
Three-neck round-bottom flask
-
Mechanical stirrer or magnetic stir bar
-
Low-temperature thermometer
-
Dropping funnel
Step-by-Step Procedure
-
Reaction Setup: Equip a three-neck round-bottom flask with a stirrer, a low-temperature thermometer, and a dropping funnel. Place the flask in an ice-salt or acetone-dry ice bath to achieve a temperature of -10 °C to -5 °C.
-
Dissolution of Starting Material: Carefully and slowly add concentrated sulfuric acid to the reaction flask. Once the acid has cooled to the target temperature, add indoline-2-carboxylic acid portion-wise while stirring, ensuring the temperature does not rise above 10 °C.[1] Continue stirring until the solid is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid.
-
Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of indoline-2-carboxylic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition. [2][6] A slight color change is typically observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same low temperature for an additional 30 minutes.[2][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.
-
Quenching the Reaction: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and must be done cautiously.[2][3]
-
Work-up and Isolation:
-
Allow the ice to melt completely. The product may precipitate out of the acidic aqueous solution.
-
Carefully adjust the pH of the aqueous slurry to approximately 4.5-5.0 using a cold aqueous solution of sodium hydroxide.[2][6] This will precipitate the carboxylic acid product.
-
Extract the product from the aqueous phase multiple times with ethyl acetate.[2]
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude 6-nitroindoline-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.[1]
Experimental Workflow Diagram
Caption: Workflow for the direct nitration of indoline-2-carboxylic acid.
Data Summary
The following table summarizes the key parameters for the direct nitration protocol.
| Parameter | Condition / Value | Rationale / Notes |
| Starting Material | Indoline-2-carboxylic acid | Commercially available. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the NO₂⁺ electrophile. |
| Stoichiometry | 1.1 equivalents of HNO₃ | Using a slight excess of the nitrating agent ensures complete conversion. |
| Reaction Temperature | -10 °C to -5 °C | Critical for controlling the exothermic reaction and maximizing regioselectivity for the 6-nitro isomer.[2][6] |
| Reaction Time | ~1-2 hours | Includes slow addition and subsequent stirring. |
| Work-up pH | 4.5 - 5.0 | The isoelectric point for the amino acid, maximizing precipitation and recovery.[2][6] |
| Typical Yield | ~70-75% | Yields can vary based on the precise control of conditions and purification efficiency.[6] |
Characterization and Validation
The identity and purity of the synthesized 6-nitroindoline-2-carboxylic acid must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing characteristic shifts for the protons and carbons on the indoline ring, influenced by the electron-withdrawing nitro group.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch of the indoline, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product by identifying the molecular ion peak.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and quantify the presence of any isomeric impurities.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; loss of product during work-up. | Ensure complete dissolution of starting material. Check the quality/concentration of acids. Be precise with pH adjustment during work-up. |
| Formation of Multiple Isomers | Reaction temperature was too high. | Maintain strict temperature control below -5 °C. Ensure slow, dropwise addition of the nitrating mixture. |
| Dark/Tarry Reaction Mixture | Side reactions or decomposition due to excessive heat or overly concentrated reagents. | Re-verify temperature control. Ensure the nitrating mixture is added slowly to the substrate solution, not the other way around. |
| Difficulty in Product Precipitation | Incorrect pH during work-up. | Use a calibrated pH meter for accurate adjustment to the isoelectric point (pH 4.5-5.0). |
Alternative Synthetic Routes
For applications requiring high enantiomeric purity, an alternative to direct nitration is a chiral pool synthesis starting from L-phenylalanine. This multi-step route involves the nitration of L-phenylalanine followed by an intramolecular cyclization to yield (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5% ee).[1][13] While longer, this method provides excellent stereochemical control.[6][13]
References
- Application Notes and Protocols for the Large-Scale Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- Nitr
- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions. BenchChem.
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- Technical Support Center: Improving Regioselectivity of Indole Nitr
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Taylor & Francis Online.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Compar
- Regioselective C5 nitration of N-protected indolines using ferric... Ingenta Connect.
- Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar.
- Electrophilic substitution
- Synthetic method of indole-2-carboxylic acid.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl Indoline-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl Indoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established chemical principles.
The primary route to this compound is the reduction of the corresponding indole, Methyl indole-5-carboxylate. While seemingly straightforward, the reduction of the indole nucleus presents unique challenges due to the aromatic stability of the indole ring and the potential for catalyst poisoning by the indoline product.[3] This guide will focus on troubleshooting the most common and effective reduction methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis predominantly involves the reduction of the 2,3-double bond of the pyrrole ring in Methyl indole-5-carboxylate. The three most prevalent methods are:
-
Chemical Reduction with Hydride Reagents: This typically involves reagents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium such as acetic acid.[4][5] This method is often favored for its operational simplicity and high yields.
-
Catalytic Hydrogenation: This "green" method uses hydrogen gas in the presence of a heterogeneous catalyst, such as Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C), often with an acid activator.[3]
-
Dissolving Metal Reduction: Reagents like sodium or lithium in liquid ammonia can also be used, though this method is often less common in modern process development due to handling requirements.[6]
Q2: Why can the reduction of the indole ring be challenging?
The difficulty arises from several factors. The indole ring possesses significant aromatic resonance energy, making it resistant to reduction.[3] Furthermore, the indoline product, being a secondary amine, can act as a ligand and poison the surface of heterogeneous metal catalysts (like Pd/C or Pt/C), slowing or halting the reaction.[3] This often necessitates the use of acid additives to protonate the indoline nitrogen, preventing it from binding to the catalyst.[3]
Q3: What are the critical parameters to control for a high-yield synthesis?
Regardless of the method, several parameters are crucial for success:
-
Purity of Starting Material: Impurities in the initial Methyl indole-5-carboxylate can interfere with the reaction, especially in catalytic hydrogenations where they can act as catalyst poisons.[7][8]
-
Reagent Stoichiometry: Using the correct molar equivalents of the reducing agent is critical. An excess may lead to over-reduction or other side reactions, while an insufficient amount will result in incomplete conversion.
-
Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time must be carefully optimized and monitored.[9][10]
-
Solvent and pH: The choice of solvent and the acidity of the medium can dramatically influence reaction rate and selectivity. For instance, NaBH₃CN reductions require an acidic environment to facilitate the reduction of the protonated indole.[11][12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted Methyl indole-5-carboxylate. What are the potential causes and solutions?
Potential Causes & Solutions
-
For Catalytic Hydrogenation:
-
Cause: Catalyst deactivation or poisoning. The indoline product or impurities (e.g., sulfur compounds) can poison the catalyst.[3][13]
-
Solution:
-
Use an Acid Additive: Add a non-coordinating acid like p-toluenesulfonic acid (p-TSA) to the reaction mixture. This protonates the product's nitrogen, preventing it from binding to and poisoning the catalyst surface.[3]
-
Ensure High-Purity Substrate: If catalyst poisoning is suspected from the start, purify the Methyl indole-5-carboxylate via recrystallization or column chromatography before the reaction.
-
Increase Catalyst Loading/Pressure: As a last resort, increasing the catalyst amount or hydrogen pressure can sometimes overcome partial deactivation.[10]
-
-
-
For Chemical Reduction (e.g., NaBH₃CN):
-
Cause: Insufficiently acidic conditions. The reduction mechanism requires protonation of the indole ring at the C3 position to form an indoleninium ion, which is the species that gets reduced.[11]
-
Solution:
-
Verify Acid Quality: Ensure the acetic acid (or other carboxylic acid) used is of high purity and not overly diluted with water.
-
Monitor pH: While not always practical, ensuring the medium remains acidic throughout the addition of the borohydride reagent is key.
-
-
Cause: Decomposed reducing agent. Sodium cyanoborohydride can degrade if stored improperly.
-
Solution: Use a fresh bottle of NaBH₃CN or verify the activity of the existing stock on a small-scale test reaction.
-
Problem 2: Formation of Multiple Byproducts
Q: My crude reaction mixture shows multiple spots on TLC, and the final yield is low after purification. How can I improve selectivity?
Potential Causes & Solutions
-
Cause: Over-reduction. In catalytic hydrogenation, particularly under harsh conditions (high temperature/pressure), the benzene ring of the indoline can be hydrogenated, or the methyl ester can be reduced to an alcohol.[3]
-
Solution:
-
Optimize Conditions: Reduce the reaction temperature and pressure.[10] Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Catalyst Choice: Consider a less active catalyst if over-reduction is persistent.
-
-
-
Cause: Dimerization/Polymerization. Under strongly acidic conditions, indoles can sometimes form dimers or trimers.[11]
-
Solution:
-
Control Reagent Addition: When using NaBH₃CN in acetic acid, add the reducing agent slowly to a solution of the indole in the acid, especially at low temperatures (e.g., 0 °C), to control the initial exotherm and reaction rate.[4]
-
-
Problem 3: Difficulty in Product Purification
Q: The crude product is an oil or a sticky solid, and I'm having trouble isolating pure this compound by chromatography or crystallization.
Potential Causes & Solutions
-
Cause: Residual Acid/Base from Workup. Acetic acid (from NaBH₃CN reduction) or triethylamine (sometimes used in workup) can be difficult to remove and may prevent crystallization.
-
Solution:
-
Thorough Aqueous Wash: During the workup, wash the organic layer extensively with a saturated sodium bicarbonate solution to remove all traces of acid, followed by a brine wash to remove excess water.[4]
-
Azeotropic Removal: If residual solvent is suspected, co-evaporate the crude product with a solvent like toluene under reduced pressure.
-
-
-
Cause: Presence of Boron Salts. Boron-containing byproducts from NaBH₃CN reductions can sometimes contaminate the product.
-
Solution: A carefully executed aqueous workup is usually sufficient. Ensure the layers are separated cleanly. If issues persist, a short silica plug filtration before full column chromatography might help remove highly polar impurities.
-
-
Cause: Product is a Free Base. The free amine of the indoline can sometimes streak on silica gel chromatography.
-
Solution: Add a small amount of a volatile base, such as 0.1-1% triethylamine, to the chromatography eluent. This suppresses the interaction of the basic nitrogen with the acidic silica gel, leading to better peak shape and separation.[4]
-
Visualizing the Process
General Reaction Scheme
The core transformation is the reduction of the indole heterocycle to an indoline.
Caption: General synthesis of this compound.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and solving low-yield reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocols
Protocol 1: Synthesis via Sodium Cyanoborohydride Reduction
This protocol is adapted from a high-yield procedure reported for similar substrates.[4]
Materials:
-
Methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (1.08 g, 17.13 mmol, 3.0 eq)
-
Glacial Acetic Acid (10 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol).
-
Add glacial acetic acid (10 mL) and stir to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.13 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully add water (3 mL) to quench the reaction.
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 100 mL) to neutralize any remaining acetic acid.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-50%) containing 0.1% triethylamine to afford the target product. A yield of >95% can be expected.[4]
Data Summary Table
| Method | Key Reagents | Typical Conditions | Typical Yield | Pros | Cons |
| Chemical Reduction | NaBH₃CN, Acetic Acid | 0 °C to RT, 1-2 h | >95%[4] | High yield, fast, simple setup | Uses toxic cyanide reagent, requires careful workup |
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C, Acid | RT, 1-50 atm H₂, 12-24 h | 80-95% | "Green" (atom economical), clean | Requires specialized pressure equipment, potential for catalyst poisoning/deactivation[3] |
References
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025). YouTube.
- Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements.Organic Process Research & Development.
- This compound synthesis.ChemicalBook.
- How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024). Noble Catalyst.
- Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation. (2025). BenchChem.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.Synthetic Communications.
- Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods.Arkat USA.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. (2025). BenchChem.
- Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. (2025). BenchChem.
- Synthesis of indoline by reduction with NaBH3CN.ResearchGate.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). BenchChem.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.National Institutes of Health (NIH).
- Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.Google Patents.
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines.Rhodium.ws.
- Methyl indole-5-carboxylate.Chem-Impex.
- Sodium Cyanoborohydride.Common Organic Chemistry.
- This compound.Alfa Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 11. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting "Methyl indoline-5-carboxylate" synthesis side reactions
Welcome to the technical support center for the synthesis of methyl indoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this valuable intermediate. Our focus is on providing practical, evidence-based solutions to ensure the success of your experiments.
I. Troubleshooting Guide: Reduction of Methyl Indole-5-carboxylate
The most common and direct route to this compound is the reduction of methyl indole-5-carboxylate. A widely used method involves sodium cyanoborohydride (NaBH₃CN) in acetic acid. While effective, this reaction can be prone to several side reactions that can impact yield and purity.
Diagram: Troubleshooting Workflow for the Reduction of Methyl Indole-5-carboxylate
Caption: Troubleshooting workflow for the synthesis of this compound via reduction.
Question: My reaction shows a significant amount of starting material (methyl indole-5-carboxylate) remaining. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a common issue and can be attributed to several factors:
-
Insufficient Reducing Agent: Sodium cyanoborohydride can decompose in acidic media. It is crucial to use a sufficient excess of the reducing agent.
-
Recommendation: Increase the molar equivalents of NaBH₃CN incrementally, for example, from 3 equivalents to 4 or 5 equivalents relative to the starting indole.
-
-
Reaction Time and Temperature: The reduction may be sluggish at lower temperatures.
-
Recommendation: While the initial addition of NaBH₃CN is often performed at 0°C to control the initial exotherm, ensure the reaction is allowed to stir at room temperature for an adequate duration. Monitor the reaction by TLC or LC-MS every hour to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature (e.g., to 40°C) can be cautiously attempted, though this may increase the risk of side reactions.
-
-
Purity of Acetic Acid: Water content in the acetic acid can affect the reaction.
-
Recommendation: Use glacial acetic acid to minimize the presence of water.
-
Experimental Protocol: Monitoring Reaction Completion
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Spot the reaction mixture alongside a spot of the starting methyl indole-5-carboxylate.
-
Visualize the spots under UV light. The product, this compound, will have a different Rf value than the starting material.
-
Continue to monitor until the starting material spot is no longer visible.
Question: I've isolated my product, but it's contaminated with a higher molecular weight byproduct. What could this be and how can I prevent it?
Answer:
A common byproduct in this reaction is the N-acetylated indoline. The use of acetic acid as the solvent provides a source for this side reaction.
-
Mechanism of N-Acetylation: The indoline nitrogen is nucleophilic and can react with acetic acid, especially at elevated temperatures or with prolonged reaction times, to form N-acetyl-methyl indoline-5-carboxylate.
Table 1: Common Side Products and Their Identification
| Side Product | Probable Cause | Identification (MS, ¹H NMR) |
| N-acetyl-methyl indoline-5-carboxylate | Reaction with acetic acid solvent | MS: M+42 |
| ¹H NMR: Appearance of a singlet around 2.2 ppm (acetyl CH₃) | ||
| Unreacted Methyl indole-5-carboxylate | Incomplete reduction | MS: M (starting material) |
| ¹H NMR: Presence of characteristic indole aromatic protons | ||
| N-ethyl-methyl indoline-5-carboxylate | If using sodium borohydride in acetic acid | MS: M+28 |
| ¹H NMR: Appearance of a quartet and a triplet corresponding to an ethyl group |
Preventative Measures for N-Acetylation:
-
Control Temperature: Maintain the reaction temperature at or below room temperature. Avoid unnecessary heating.
-
Minimize Reaction Time: Once the reaction has reached completion as determined by TLC or LC-MS, proceed with the workup promptly.
-
Alternative Acid: In some cases, trifluoroacetic acid (TFA) can be used as the acid source, which is less likely to participate in acylation. However, TFA is a stronger acid and may require more careful control of the reaction conditions. The use of NaBH₃CN in acetic acid is reported to cleanly reduce indoles to indolines without N-alkylation[1].
Purification Strategy:
-
Column Chromatography: N-acetylated byproduct is generally less polar than the desired indoline. A carefully optimized gradient elution on silica gel (e.g., starting with a low polarity eluent like 10% ethyl acetate in hexanes and gradually increasing the polarity) can effectively separate the two compounds. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.[2]
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent for this transformation?
A1: Yes, several other reducing agents can be employed for the reduction of indoles to indolines.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): This is a powerful reducing agent that can effectively reduce indoles. However, it is less chemoselective than NaBH₃CN and may also reduce the ester group if not carefully controlled.[3][4][5]
-
Catalytic Hydrogenation: This method, using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere, is a clean and effective way to reduce the indole ring. It often requires specialized equipment (hydrogenator) and careful optimization of catalyst loading, pressure, and temperature.[6]
-
Zinc Dust in Acid: A combination of zinc dust and a strong acid like phosphoric acid can also be used for this reduction.[7]
Q2: My final product is a dark oil, even after chromatography. What could be the cause and how can I improve its appearance?
A2: Indolines can be susceptible to air oxidation, which can lead to the formation of colored impurities over time.
-
Minimize Air Exposure: During workup and purification, try to minimize the exposure of the product to air. Using a nitrogen atmosphere during solvent evaporation can be beneficial.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) and in a refrigerator to prevent degradation.
-
Decolorizing Carbon: If the product remains colored after chromatography, you can try dissolving it in a suitable solvent and treating it with a small amount of activated charcoal. Filter the charcoal and evaporate the solvent. Be aware that this may lead to some product loss.
Q3: Is the Fischer indole synthesis a viable alternative for preparing this compound?
A3: The Fischer indole synthesis is a powerful method for constructing the indole ring itself.[8][9] To obtain this compound, you would first synthesize methyl indole-5-carboxylate via a Fischer indole strategy and then perform a subsequent reduction.
-
Challenges: The Fischer indole synthesis can have its own set of challenges, including regioselectivity issues with unsymmetrical ketones, the need for strongly acidic conditions, and potential for low yields depending on the substrates.[8][10][11] For the synthesis of a relatively simple molecule like this compound, the reduction of the commercially available indole is generally a more straightforward approach.
III. Experimental Protocols
Detailed Protocol for the Reduction of Methyl Indole-5-carboxylate
-
Reaction Setup: To a solution of methyl indole-5-carboxylate (1.0 g, 5.71 mmol) in glacial acetic acid (10 mL) at 0°C (ice bath), add sodium cyanoborohydride (1.08 g, 17.13 mmol, 3.0 equiv.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL). Evaporate the solvents under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 40%) containing 0.1% triethylamine to afford this compound as a pale yellow solid.[2]
IV. References
-
Houldsworth, S., et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. Royal Society of Chemistry.
-
Cardiff University. (n.d.). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. ORCA.
-
Ibrahim, M. N. (n.d.). Studies on Acetylation of Indoles. ResearchGate.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A CONVENIENT N-ACETYLATION OF INDOLES. Organic Preparations and Procedures International, 9(4), 183-187.
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]
-
Wikipedia. (n.d.). Borane–tetrahydrofuran.
-
Saggioro, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
-
ChemicalBook. (2019). Applications of Borane-tetrahydrofuran Complex.
-
Gribble, G. W. (n.d.). On the reaction of indole with sodium borohydkide in trifluoroacetic acid. ResearchGate.
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
-
Dolby, L. J., & Gribble, G. W. (n.d.). A convenient preparation of indoline. ResearchGate.
-
Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
-
Al-Awadi, N. A., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed.
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS.
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Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
-
Reddit. (2021). Problems with Fischer indole synthesis.
-
Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
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Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
-
ChemOrgChem. (2025). NaBH3CN Sodium Cyanoborohydride| Aza-Wittig Reaction| Reduction| Problem solved. YouTube.
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MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
-
Santa Cruz Biotechnology. (n.d.). This compound.
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Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
-
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
-
PubChem. (n.d.). methyl 1H-indole-5-carboxylate.
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Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
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Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. J. Am. Chem. Soc., 96, 7812-7814.
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
-
National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
-
ResearchGate. (2025). Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions.
-
Royal Society of Chemistry. (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media.
-
Kim, J.-G., & Jang, D. O. (2010). Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Synlett.
-
Eindhoven University of Technology. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives.
-
Alfa Chemistry. (n.d.). CAS 141452-01-9 this compound.
-
ResearchGate. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N -cyanomethyl by-products.
-
National Institutes of Health. (n.d.). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen.
-
ChemRxiv. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty.
-
BenchChem. (n.d.). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid.
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Technical Support Center: Purification of Methyl Indoline-5-carboxylate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl indoline-5-carboxylate. The methodologies and explanations provided herein are grounded in established chemical principles and field-proven laboratory practices to ensure scientific integrity and experimental success.
Introduction: Understanding the Purification Challenges
This compound is a valuable building block in medicinal chemistry. Its purification, however, presents a unique set of challenges primarily stemming from its chemical structure: a basic indoline nitrogen atom and susceptibility to oxidation. These characteristics can lead to issues such as peak tailing during chromatography, difficulty in crystallization, and product degradation. This guide is designed to address these specific problems with practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Column Chromatography
Q1: My this compound is streaking badly on the TLC plate and I'm getting significant tailing from my column. What's causing this and how do I fix it?
A: This is the most common issue encountered and is a direct result of the basic nature of the indoline nitrogen. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in the observed streaking and tailing.
To counteract this, you need to "deactivate" the acidic sites on the silica gel. The most effective way to do this is by adding a small amount of a volatile base to your eluent system.
-
Solution: Add 0.1-1% triethylamine (Et₃N) to your mobile phase (e.g., your hexane/ethyl acetate mixture). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.[1]
Workflow for Mitigating Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Q2: I'm not sure where to start with my solvent system for column chromatography. What's a good starting point?
A: A gradient elution with a mixture of a non-polar and a moderately polar solvent is typically effective. For this compound, a hexane/ethyl acetate system is a robust choice. You can start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
Table 1: Recommended Gradient Elution for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Purpose |
| 1 | 95 | 5 | 0.5 | Elute very non-polar impurities |
| 2 | 90 | 10 | 0.5 | Elute remaining non-polar impurities |
| 3 | 80 | 20 | 0.5 | Elute product (adjust as needed based on TLC) |
| 4 | 50 | 50 | 0.5 | Elute more polar impurities |
Note: This is a general guideline. Always optimize the solvent system using Thin Layer Chromatography (TLC) first.
Q3: How can I effectively monitor the separation of my product from the unreacted starting material, Methyl indole-5-carboxylate, by TLC?
A: The key to successful chromatographic separation is the difference in polarity between your product and the main impurity. In this case, the indoline product is more polar than the indole starting material due to the presence of the sp³-hybridized nitrogen and the loss of aromaticity in the pyrrole ring. This difference in polarity allows for good separation on silica gel.
Table 2: Representative TLC Rf Values
| Compound | Solvent System (Hexane:EtOAc, 7:3 + 0.5% Et₃N) | Rf Value (approx.) | Appearance under UV light (254 nm) |
| Methyl indole-5-carboxylate | 7:3 Hexane:EtOAc + 0.5% Et₃N | ~0.6 | Absorbs UV |
| This compound | 7:3 Hexane:EtOAc + 0.5% Et₃N | ~0.4 | Absorbs UV |
These values are illustrative. Actual Rf values will depend on the specific TLC plate, chamber saturation, and temperature.[2]
Q4: My purified compound is a persistent yellow or brown color. How can I get a white solid?
A: The coloration is likely due to small amounts of highly conjugated, oxidized impurities. Indolines are susceptible to air oxidation, which can convert them back to the corresponding indoles or other colored byproducts.[3]
-
Activated Charcoal Treatment: Dissolve your colored product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture gently for a few minutes, and then filter it through a pad of Celite® to remove the charcoal. The charcoal will adsorb the colored impurities.
-
Recrystallization: This is often the most effective method for removing colored impurities. The impurities may be excluded from the crystal lattice of your desired compound, leaving you with a pure, colorless solid.
Section 2: Recrystallization
Q5: What is a good solvent or solvent system for the recrystallization of this compound?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a compound with both ester and amine functionalities, a protic solvent or a mixture of a polar and non-polar solvent is a good starting point.[4]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and hexane).
-
Single Solvent System: If you find a solvent where the compound is soluble when hot but not when cold, this is a good candidate. Dissolve the crude product in the minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Two-Solvent System: A common and effective approach is to use a solvent pair. A good starting point would be Hexane/Ethyl Acetate .
-
Dissolve your crude product in the minimum amount of hot ethyl acetate.
-
Slowly add hot hexane until the solution becomes slightly cloudy (the point of saturation).
-
Add a drop or two of hot ethyl acetate until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Q6: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solubility of the compound in the solvent is too high, or the solution is cooled too quickly. The compound comes out of the solution as a liquid phase instead of forming a crystal lattice.
Troubleshooting "Oiling Out":
-
Slower Cooling: Ensure the solution cools down as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Use a More Dilute Solution: Add a bit more of the "good" solvent (the one your compound is more soluble in) to the hot solution before cooling.
-
Change the Solvent System: Your current solvent system may not be appropriate. Try a different pair of solvents. For example, if you are using hexane/ethyl acetate, you could try methanol/water.
-
Scratching and Seeding: Scratching the inside of the flask can create nucleation sites for crystal growth. If you have a small amount of pure solid, you can add a "seed crystal" to the cooled solution to initiate crystallization.
Section 3: Impurity and Stability Issues
Q7: What are the most likely impurities in my crude this compound after synthesis from Methyl indole-5-carboxylate using sodium cyanoborohydride?
A: The primary impurities to be aware of are:
-
Unreacted Starting Material: Methyl indole-5-carboxylate.
-
Boron Adducts: While less common with proper workup, boron-containing byproducts can sometimes persist.
-
Over-reduction Products: Although sodium cyanoborohydride is a mild reducing agent, under harsh conditions, the ester functionality could potentially be reduced.[5]
Synthesis and Potential Byproducts:
Caption: Synthesis and potential impurities.
Q8: My pure, white this compound is turning yellow/brown upon storage. Why is this happening and how can I prevent it?
A: Indolines are known to be sensitive to air and light. The discoloration you are observing is likely due to the oxidation of the indoline back to the highly conjugated indole or other colored, oxidized species. This is a common degradation pathway for this class of compounds.
Degradation Pathway:
Caption: Oxidative degradation of this compound.
Prevention and Storage Recommendations:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere such as argon or nitrogen.
-
Refrigeration/Freezing: Store at low temperatures (2-8°C or -20°C) to slow down the rate of oxidation.
-
Protection from Light: Use an amber vial or store the container in a dark place to prevent photo-oxidation.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by TLC. A good target Rf for your product is ~0.3-0.4. Remember to add 0.1-1% triethylamine to your TLC solvent system.
-
Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane + 0.5% Et₃N).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your column eluent. If the crude product is not very soluble, use the "dry loading" method: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the top of your packed column.[6]
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent according to your pre-determined gradient.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the "good" solvent (e.g., ethyl acetate). Heat the mixture on a hot plate with stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: If using a two-solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
LC Purification Troubleshooting Guide. Waters Corporation. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). Applied and Environmental Microbiology. [Link]
-
Oxidative Dearomatization of Indoles via Pd-Catalyzed C–H Oxygenation: An Entry to C2-Quaternary Indolin-3-ones. (2016). Organic Letters. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). RSC Advances. [Link]
-
Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. (2018). Organic Chemistry Frontiers. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. The Royal Society of Chemistry. [Link]
-
Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Myers Chem 115. Harvard University. [Link]
Sources
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Methyl Indoline-5-carboxylate Stability Guide
Welcome to the technical support center for Methyl indoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Understanding and mitigating degradation is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your research. This document provides troubleshooting guides, frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
There are two principal degradation pathways you must be aware of: Oxidation and Hydrolysis .
-
Expert Explanation: The stability of this compound is dictated by its two core chemical functionalities: the indoline ring and the methyl ester group.
-
Oxidation: The indoline ring is a saturated heterocyclic amine, making it susceptible to oxidation (dehydrogenation) to form its more stable aromatic analog, Methyl indole-5-carboxylate.[1][2] This process can be accelerated by atmospheric oxygen, transition metal contaminants, or exposure to light.[3][4]
-
Hydrolysis: The methyl ester group is vulnerable to cleavage by water, a reaction known as hydrolysis. This reaction can be catalyzed by both acids and bases, yielding indoline-5-carboxylic acid and methanol.[5][6] Basic hydrolysis, often called saponification, is typically rapid and irreversible, while acid-catalyzed hydrolysis is a reversible equilibrium process.[7][8]
-
Q2: What are the ideal storage conditions for the solid compound?
To ensure long-term stability in its solid form, this compound should be stored in a cool, dry, and dark environment.
-
Expert Explanation: Proper storage of the solid material is the first line of defense against degradation.[9] We recommend storing the compound at 2-8°C in a tightly sealed amber glass vial inside a desiccator. The amber glass protects against photolytic degradation, the tight seal prevents moisture ingress (which could lead to hydrolysis) and oxygen exposure, and the desiccator ensures a low-humidity environment.[4][10] For maximum protection, especially for long-term storage of reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[4]
Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?
The choice of solvent is critical. High-purity, anhydrous, aprotic solvents are strongly recommended.
-
Expert Explanation: Solvents like DMSO, DMF, or acetonitrile are generally suitable. Protic solvents, especially water and methanol, should be avoided unless required for a specific experimental reason, as they can directly participate in hydrolysis. When preparing a stock solution, use a solvent from a freshly opened bottle or one that has been properly stored to minimize water content. To prevent oxidation, the solvent can be degassed by sparging with nitrogen or argon before use. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store these aliquots at -20°C or -80°C, protected from light.[4][11]
Q4: I'm observing a new peak in my HPLC analysis that is growing over time. What could it be?
A new, growing peak is a classic sign of degradation. Based on the compound's structure, the most likely culprits are the oxidation product (Methyl indole-5-carboxylate) or the hydrolysis product (indoline-5-carboxylic acid).
-
Expert Explanation: A stability-indicating HPLC method is crucial for monitoring the purity of your compound.[12][13] The retention time of the degradants will differ from the parent compound. Typically, the aromatic indole product will be less polar than the parent indoline. The carboxylic acid product will have significantly different polarity, and its retention time will be highly dependent on the mobile phase pH. To confirm the identity of these peaks, LC-MS analysis is the recommended next step.[14]
Q5: My solution is changing color (e.g., turning yellow/brown). What does this indicate?
Color change is often a visual indicator of oxidation.
-
Expert Explanation: Indoline and indole derivatives can form colored degradation products upon oxidation.[15] While a color change is a strong warning sign, the absence of color does not guarantee stability. Always rely on analytical techniques like HPLC for a quantitative assessment of purity.[12][16] If you observe a color change, it is highly likely that significant oxidative degradation has occurred, and the solution should be discarded and prepared fresh under more stringent inert conditions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common stability issues.
| Symptom / Issue | Possible Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Rapid loss of purity in a freshly prepared solution, confirmed by HPLC. | 1. Oxidation: The solvent was not degassed, or the container is not airtight, allowing oxygen exposure. 2. Hydrolysis: The solvent has a high water content, or the solution pH is acidic or basic. 3. Photodegradation: The solution was exposed to ambient or UV light. | 1. Prepare Fresh Solution: Use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Degas the solvent with N₂ or Ar for 15-20 minutes before use. 2. Use Inert Atmosphere: Prepare and store the solution in vials with PTFE-lined caps under an inert gas headspace. 3. Protect from Light: Use amber vials and wrap them in aluminum foil. Store in a dark location (e.g., a freezer or light-tight box).[10] 4. Verify pH: If using a buffered system, ensure the pH is near neutral (pH 6-7.5) to minimize both acid and base-catalyzed hydrolysis. |
| Compound precipitates from solution upon storage (especially at low temperatures). | 1. Poor Solubility: The concentration of the stock solution exceeds the solubility limit at the storage temperature. 2. Degradation: The degradation product (e.g., indoline-5-carboxylic acid) may be less soluble in the chosen solvent. 3. Solvent Evaporation: The container is not properly sealed, leading to an increase in compound concentration. | 1. Determine Solubility: Perform a solubility test at both room temperature and your intended storage temperature before preparing a large batch. 2. Reduce Concentration: Prepare a more dilute stock solution. While this may be less convenient, it is preferable to using an unstable solution. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate by LC-MS or NMR to determine if it is the parent compound or a degradant. 4. Ensure Proper Sealing: Use high-quality vials with secure caps (e.g., crimp or screw caps with septa) to prevent evaporation.[11] |
| Inconsistent results in biological or chemical assays. | 1. Degraded Compound: The actual concentration of the active parent compound is lower than assumed due to degradation. 2. Interference from Degradants: The degradation products may have their own unintended biological or chemical activity, or they may interfere with the assay's detection method. | 1. Purity Check Before Use: Always analyze an aliquot of your stock solution by HPLC to confirm its purity and concentration immediately before use in an assay. 2. Use Freshly Prepared Solutions: For the most sensitive and critical experiments, prepare solutions immediately before use from solid material. 3. Run a Degradant Control: If you have identified the primary degradation products, test them in your assay to see if they are inert or interfering. |
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Procedure for Preparing and Storing Stock Solutions
This protocol minimizes the risk of hydrolysis and oxidation.
-
Preparation: Work in an area with minimal light exposure. If possible, use a glove box or glove bag flushed with nitrogen or argon.
-
Solvent Selection: Choose a high-purity, anhydrous grade of an aprotic solvent (e.g., DMSO, DMF). Use a new, sealed bottle.
-
Degassing: Transfer the required volume of solvent to a flask. Sparge with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the solid to achieve the desired concentration. Cap the vial immediately and vortex or sonicate until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass vials. Fill the headspace of each vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.
-
Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Store at -80°C in a dark, organized freezer box.
-
Validation: Before storing, take one aliquot for immediate analysis by HPLC to establish a baseline (t=0) purity and concentration.
Protocol 3.2: Framework for a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradants and establishing a stability-indicating analytical method.[17][18] This framework outlines the key conditions to test. A target degradation of 5-20% is generally considered optimal.[17]
-
Prepare Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Set Up Stress Conditions: [3][19]
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature (this reaction is often much faster).
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Incubate a solution (and a solid sample) at 80°C in a controlled oven.
-
Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the same final concentration.
-
Analyze all samples by a suitable HPLC-UV method.
-
-
Data Interpretation:
-
Identify the conditions under which the compound is most labile.
-
Characterize the major degradation peaks using LC-MS to confirm their identities.
-
This data is crucial for developing formulations, defining storage conditions, and validating that your analytical method can separate all relevant species.[14][18]
-
Section 4: Data and Visualization
Table 1: Summary of Degradation Pathways and Products
| Degradation Pathway | Stress Condition | Primary Degradation Product | Chemical Rationale |
| Oxidation | Air (O₂), Light, Oxidizing Agents (e.g., H₂O₂) | Methyl indole-5-carboxylate | Aromatization of the indoline ring to the more thermodynamically stable indole system.[1][2] |
| Hydrolysis (Acidic) | Low pH, Water | Indoline-5-carboxylic Acid | Reversible, acid-catalyzed cleavage of the ester linkage.[5][6] |
| Hydrolysis (Basic) | High pH, Water | Indoline-5-carboxylate (salt) | Irreversible, base-mediated saponification of the ester.[5][7] |
Diagrams
Caption: Troubleshooting workflow for solution instability issues.
References
-
A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. (2016). ACS Publications. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]
-
Indoline Dehydrogenation. (n.d.). ResearchGate. [Link]
-
Forced Degradation Testing. (n.d.). SGS USA. [Link]
-
Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. (2017). Royal Society of Chemistry. [Link]
-
Transdermal Formulation Forced Degradation Testing. (n.d.). CD Formulation. [Link]
-
Synthesis of an indole by oxidation of the indoline. (n.d.). ResearchGate. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Oxidation of indole by cytochrome P450 enzymes. (2000). National Institutes of Health (NIH). [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. (2022). Chemical Engineering Transactions. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). ResearchGate. [Link]
-
Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. (2022). University of Pretoria. [Link]
-
Stability-indicating chromatographic methods for the determination of sertindole. (2013). National Institutes of Health (NIH). [Link]
-
Practices for Proper Chemical Storage. (n.d.). University of Nebraska-Lincoln. [Link]
-
Safe Lab Reagent Storage Guide | Best Practices 2025. (2025). Laboratory Disposable Products. [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Chiron. [Link]
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- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 18. Forced Degradation Testing | SGS USA [sgs.com]
- 19. formulationbio.com [formulationbio.com]
Technical Support Center: HPLC Analysis of Indole Derivatives
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the chromatographic analysis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My indole derivative peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing indole derivatives, which often contain basic nitrogen atoms.[1][2][3] This asymmetry can compromise resolution and the accuracy of quantification.[1][4][5] The primary causes stem from secondary interactions between the analyte and the stationary phase.
Underlying Causes & Solutions:
-
Silanol Interactions: The most frequent cause is the interaction of the basic indole nitrogen with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] These interactions create a secondary, stronger retention mechanism that leads to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) with an acidifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their interaction with the basic analyte.[2][5][6]
-
Solution 2: Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][2]
-
Solution 3: Mobile Phase Additives: Incorporating a small amount of a basic competitor, such as triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, masking them from the indole analyte.[1][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3][4]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[4]
-
Q2: I am struggling to achieve baseline separation between my indole derivative of interest and a closely related impurity. What strategies can I employ to improve resolution?
A2: Achieving adequate resolution between structurally similar indole derivatives can be challenging. Several chromatographic parameters can be adjusted to enhance separation.[9]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of early-eluting peaks.[10]
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding, which may be beneficial for separating certain indole derivatives.
-
-
Adjusting the Gradient Profile: If you are using a gradient elution, modifying the slope of the gradient can significantly impact resolution. A shallower gradient provides more time for the separation to occur.[10][11]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase.
-
Phenyl-Hexyl Phases: These columns can offer alternative selectivity for aromatic compounds like indoles through pi-pi interactions.
-
Embedded Polar Group (EPG) Phases: These columns are designed to be more compatible with highly aqueous mobile phases and can offer different selectivity for polar and basic compounds.
-
-
Temperature Control: Lowering the column temperature can sometimes improve resolution by enhancing the differential interactions between the analytes and the stationary phase.[7] However, this may also increase backpressure.
-
Flow Rate Reduction: Decreasing the flow rate can lead to better resolution by allowing more time for equilibration between the mobile and stationary phases.[7]
Q3: My indole derivative appears to be degrading during analysis, as evidenced by the appearance of unexpected peaks over time. How can I mitigate this instability?
A3: Indole derivatives can be susceptible to degradation under certain HPLC conditions, particularly due to light, pH, and temperature.[12][13][14]
Mitigation Strategies for Analyte Degradation:
-
Sample Preparation and Storage:
-
Mobile Phase Considerations:
-
Method Parameters:
-
Temperature: Avoid excessively high column temperatures, as this can accelerate degradation.
-
Run Time: Optimize your method to have the shortest possible run time to minimize the time the analyte spends in the system.
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with indole derivatives.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Protocol for Sample Preparation of Indole Derivatives from Biological Matrices
This protocol outlines a general procedure for extracting indole derivatives from complex biological samples, such as bacterial culture supernatants, for HPLC analysis.[18][19]
Experimental Protocol:
-
Sample Collection: Collect the bacterial culture supernatant by centrifugation to remove cells.
-
Acidification: Acidify the supernatant to a pH of approximately 2.5-3.0 with an appropriate acid (e.g., 1M HCl). This step protonates acidic indole derivatives, making them more amenable to extraction with organic solvents.
-
Liquid-Liquid Extraction:
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) to the acidified supernatant.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase.
-
Repeat the extraction process on the aqueous phase to improve recovery.
-
-
Drying and Reconstitution:
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase or a compatible solvent (e.g., methanol).[19]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[19]
Data Presentation
Table 1: Mobile Phase Recommendations for Reversed-Phase HPLC of Indole Derivatives
| Mobile Phase Component | Concentration/Range | Purpose | Considerations |
| Organic Modifier | Acetonitrile or Methanol | Controls retention and selectivity. | Acetonitrile often provides sharper peaks. |
| Aqueous Phase | HPLC-grade water | The weak solvent in reversed-phase. | Ensure high purity to avoid baseline noise. |
| Acidic Modifier | 0.1% Formic Acid or 0.05-0.1% TFA | Suppresses silanol interactions and protonates analytes for better peak shape.[20][21] | TFA can be ion-pairing and may be difficult to remove from the column. |
| Buffer | Phosphate or Acetate Buffer | Maintains a constant pH for reproducible retention times. | Choose a buffer with a pKa close to the desired mobile phase pH. |
Conclusion
The successful HPLC analysis of indole derivatives relies on a systematic approach to method development and troubleshooting. By understanding the chemical properties of these compounds and their potential interactions within the chromatographic system, researchers can effectively address common issues such as peak tailing, poor resolution, and sample instability. This guide provides a foundation for tackling these challenges, enabling the acquisition of accurate and reliable data in your research and development endeavors.
References
-
Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. Retrieved from [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
-
Hong, B., Li, W., Song, A., & Zhao, C. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(10), 926–930. Retrieved from [Link]
-
Idris, A. S., & Toh, C. S. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(6), 7949-7962. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Rolinec, M., Lehotay, J., & Čižmárik, J. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 59(3), 221-225. Retrieved from [Link]
-
Thyssen, G., & Rombauts, S. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(5), 329-333. Retrieved from [Link]
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. acdlabs.com [acdlabs.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
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- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 18. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 21. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of Methyl Indoline-5-carboxylate
Welcome to the technical support center for the synthesis of methyl indoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute this synthesis successfully but also to understand the underlying principles that govern its optimization.
Introduction: The Critical Reduction of an Indole Precursor
The synthesis of this compound is most commonly achieved through the reduction of its corresponding indole, methyl indole-5-carboxylate. This transformation is a pivotal step in the synthesis of various pharmaceutical agents and bioactive molecules. While seemingly straightforward, the reduction of the indole ring to an indoline requires careful control of reaction parameters to achieve high yield and purity, and to avoid common pitfalls such as incomplete conversion, over-reduction, or undesired side reactions.
This guide will focus on the widely used method employing sodium cyanoborohydride in a carboxylic acid medium, providing a framework for optimizing reaction parameters and troubleshooting common issues encountered during the experiment.
Troubleshooting Guide: A Symptom-Based Approach
Navigating the challenges of a chemical synthesis is often about recognizing the symptoms and understanding their root causes. Below is a troubleshooting guide structured around common problems you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly starting material (methyl indole-5-carboxylate).
-
Isolation yields a minimal amount of the desired product.
Potential Causes & Solutions:
-
Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) can degrade over time, especially if exposed to moisture.
-
Solution: Use a freshly opened bottle of NaBH₃CN or test the activity of your current batch on a known, reliable substrate. The quality of the reducing agent is paramount, as commercial batches can contain varying levels of cyanide impurities which may affect the reaction.[1]
-
-
Insufficient Acid Catalyst: The reduction of the indole ring with NaBH₃CN requires an acidic medium to protonate the indole at the C3 position, forming an indoleninium ion, which is the species that is reduced.
-
Solution: Ensure that the carboxylic acid (typically glacial acetic acid) is of high purity and used in sufficient quantity to act as both the solvent and the catalyst. The reaction of indoles with NaBH₃CN in acetic acid is known to efficiently produce indolines without the N-alkylation side product.[2][3]
-
-
Low Reaction Temperature: While the initial addition of the reducing agent is often done at 0°C to control the initial exotherm, the reaction may require warming to room temperature to proceed to completion.
-
Solution: After the controlled addition of NaBH₃CN, allow the reaction to stir at room temperature for the recommended time (typically 1-2 hours). Monitor the reaction progress by TLC.
-
Issue 2: Presence of a Significant Amount of Unreacted Starting Material
Symptoms:
-
TLC analysis shows a mixture of the product and the starting material.
-
Difficulty in purifying the product from the starting material due to similar polarities.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.
-
Solution: While the typical protocol calls for around 3 equivalents of NaBH₃CN, an incomplete reaction may necessitate the use of a larger excess. However, be mindful that a large excess can complicate the work-up.
-
-
Short Reaction Time: The reduction may not have reached completion.
-
Solution: Extend the reaction time and monitor the progress by TLC until the starting material spot is no longer visible or is significantly diminished.
-
-
Poor Solubility: The starting material may not be fully dissolved in the acetic acid.
-
Solution: Ensure complete dissolution of the methyl indole-5-carboxylate in acetic acid before adding the reducing agent. Gentle warming may be necessary, but cool the solution to 0°C before adding the NaBH₃CN.
-
Issue 3: Formation of Unknown Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the product and starting material.
-
NMR spectrum of the crude product shows unexpected signals.
Potential Causes & Solutions:
-
N-Alkylation: If using sodium borohydride (NaBH₄) instead of sodium cyanoborohydride in acetic acid, N-ethylation of the resulting indoline is a common side reaction.[2]
-
Polymerization: Strong, non-carboxylic acids can lead to the polymerization of indoles.
-
Solution: Stick to carboxylic acids like acetic acid or trifluoroacetic acid as the reaction medium. Using trifluoroacetic acid with NaBH₄ can yield the indoline without N-alkylation, though yields may be lower.[2]
-
-
Over-reduction: While less common with NaBH₃CN, stronger reducing agents could potentially reduce the ester functionality.
-
Solution: Adhere to the recommended reaction conditions and avoid overly harsh reducing agents. The chemoselectivity of NaBH₃CN is a key advantage in this synthesis.[6]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is sodium cyanoborohydride used instead of the more common sodium borohydride?
A1: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄).[6] In the acidic conditions required for indole reduction, NaBH₄ can also reduce the carboxylic acid solvent (e.g., acetic acid to acetaldehyde), which can then participate in a reductive amination with the newly formed indoline product, leading to N-alkylation as a side product.[2] NaBH₃CN is selective for the reduction of the protonated indole (indoleninium ion) and does not readily reduce the carboxylic acid, thus preventing this side reaction and leading to a cleaner product.[3][4]
Q2: Can I use a different acid instead of acetic acid?
A2: Yes, other carboxylic acids can be used. Trifluoroacetic acid (TFA) is a common alternative. The reaction of indole with NaBH₄ in TFA can produce the indoline without N-alkylation.[2][7] However, TFA is a much stronger acid and can sometimes lead to the formation of dimers or other side products.[2] For the synthesis of this compound, acetic acid is generally the preferred solvent and catalyst due to its milder nature and proven efficacy.[8]
Q3: My purification by column chromatography is not giving a clean separation. What can I do?
A3: this compound is a basic compound due to the indoline nitrogen. This can cause tailing on silica gel columns.
-
Add a base to the eluent: Adding a small amount of a tertiary amine, such as triethylamine (TEA) (e.g., 0.1-1%), to your eluent system (e.g., ethyl acetate/hexanes) can significantly improve the peak shape and separation by neutralizing the acidic sites on the silica gel.[8]
-
Optimize the solvent system: If the product and starting material are co-eluting, a shallower solvent gradient or an isocratic elution with a carefully optimized solvent ratio might be necessary.
-
Alternative purification: If chromatography is still problematic, consider an acid-base extraction. The basic indoline product can be extracted into an acidic aqueous layer, leaving non-basic impurities (like any remaining starting material) in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system, such as 30-50% ethyl acetate in hexanes. The starting material, methyl indole-5-carboxylate, is less polar than the product, this compound. Therefore, the product will have a lower Rf value on the TLC plate. You can visualize the spots using a UV lamp (254 nm).
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on a well-established procedure with optimizations for high yield and purity.[8]
Materials:
-
Methyl indole-5-carboxylate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Triethylamine (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl indole-5-carboxylate (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (3 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding water.
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate) containing 0.1% triethylamine.
-
Collect the fractions containing the product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid.
Parameter Optimization Summary
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Milder and more selective than NaBH₄, preventing N-alkylation.[2][3][4] Ensure high purity and anhydrous conditions. |
| Stoichiometry | 3 equivalents of NaBH₃CN | Ensures complete conversion. Insufficient amounts can lead to incomplete reaction. |
| Solvent/Catalyst | Glacial Acetic Acid | Acts as both solvent and catalyst for the required protonation of the indole. Stronger acids may cause side reactions.[2] |
| Temperature | 0°C for addition, then RT | Controls initial exotherm and allows the reaction to proceed to completion. |
| Reaction Time | 1-2 hours | Typically sufficient for full conversion. Monitor by TLC to confirm. |
| Purification Eluent | Ethyl Acetate/Hexanes + 0.1% TEA | The addition of triethylamine prevents tailing of the basic product on the silica gel column.[8] |
Reaction Mechanism Overview
The reduction of methyl indole-5-carboxylate with sodium cyanoborohydride in acetic acid proceeds through a well-understood mechanism.
Sources
- 1. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl Indoline-5-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of Methyl Indoline-5-carboxylate. The following question-and-answer format provides troubleshooting strategies and detailed protocols to help you achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish or yellowish oil/solid instead of the expected off-white solid. What is the likely cause?
A1: Discoloration is a common issue when working with indoline derivatives. The primary cause is often air oxidation. The indoline ring is susceptible to dehydrogenation, which converts it back to the corresponding indole (Methyl Indole-5-carboxylate) or other colored, oxidized species.[1][2] This process can be accelerated by residual acid, light, and heat.
-
Immediate Action: Ensure all work-up and purification steps are performed promptly. Avoid leaving the compound exposed to air and light for extended periods.
-
Preventative Measure: During synthesis and storage, maintain an inert atmosphere (e.g., Nitrogen or Argon). Store the final product in a sealed container under inert gas at a low temperature (2-8°C).[3]
Q2: My NMR spectrum shows a peak corresponding to the starting material, Methyl Indole-5-carboxylate. How can I remove it?
A2: Incomplete reduction is a frequent problem in the synthesis of indolines from indoles.[4] The starting indole is often less polar than the indoline product. This difference in polarity is the key to their separation.
-
Primary Method: Flash column chromatography is highly effective.[5][6] A gradient elution is typically used to first elute the less polar indole, followed by the more polar indoline product.
-
Alternative Method: If the indole impurity is present in small amounts, recrystallization can be effective. However, finding a solvent system that selectively precipitates the indoline while leaving the indole in the mother liquor may require some screening.
Q3: I am having difficulty separating my product from other impurities using column chromatography. What can I do?
A3: If standard chromatography fails, it could be due to several factors: impurities with similar polarity, on-column degradation, or improper column packing/eluent choice.
-
Optimize Your Solvent System: The choice of eluent is critical.[7][8] A common system for this compound is a gradient of Ethyl Acetate in Hexane.[5]
-
Add a Modifier: Indolines are basic. Adding a small amount of a basic modifier like triethylamine (TEA) (~0.1-1%) to the eluent can significantly improve peak shape and prevent streaking on silica gel, which is acidic.[5]
-
Consider a Different Stationary Phase: If silica gel fails, consider using neutral alumina or reverse-phase (C18) chromatography.[8][9]
Troubleshooting Guide: Specific Impurity Issues
This section addresses specific experimental observations and provides a logical workflow for identifying and removing the associated impurities.
Workflow for Impurity Troubleshooting
Caption: Decision tree for troubleshooting common purification issues.
Issue 1: Presence of Unreacted Starting Material (Methyl Indole-5-carboxylate)
-
Identification: The starting indole typically has a higher Rf value on a silica TLC plate compared to the more polar indoline product. Its presence can be confirmed by ¹H NMR, looking for the characteristic indole N-H proton and aromatic signals.
-
Causality: The reduction of the indole C2=C3 double bond is incomplete. This can be due to insufficient reducing agent, deactivated catalyst (if using catalytic hydrogenation), or insufficient reaction time.[4]
-
Solution: Flash column chromatography is the most reliable method. The difference in polarity is usually sufficient for a clean separation.
Issue 2: Product Discoloration (Oxidation)
-
Identification: The product appears yellow, brown, or even black, and may darken upon standing in air. TLC may show a baseline streak or a new, more polar spot.
-
Causality: Indolines are sensitive to air oxidation, which can re-aromatize the five-membered ring to form a colored indole derivative or other degradation products.[2] This is often catalyzed by trace acids or metals.
-
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon, stir for 15-20 minutes, and filter through a pad of Celite®. This can effectively remove highly colored, non-polar impurities.
-
Recrystallization: This can be very effective for removing both colored impurities and small amounts of other contaminants. See Protocol 2 for details.
-
Issue 3: Residual Reducing Agent or Byproducts
-
Identification: If using a borohydride reagent like sodium cyanoborohydride (NaBH₃CN), boron-containing byproducts may be present.[5] These are often water-soluble.
-
Causality: Incomplete quenching or aqueous work-up can leave behind inorganic salts or reagent byproducts.
-
Solution: A thorough aqueous work-up is crucial. After quenching the reaction, perform several washes with water and brine. An extraction with a saturated solution of sodium bicarbonate (NaHCO₃) can help remove acidic residues.[5][6]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is optimized for separating this compound from its common precursor, Methyl Indole-5-carboxylate.
-
TLC Analysis:
-
Prepare a TLC plate (silica gel).
-
Spot the crude material, the starting indole, and a co-spot.
-
Develop the plate in a 30% Ethyl Acetate / 70% Hexane system.
-
Visualize under UV light. The product should have a lower Rf than the starting material. An ideal Rf for the product is ~0.3 for good separation.[8]
-
-
Column Preparation:
-
Select an appropriate size column (typically using 50-100 times the weight of crude material for the silica gel).[8]
-
Prepare a slurry of silica gel in Hexane and carefully pack the column, avoiding air bubbles.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel ("dry loading") or load the concentrated solution directly onto the column ("wet loading").
-
Begin elution with a low polarity solvent system (e.g., 5-10% Ethyl Acetate in Hexane).
-
Gradually increase the polarity of the eluent (e.g., up to 50% Ethyl Acetate).[5]
-
Crucial Tip: Add 0.1% Triethylamine (TEA) to both solvents to prevent streaking of the basic indoline product on the acidic silica gel.[5]
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for separating compounds of differing polarity.[8] |
| Mobile Phase | Gradient: 5% to 50% Ethyl Acetate in Hexane | Starts polar to elute non-polar impurities, then increases to elute the product.[5] |
| Additive | 0.1% Triethylamine (TEA) | Deactivates acidic sites on silica, improving peak shape for the basic indoline.[5] |
| Target Rf (TLC) | ~0.3 | Provides optimal separation and reasonable elution time.[8] |
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material and remove colored impurities.
-
Solvent Screening:
-
Test the solubility of your impure product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., Ethyl Acetate/Hexane or Ethanol/Water) can also be effective.
-
-
Procedure:
-
Dissolve the impure solid in the minimum amount of boiling solvent.
-
If the solution is colored, this is the point to add a spatula-tip of activated carbon and boil for another 2-3 minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
References
- Pálfi, V., et al. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
-
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Retrieved from [Link]
- Benchchem. (2025).
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds.
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Pflegel, P., Petzold, J., & Horsch, W. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Pharmazie, 26(10), 609-612.
- Wang, C., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1391.
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
-
SIELC Technologies. (n.d.). Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- COSMOSIL. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column.
- Beilstein Journal of Organic Chemistry. (2011).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Indoline Synthesis: A Guide for Chemical Manufacturers.
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- ResearchGate. (2015).
- Otto Chemie Pvt. Ltd. (n.d.).
- Wikipedia. (n.d.). Indole.
- Alfa Chemistry. (n.d.).
- ChemScene. (n.d.).
- Chongqing Chemdad Co., Ltd. (n.d.).
- Beilstein Journals. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 141452-01-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"Methyl indoline-5-carboxylate" degradation pathways and prevention
Welcome to the technical support center for Methyl indoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound, offering troubleshooting solutions and in-depth explanations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to three main degradation pathways:
-
Oxidation: The indoline ring is electron-rich and can be easily oxidized, especially when exposed to air or other oxidizing agents. This typically results in aromatization to the corresponding indole derivative, Methyl indole-5-carboxylate.[1][2]
-
Hydrolysis: The methyl ester functional group is prone to hydrolysis under either acidic or basic conditions, which cleaves the ester bond to form indoline-5-carboxylic acid and methanol.[3][4]
-
Photodegradation: Like many indoline derivatives, this compound can be sensitive to light, particularly UV radiation, which can lead to the formation of various degradation products.[5][6]
Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of a stock solution. What is the likely cause?
The appearance of new peaks over time, especially in a stock solution, is a classic sign of degradation.
-
An early-eluting, more polar peak could indicate the formation of indoline-5-carboxylic acid due to hydrolysis of the methyl ester.
-
A new peak with a different UV absorbance profile might suggest oxidation of the indoline ring to an indole.[7]
-
If the solution has been exposed to ambient light, photodegradation could be the cause, potentially resulting in multiple minor peaks.[5]
Q3: How should I properly store this compound to ensure its long-term stability?
To maximize stability, the compound should be stored as a solid in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[7] For solutions, prepare them fresh in high-purity, degassed solvents. If storage of a solution is necessary, it should be kept at low temperatures (-20°C or -80°C) in amber vials to protect from light, with the headspace flushed with an inert gas.[7]
Q4: My reaction yield is significantly lower than expected when using this compound as a starting material. Could degradation be the issue?
Yes, degradation during a reaction is a common cause of low yields. The indoline nucleus is sensitive and can be degraded by certain reaction conditions.[7]
-
Oxidizing agents can consume the starting material by converting the indoline to an indole.[1][2]
-
Strongly acidic or basic conditions can cause hydrolysis of the ester group, leading to a different product or byproduct.
-
Elevated temperatures over prolonged periods can also accelerate degradation. It is crucial to monitor the reaction closely and use the mildest effective conditions.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common degradation-related issues.
Issue 1: Compound Degradation in Stock Solutions
-
Symptom: A freshly prepared, clear, colorless stock solution develops a yellowish tint over time. Analysis by TLC or LC-MS shows a decrease in the main peak area and the appearance of new impurity peaks.
-
Possible Causes:
-
Oxidation: The indoline ring is reacting with dissolved oxygen in the solvent or air in the vial's headspace.
-
Photodegradation: The vial is not adequately protected from ambient or UV light.[5][6]
-
Solvent-Mediated Degradation: The solvent contains impurities (e.g., acids, peroxides) that are reacting with the compound.
-
Caption: Troubleshooting workflow for stock solution degradation.
Issue 2: Degradation During Forced Degradation Studies or Reaction Workup
-
Symptom: A forced degradation study results in complete loss of the parent compound, or a reaction workup involving an acid/base wash leads to a new major product.
-
Possible Causes:
-
Harsh Conditions: The stress conditions (e.g., acid/base concentration, temperature) are too severe, causing rapid and complete degradation.[8]
-
Ester Hydrolysis: The methyl ester is being cleaved during acidic or basic workup.
-
-
Reduce Severity of Conditions: For forced degradation, start with milder conditions (e.g., 0.01 M HCl/NaOH instead of 1 M, or room temperature instead of 60°C). The goal is typically 5-20% degradation to allow for the identification of primary degradants.[8][9]
-
Modify Workup Procedure: If hydrolysis is suspected during workup, use a milder base like saturated sodium bicarbonate instead of NaOH for neutralization. Minimize the contact time with aqueous acidic or basic layers and consider performing the extraction at a lower temperature.
-
Analytical Verification: Use LC-MS to analyze the aqueous layer after extraction. The presence of a peak corresponding to the mass of indoline-5-carboxylic acid will confirm hydrolysis.
Key Degradation Pathways Explained
Oxidative Degradation
The nitrogen-containing heterocyclic ring of indoline is susceptible to oxidation, which leads to aromatization, forming the more stable indole ring system. This is often catalyzed by air, light, or trace metal impurities.
Caption: Oxidation of this compound to its indole form.
Hydrolytic Degradation
The ester linkage is an electrophilic site that can be attacked by nucleophiles. In the presence of acid (H+) or base (OH-), water can hydrolyze the ester to its corresponding carboxylic acid and alcohol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Green oxidation of indoles using halide catalysis | Semantic Scholar [semanticscholar.org]
- 3. carbodiimide.com [carbodiimide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Peak Tailing in Methyl Indoline-5-Carboxylate HPLC Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing the common issue of peak tailing when analyzing Methyl indoline-5-carboxylate by High-Performance Liquid Chromatography (HPLC). As a basic compound, it presents specific challenges that require a systematic and chemically-informed approach to resolve.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a "tail" that extends from the peak apex back towards the baseline.[1][2] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and compromises the accuracy and reproducibility of quantification.[1][3] The symmetry is often measured by the USP tailing factor (T); a value greater than 1 indicates tailing.
Q2: Why is this compound particularly prone to peak tailing?
A2: this compound's structure contains a basic indoline nitrogen atom. The predicted pKa of indoline itself is approximately 5.2.[4][5][6] This basic functional group can engage in strong, secondary ionic interactions with acidic residual silanol groups (Si-OH) present on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).[2][3][7] This interaction is a different retention mechanism from the intended hydrophobic (reversed-phase) retention, leading to the observed peak tailing.[2][7]
Q3: What are the primary causes of peak tailing for a basic compound like this?
A3: The most common causes can be grouped into three categories:
-
Chemical Interactions: The primary cause is the interaction between the basic analyte and acidic silanol groups on the silica stationary phase.[2][3][7] Operating the mobile phase at a pH close to the analyte's pKa can also cause peak distortion as the compound exists in both ionized and non-ionized forms.[3][8]
-
Column Issues: Poorly packed or degraded columns, contamination at the column inlet frit, or using a column not designed for basic compounds can all lead to tailing.[9][10]
-
System and Method Issues: Extra-column volume (excessive tubing length/diameter), sample overload, or using a sample solvent significantly stronger than the mobile phase can also contribute to peak asymmetry.[3][10][11]
Systematic Troubleshooting Guide
This section is designed as a logical workflow to diagnose and resolve peak tailing. Start with the most common and easiest-to-address issues first.
Workflow for Diagnosing Peak Tailing
Below is a visual guide to the troubleshooting process. Start at the top and work your way down, addressing each potential cause systematically.
Caption: A logical workflow to diagnose the cause of peak tailing.
Problem Area 1: Mobile Phase & pH Control
The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[12][13]
Q: How does mobile phase pH affect the peak shape of this compound?
A: The goal is to ensure the analyte and the column's silanol groups exist in a consistent, single state.
-
Mechanism at Mid-pH (e.g., pH 4-7): At these pH values, the basic indoline nitrogen (pKa ~5.2) will be partially protonated (positively charged), while the acidic silanol groups on the silica surface (pKa ~3.5-4.5) will be deprotonated (negatively charged). This charge difference leads to strong ionic interactions, causing significant tailing.
-
Mechanism at Low pH (e.g., pH < 3.5): By lowering the mobile phase pH, two things happen. First, the basic analyte becomes fully protonated (BH+). Second, the acidic silanol groups are also protonated (SiOH), making them neutral. This neutralization of the silanol groups dramatically reduces the secondary ionic interactions, resulting in a much-improved, symmetrical peak shape.[7]
Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.5. This ensures the analyte is fully ionized and, more importantly, suppresses the ionization of residual silanols, minimizing unwanted interactions.[7][11]
Q: What is the best buffer to use and at what concentration?
A: Using an unbuffered mobile phase can lead to peak tailing because the sample itself can alter the local pH on the column.[14] A buffer is essential for maintaining a constant pH.[15][16]
| Buffer System | pKa | Useful pH Range | Volatility (LC-MS) | UV Cutoff (approx.) |
| Formate (Formic Acid) | 3.75 | 2.8 - 4.8 | High | ~210 nm |
| Phosphate (Phosphoric Acid) | 2.15 | 1.1 - 3.1 | No | ~200 nm |
| Trifluoroacetic Acid (TFA) | 0.5 | < 2.0 | High | ~210 nm |
Recommendation:
-
For standard UV detection, a phosphate buffer at pH 2.5-3.0 is an excellent and robust choice.
-
For LC-MS applications, use a volatile buffer like formic acid (typically 0.1% v/v, which yields a pH of ~2.7).[17] While TFA is effective, it is a strong ion-pairing agent that can suppress MS signal and be difficult to flush from the system.[17]
-
A buffer concentration of 10-50 mM is generally sufficient.[16]
Problem Area 2: Column Interactions
If optimizing the mobile phase doesn't fully resolve the tailing, the issue likely lies with the stationary phase itself.
Q: My peak is still tailing even after pH optimization. What's next?
A: This indicates that even at low pH, there are enough active silanol sites to cause issues. This can be due to the quality of the silica or column age. Consider these options:
-
Use a Mobile Phase Additive (Competitive Displacement): Add a small amount of a competing base to the mobile phase, such as triethylamine (TEA). TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. A concentration of 10-25 mM TEA is a good starting point, but be aware this is not suitable for LC-MS.
-
Increase Buffer Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes help shield silanol interactions and improve peak shape.[10]
Q: How do I choose the right column for this analysis?
A: Not all C18 columns are created equal. For basic compounds, column selection is critical.[14][18][19]
-
High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped." End-capping is a chemical process that bonds a small silane (like trimethylsilane) to many of the residual silanol groups, making the surface less active and better suited for basic compounds.[3]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain.[20] This polar group provides a shielding effect, deactivating nearby silanols and improving peak shape for bases, often allowing for operation in 100% aqueous mobile phases.
-
Positively Charged Surface Columns: Some modern columns have a slightly positive charge at low pH, which electrostatically repels protonated basic analytes, further preventing interaction with silanols and improving peak shape.[21]
Caption: Chemical interactions leading to peak tailing vs. ideal separation.
Problem Area 3: Other Method Parameters & System Health
If chemical and column factors have been addressed, look to physical and system-level causes.
Q: Could my sample solvent be causing the issue?
A: Yes. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing or fronting.[11][14] This is because the strong solvent carries the analyte band down the column in a distorted shape before proper partitioning can occur. Recommendation: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.
Q: What if none of the above has worked? Could it be my HPLC system?
A: While less common, system issues can contribute.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which may appear as tailing, especially for early-eluting peaks.[3][9][11] Ensure connections are made with short, narrow-bore (e.g., 0.005" ID) tubing.
-
Column Contamination or Void: If the column is old or has been exposed to harsh conditions or unfiltered samples, the inlet frit can become blocked or a void can form at the head of the column.[9][10] This disrupts the sample path and ruins peak shape. Try reversing and flushing the column (disconnect from the detector first) or replacing the guard column if one is used.[9]
-
Sample Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.[10] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was a contributing factor.
Key Experimental Protocols
Protocol 1: Low pH Mobile Phase Preparation (Phosphate Buffer)
-
Prepare Aqueous Buffer: Weigh an appropriate amount of potassium phosphate monobasic (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).
-
Adjust pH: While stirring, add 85% phosphoric acid (H₃PO₄) dropwise until the pH meter reads 2.80.
-
Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Mix with Organic: Combine the filtered aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
Protocol 2: Diagnostic Test for Silanol Activity
This test helps confirm if silanol interactions are the primary cause of tailing.
-
Establish a Baseline: Analyze this compound using your current method and record the tailing factor.
-
Prepare "Shielding" Mobile Phase: To your existing mobile phase, add 20 mM of triethylamine (TEA). Ensure it is fully dissolved.
-
Equilibrate: Flush the column with at least 20 column volumes of the TEA-containing mobile phase.
-
Re-analyze: Inject the same sample of this compound.
-
Evaluate: If the peak tailing is significantly reduced, it strongly confirms that active silanol sites are the root cause of the problem. This points towards needing a more inert column or permanent use of a mobile phase modifier.
References
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
Restek. (2014). [4]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
ResearchGate. (2017). New advice on an old topic: Buffers in reversed-phase HPLC. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Methyl indole-5-carboxylate, 98%+. Retrieved from [Link]
-
Wikipedia. (n.d.). Indoline. Retrieved from [Link]
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 4. Page loading... [guidechem.com]
- 5. Indoline CAS#: 496-15-1 [m.chemicalbook.com]
- 6. Indoline | 496-15-1 [chemicalbook.com]
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- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
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Minimizing side product formation in "Methyl indoline-5-carboxylate" reactions
Welcome to the technical support center for Methyl Indoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile building block. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format, grounded in mechanistic principles and field-proven solutions. Our goal is to empower you to anticipate and resolve issues related to side product formation, ensuring the integrity and efficiency of your synthetic routes.
Core Concepts: Understanding the Reactivity Profile
Before diving into specific problems, it's crucial to understand the inherent chemical personality of this compound. Its reactivity is dominated by three key features, which are often the source of unwanted side reactions if not properly managed.
-
The Nucleophilic Nitrogen (N-1): The secondary amine within the indoline ring is a soft nucleophile. It is the primary site for reactions like acylation and alkylation. However, its reactivity can be modulated by the choice of base and solvent.
-
The Electron-Rich Aromatic Ring: The benzene portion of the molecule is activated towards electrophilic substitution by the electron-donating nature of the adjacent nitrogen atom. This makes positions C-4 and C-7, and to a lesser extent C-2, susceptible to attack by electrophiles, leading to potential C-alkylation or C-acylation side products.
-
Susceptibility to Oxidation: The indoline core is a reduced form of indole. It is highly prone to dehydrogenation (oxidation) to form the corresponding methyl indole-5-carboxylate, especially in the presence of heat, air, or certain catalysts.[1] This aromatization is one of the most common degradation pathways.
-
The Ester Moiety (C-5): The methyl ester is a standard functional group that can be hydrolyzed to the corresponding carboxylic acid. However, the stability of the resulting indoline-5-carboxylic acid can be an issue, with decarboxylation being a potential side reaction under harsh acidic or thermal conditions.[2]
Troubleshooting Guide & FAQs
Here we address the most common issues encountered in the lab. Each section outlines the problem, explains the underlying chemical mechanisms, and provides actionable solutions.
FAQ 1: I'm attempting N-acylation or N-alkylation and observing multiple products and low yield. What is happening?
Problem: You are trying to functionalize the indoline nitrogen with an acyl or alkyl group, but your TLC plate shows the starting material, the desired N-functionalized product, and one or more new, often inseparable, spots.
Plausible Causes:
-
C-Acylation/Alkylation: The electrophile is reacting on the electron-rich aromatic ring instead of, or in addition to, the nitrogen.
-
Di-substitution: Both the nitrogen and the ring are reacting.
-
Use of an Inappropriate Base: Strong, sterically hindered bases can deprotonate the indoline nitrogen, increasing its nucleophilicity but also potentially promoting side reactions. Conversely, using a base that also acts as a nucleophile can introduce other impurities.
-
Oxidation: The reaction conditions (e.g., high temperature, presence of certain metal catalysts) are causing dehydrogenation to the corresponding indole derivative, which may or may not react further.
Mechanism Spotlight: The N- vs. C-Substitution Dilemma
The nitrogen lone pair is generally more nucleophilic than the aromatic π-system, favoring N-substitution. However, under conditions that generate a highly reactive electrophile (e.g., Friedel-Crafts conditions), electrophilic aromatic substitution (C-substitution) can compete. The choice of base is critical; for instance, Cs₂CO₃ has been shown to be effective in promoting selective N-acylation of indoles with thioesters, indicating its role is crucial in facilitating the desired reaction pathway.[3]
Solutions & Pro-Tips:
| Problematic Condition | Recommended Solution & Rationale |
| Strong Lewis acid catalysts (e.g., AlCl₃) | Use a non-coordinating base like Proton-Sponge® or a mild inorganic base like K₂CO₃ or Cs₂CO₃. Lewis acids strongly activate the electrophile, increasing the likelihood of Friedel-Crafts type C-alkylation. A base will deprotonate the N-H, making it a superior nucleophile and directing the reaction to the desired site. |
| High reaction temperatures (>100 °C) | Run the reaction at a lower temperature (0 °C to RT). Higher temperatures provide the activation energy needed for the less-favored C-alkylation pathway and can also promote decomposition or oxidation.[4] |
| Using reactive acylating agents (e.g., acid chlorides) without a base | Use a direct coupling method with the carboxylic acid using DCC and DMAP. This method avoids the harshness of acid chlorides and provides high yields of the N-acylated product under mild conditions.[5] Alternatively, use thioesters as the acyl source.[3] |
| Reaction open to air | Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is critical to prevent the common side reaction of oxidation to the indole derivative.[1] |
FAQ 2: During ester hydrolysis, my product is decarboxylating. How can I get the pure carboxylic acid?
Problem: You are attempting to saponify the methyl ester to get indoline-5-carboxylic acid, but you are isolating indoline instead, or a mixture of the desired acid and indoline.
Plausible Causes:
-
Harsh Hydrolysis Conditions: Using concentrated strong acids (like H₂SO₄) or high temperatures can promote the subsequent decarboxylation of the carboxylic acid product.[2]
-
Thermal Instability: Heating the isolated indoline-5-carboxylic acid, especially if residual acid or base is present, can cause it to lose CO₂.
Mechanism Spotlight: Decarboxylation Pathways
Indole- and indoline-carboxylic acids can decarboxylate through mechanisms involving protonation of the ring, which facilitates the cleavage of the carboxyl group as CO₂.[2] While high temperatures in solvents like quinoline are sometimes used intentionally for decarboxylation[6], these conditions must be avoided when the carboxylic acid is the target.
Solutions & Pro-Tips:
| Problematic Condition | Recommended Solution & Rationale |
| Refluxing in strong acid (e.g., 6M HCl) | Use mild basic conditions, such as Lithium Hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is highly effective for ester hydrolysis and the lower temperature minimizes the risk of decarboxylation.[7] |
| High temperatures during reaction or workup | Maintain temperatures below 40-50 °C throughout the reaction and workup. After hydrolysis, carefully acidify the reaction mixture at 0 °C to precipitate the product. |
| Prolonged reaction times | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed immediately to workup to avoid degradation of the product. |
FAQ 3: My compound turns dark and shows a new spot on TLC during workup or chromatography. What is this impurity?
Problem: The reaction itself appears clean, but upon exposure to air, silica gel, or acidic conditions during workup, the material darkens and a new, often fluorescent, spot appears on the TLC plate, corresponding to methyl indole-5-carboxylate.
Plausible Causes:
-
Aerial Oxidation: The indoline ring is readily oxidized to the more stable aromatic indole system by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Oxidation on Silica Gel: Standard silica gel is slightly acidic and has a large surface area, which can catalyze the dehydrogenation of the sensitive indoline ring during column chromatography.
-
Presence of Oxidizing Agents: Unquenched oxidizing agents or peroxides in solvents (like older THF or ether) can rapidly degrade the compound.
Solutions & Pro-Tips:
| Problematic Condition | Recommended Solution & Rationale |
| Standard silica gel chromatography | Use silica gel that has been pre-treated with triethylamine (TEA). Add ~0.5-1% TEA to the eluent system. The base neutralizes the acidic sites on the silica, preventing on-column decomposition. A procedure for this purification technique is well-documented.[8] |
| Workup with strong acids | Use saturated aqueous NaHCO₃ or a phosphate buffer for washes. Avoid prolonged contact with even mild acids if possible. |
| Storing the compound in solution or open to air | Store the purified compound as a solid under an inert atmosphere (Argon or Nitrogen) in a freezer. If a solution is necessary, use de-gassed solvents and store it cold. |
Visual Guides & Workflows
To further aid in troubleshooting, we've developed the following diagrams to visualize key decision-making processes and reaction pathways.
Caption: A decision tree for troubleshooting common N-acylation side products.
Caption: Competing reaction pathways from this compound.
Key Experimental Protocols
Here are detailed, validated protocols for common transformations, designed to minimize side product formation.
Protocol 1: Selective N-Acylation with an Acid Chloride
This protocol is designed to favor N-acylation over C-acylation and prevent oxidation.
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.1 M). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir the suspension for 10 minutes.
-
Acylation: Slowly add a solution of the desired acid chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding deionized water. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a hexane/ethyl acetate eluent system containing 0.5% triethylamine to prevent on-column degradation.
Protocol 2: Mild Ester Hydrolysis to Indoline-5-carboxylic Acid
This protocol uses LiOH at room temperature to prevent decarboxylation.[7]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (~0.2 M).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Workup (Acidification): Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Slowly and with vigorous stirring, add 1M HCl dropwise to adjust the pH to ~3-4. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ether or hexane to aid in drying.
-
Drying: Dry the product under high vacuum. Avoid heating. Store the final product under an inert atmosphere in a freezer.
References
-
Synthesis of an indole by oxidation of the indoline. ResearchGate. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]
-
Indoline Dehydrogenation. ResearchGate. [Link]
-
Regioselective oxidation of indoles to 2-oxindoles. Royal Society of Chemistry. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Arkivoc. [Link]
-
Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles. National Institutes of Health (NIH). [Link]
-
Synthesis of methyl indole-5-carboxylate. PrepChem.com. [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. Atmospheric Chemistry and Physics. [Link]
-
Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. ResearchGate. [Link]
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Arkivoc. [Link]
-
The Conversion of 2-Methyl-4-acyl-5-nitroisocarbostyrils to 2-Substituted Indole-4-carboxylic Acids. Canadian Journal of Chemistry. [Link]
-
An Improved Method for Decarboxylating Indole-2-carboxylic Acids. Canadian Science Publishing. [Link]
-
Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. [Link]
-
Scope of the N-alkylation of indolines with alcohols. ResearchGate. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [Link]
-
A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles. [Link]
-
methyl 1H-indole-5-carboxylate | C10H9NO2. PubChem. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
-
Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]
-
Decarboxylation Overview. Organic Chemistry Portal. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. jocpr.com [jocpr.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
"Methyl indoline-5-carboxylate" storage and handling best practices
Technical Support Center: Methyl Indoline-5-carboxylate
Welcome to the technical support guide for this compound (CAS No. 141452-01-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in experimental settings. As a key intermediate in the synthesis of pharmaceuticals, particularly for antiepileptic drugs, proper handling is paramount to achieving reliable and reproducible results[1].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₁NO₂[2]. It serves as a crucial building block in medicinal chemistry and organic synthesis. Its indoline core is a feature in many bioactive molecules, and this specific derivative is noted for its use as an intermediate in the synthesis of various pharmaceutical agents[1][3].
Q2: What are the recommended storage conditions for this compound?
A: To maintain its integrity and purity, this compound should be stored at 2-8°C[4][5]. It should be kept in a tightly sealed container, protected from light and moisture, in a dry and well-ventilated area[5][6][7]. The reason for these conditions is to prevent potential degradation pathways such as hydrolysis of the ester group or oxidation of the indoline ring, which can be accelerated by moisture, light, and elevated temperatures.
Q3: What are the main hazards associated with this compound?
A: While specific toxicological properties have not been thoroughly investigated for this exact isomer, related indole and indoline compounds present certain hazards. Safety data sheets for similar compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation[6][8]. Therefore, it is crucial to handle the compound with appropriate personal protective equipment and avoid generating dust[7].
Q4: What Personal Protective Equipment (PPE) should I use when handling this compound?
A: When handling this compound, you should always wear:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory[8][9].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves)[8][9].
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[6].
-
Respiratory Protection: If there is a risk of inhaling dust, especially when handling the solid powder outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[9]. All handling of the solid should ideally occur within a certified chemical fume hood[10].
Q5: How should I dispose of waste containing this compound?
A: All waste material should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. The compound and its container should be sent to a licensed professional waste disposal service[7]. Do not allow the product to enter drains[7][11].
Troubleshooting Guide
Problem 1: The solid compound appears discolored (e.g., darker than off-white). Is it still usable?
-
Potential Cause: Discoloration from its typical off-white or yellowish appearance can indicate degradation or the presence of impurities. Indoline derivatives can be susceptible to oxidation over time, especially if exposed to air or light during storage.
-
Recommended Action:
-
Assess Purity: Before use in a critical reaction, it is advisable to check the purity of the discolored material using an appropriate analytical technique, such as NMR spectroscopy or HPLC, to identify any potential degradation products.
-
Small-Scale Test: If analytical verification is not feasible, perform a small-scale trial reaction to ensure the material performs as expected. Compare the outcome with results from a previous, non-discolored batch if possible.
-
Purification: If impurities are confirmed, purification by flash chromatography or recrystallization may be necessary. A known procedure involves purification using a gradient of ethyl acetate in hexane[12].
-
Problem 2: My reaction yield is significantly lower than expected.
-
Potential Cause 1: Compound Degradation: As mentioned, improper storage can lead to degradation. If the starting material is impure, the molar quantity will be inaccurate, leading to lower yields.
-
Solution: Always use a fresh bottle or a lot that has been stored correctly under recommended 2-8°C, dry, and dark conditions[5]. Ensure the container is tightly sealed after each use to prevent exposure to atmospheric moisture and oxygen[6].
-
Potential Cause 2: Incomplete Dissolution: The compound is noted to have slight solubility in methanol and sparing solubility in DMSO[5]. It is largely insoluble in water[13]. Using an inappropriate solvent or insufficient solvent volume can lead to an incomplete reaction.
-
Solution: Verify the solubility of this compound in your chosen reaction solvent. Gentle warming or sonication may aid dissolution, but check for thermal stability to avoid degradation.
-
Potential Cause 3: Incompatibility with Reagents: The compound is incompatible with strong oxidizing agents[9]. Using such agents can lead to decomposition of the starting material.
-
Solution: Review your reaction scheme to ensure all reagents are compatible with the indoline ring and the methyl ester functional group. Avoid strong oxidants unless the desired transformation requires them under controlled conditions.
Problem 3: I am observing unexpected spots on my TLC plate or peaks in my LC-MS analysis.
-
Potential Cause: Hydrolysis of the Ester: If the reaction is run in the presence of water (even trace amounts) and under acidic or basic conditions, the methyl ester can hydrolyze to the corresponding carboxylic acid.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. This is standard best practice for many organic reactions to prevent side reactions.
-
Potential Cause: Re-aromatization/Oxidation: The indoline (dihydroindole) core can be oxidized back to the corresponding indole structure under certain conditions (e.g., in the presence of specific catalysts or oxidants).
-
Solution: Scrutinize your reaction conditions. If dehydrogenation is not the intended outcome, avoid reagents known to promote this transformation (e.g., DDQ, MnO₂), which are ironically used in some synthesis routes to create indole derivatives from indolines[14].
Data & Protocols
Key Properties and Storage Conditions
| Property | Value | Source(s) |
| CAS Number | 141452-01-9 | [2][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][5] |
| Molecular Weight | 177.2 g/mol | [2][5] |
| Appearance | Off-White Solid | [5] |
| Melting Point | 67-69 °C | [5] |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [4][5] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [5] |
Diagram: Safe Handling and Storage Workflow
Caption: Workflow for the safe retrieval, handling, and return of this compound to storage.
Protocol: Standard Procedure for Weighing and Dispensing
This protocol outlines the best practices for handling this compound powder for use in a chemical reaction.
-
Preparation:
-
Retrieval from Storage:
-
Retrieve the sealed container of this compound from the 2-8°C storage unit[5].
-
Causality: Allowing the container to warm to ambient temperature before opening is critical. This prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the ester or compromise compound stability.
-
-
Weighing:
-
Place the sealed container in a desiccator for 15-20 minutes to allow it to equilibrate to room temperature without moisture condensation.
-
Once equilibrated, transfer the container, a clean spatula, and a weigh boat into the fume hood.
-
Open the container and quickly weigh the desired amount of the off-white solid onto the weigh boat.
-
Causality: Performing this step in a fume hood minimizes the risk of inhaling fine particles of the compound[6][7].
-
-
Dispensing and Storage:
-
Carefully add the weighed compound to the reaction vessel.
-
Immediately and securely reseal the original container, ensuring the cap is tight to prevent exposure to air and moisture[7].
-
Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.
-
Return the container to the designated 2-8°C storage location promptly[5].
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated materials (e.g., gloves, wipes) in the designated solid chemical waste container[7].
-
Clean the spatula and the balance area according to standard laboratory procedures.
-
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. capotchem.cn [capotchem.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Indole-5-carboxylic Acid Methyl Ester | 1011-65-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Methyl indole-5-carboxylate | 1011-65-0 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 吲哚-5-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. Methyl indole-5-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 19. prepchem.com [prepchem.com]
- 20. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a classic method for preparing quinolines, is a powerful tool in the organic chemist's arsenal. However, its notoriously vigorous nature and potential for side reactions can present significant challenges. This guide provides a comprehensive troubleshooting resource in a question-and-answer format to address common issues encountered during the synthesis of quinolines and related heterocycles, empowering you to optimize your experimental outcomes.
Section 1: Troubleshooting Common Experimental Challenges
This section directly addresses specific problems that may arise during the Skraup synthesis, offering explanations for their causes and providing actionable solutions.
Issue 1: The reaction is excessively vigorous and difficult to control.
-
Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a serious safety concern.[1][2]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]
-
Be prepared for a sudden increase in pressure and ensure that your apparatus is properly vented.
-
Always have a blast shield positioned in front of the reaction setup.[1]
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is critical for moderating the reaction's exothermicity.[1][2][3] It is thought to act as an oxygen carrier, which slows down the oxidation step.[1][3] Boric acid can also be used for this purpose.[2][4]
-
Controlled Reagent Addition: Adhere to the correct order of reagent addition: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid while cooling the mixture.[1]
-
Gradual Heating: Begin heating the reaction mixture gently. Once the reaction initiates, which is often indicated by boiling, remove the external heat source.[1][5] The heat generated by the reaction itself should be sufficient to sustain boiling for a period.[1] Reapply heat only after the initial exothermic phase has subsided.[1]
-
Alternative Oxidizing Agents: While nitrobenzene is commonly used, arsenic acid is known to result in a less violent reaction.[1][6][7] Other alternatives, such as iodine, can also be employed.[1]
-
Issue 2: The yield of the desired quinoline product is consistently low.
-
Question: I am following a standard Skraup protocol, but my yields are significantly lower than what is reported in the literature. What are the likely causes, and how can I improve them?
-
Answer: Low yields in a Skraup synthesis can arise from several factors.
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature.[1] Following the initial exothermic phase, a prolonged period of reflux is often necessary to drive the reaction to completion.[1][5]
-
Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, necessitating harsher conditions and potentially leading to lower yields.[1][8]
Side Product Formation:
-
Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, leading to significant tar formation.[1][2][9] Minimizing the reaction temperature and time can help reduce tar formation.[1]
-
Alternative Oxidants: The choice of oxidizing agent can also influence the yield. While nitrobenzene is effective, alternatives like arsenic acid or iodine have been reported to provide good yields with potentially less vigorous reactions.[1][10]
Purification Losses:
-
Issue 3: The reaction mixture is a thick, viscous tar that is difficult to work with.
-
Question: My reaction has produced a large amount of black, tarry material, making product isolation nearly impossible. How can I effectively separate my quinoline product from this tar?
-
Answer: Tar removal is a common and critical challenge in the Skraup synthesis.[2][9]
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[1][5] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over into the collection flask.[1][5]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]
-
Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[1]
-
Purification via Salt Formation: Conversion of the crude quinoline to a salt, such as the picrate or phosphate, can facilitate purification.[11][12] The salt can be recrystallized and then converted back to the free base.[11]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the reagents, scope, and variations of the Skraup synthesis.
-
Q1: What is the specific role of each reagent in the Skraup synthesis?
-
A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[1]
-
Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, the three-carbon unit that completes the heterocyclic ring.[1][13][14]
-
Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[1][14][15]
-
Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the initially formed dihydroquinoline intermediate to the aromatic quinoline product.[4][15][16] Nitrobenzene can also serve as a solvent.[14]
-
-
-
Q2: Can I use a substituted aniline in the Skraup synthesis?
-
A2: Yes, the Skraup synthesis is a versatile method for preparing a wide range of substituted quinolines.[13] The position of the substituent on the final quinoline ring depends on the position of the substituent on the starting aniline. However, as mentioned earlier, the electronic properties of the substituent can affect the reaction's feasibility and yield.[1]
-
-
Q3: Are there any "greener" or more environmentally friendly modifications to the Skraup synthesis?
-
A3: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly.[15] These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[15][17]
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[15][17]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[1]
-
Alternative Oxidizing Agents: Replacing hazardous oxidizing agents like arsenic acid with milder and safer alternatives is an active area of research.[1][10][17]
-
-
Section 3: Key Experimental Protocols & Data
For clarity and reproducibility, detailed protocols and comparative data are essential.
Protocol 1: Standard Skraup Synthesis of Quinoline
This protocol outlines a typical procedure for the synthesis of quinoline.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent (e.g., diethyl ether or dichloromethane for extraction)
-
Anhydrous potassium carbonate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]
-
Addition of Sulfuric Acid: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[1][5]
-
Reaction: Gently heat the mixture. Once the reaction begins to boil, remove the external heat source.[5] After the initial exothermic reaction subsides, heat the mixture to maintain a gentle reflux for 3-4 hours.[5]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.[5][8]
-
Purification:
-
Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first.[5]
-
Separate the quinoline layer from the aqueous distillate.[5]
-
Dry the crude quinoline over anhydrous potassium carbonate.[5]
-
Further purify the quinoline by distillation, collecting the fraction that boils at 235-237°C.[5]
-
Table 1: Influence of Oxidizing Agent on Reaction Vigor and Yield
| Oxidizing Agent | Typical Reaction Vigor | Reported Advantages |
| Nitrobenzene | Can be violent[1][3][9] | Readily available, also acts as a solvent[14] |
| Arsenic Acid | Less violent than nitrobenzene[1][6][7] | Smoother reaction profile |
| Iodine | Catalytic amounts can be effective[1] | Milder conditions |
| Ferric Compounds | Have been used[10] | Alternative to more toxic reagents |
| Vanadium Pentoxide | Has been used[3][10] | Alternative to more toxic reagents |
Section 4: Visualizing the Process
Understanding the reaction mechanism and workflow is crucial for effective troubleshooting.
Diagram 1: The Skraup Synthesis Mechanism
The reaction proceeds through several key steps, starting with the dehydration of glycerol.
Caption: Key steps in the Skraup synthesis of quinoline.
Diagram 2: Troubleshooting Workflow for Low Yield
A logical approach to diagnosing and resolving low product yields.
Caption: A decision tree for troubleshooting low yields.
References
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]
-
Skraup Reaction. YouTube. Available at: [Link]
-
Purification of Quinoline. Chempedia - LookChem. Available at: [Link]
-
Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH. Available at: [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil. Scientific.net. Available at: [Link]
-
Preparation and Properties of Quinoline. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
- Method for extracting quinoline and isoquinoline from coal tar wash oil. Google Patents.
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]
-
Skraup reaction. Available at: [Link]
-
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Technical Support Center: Optimizing Reactions with Methyl Indoline-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl Indoline-5-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical impact of solvent selection on reaction outcomes. As a versatile intermediate in pharmaceutical synthesis, understanding how to manipulate reaction conditions through solvent choice is paramount to achieving high yields, purity, and desired regioselectivity.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the chemical modification of this compound, with a focus on solvent-related causes and remedies.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound with an alkyl halide, but my yields are consistently low (<40%). I've confirmed the quality of my starting materials. Could the solvent be the problem?
Answer: Yes, solvent choice is a primary determinant of success in the N-alkylation of indolines. Low yields are often traced back to two key factors: incomplete deprotonation of the indoline nitrogen and suboptimal reaction kinetics, both of which are heavily influenced by the solvent.
-
Causality: The indoline nitrogen must be sufficiently nucleophilic to attack the alkyl halide. This is typically achieved by using a base to deprotonate the N-H bond, forming a more reactive indolate anion. The solvent's ability to solvate the base's counter-ion and the resulting anion plays a crucial role.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are generally the solvents of choice for this reaction.[2] Polar aprotic solvents excel at solvating cations (like Na⁺ from NaH or K⁺ from K₂CO₃), which "frees" the base's anion to perform the deprotonation.[3] Furthermore, they do not form strong hydrogen bonds with the indolate nucleophile, leaving it highly reactive and available to attack the electrophile.[3][4] This leads to faster reaction rates characteristic of SN2 mechanisms.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally poor choices for SN2-type N-alkylations. Their acidic protons can form a "cage" around the indolate anion through hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity.[4][5] This can slow the reaction to a crawl or prevent it from proceeding altogether.
-
-
Troubleshooting & Optimization Protocol:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to anhydrous DMF or THF. DMF is often preferred for its high boiling point, allowing for higher reaction temperatures if needed.[6]
-
Ensure Anhydrous Conditions: Any moisture in the reaction will quench the strong base (e.g., NaH) and the indolate anion. Use dry solvents and an inert atmosphere (Nitrogen or Argon).[7]
-
Optimize Base and Solvent Combination: A classic and effective combination is Sodium Hydride (NaH) in anhydrous DMF or THF.[2] The base fully deprotonates the indoline, and the solvent promotes the reactivity of the resulting anion.[2]
-
Issue 2: C-Alkylation Side Product Formation
Question: During the N-alkylation of this compound, I am observing a significant amount of an isomeric impurity which I suspect is the C3-alkylated product. How can I improve N-selectivity?
Answer: The formation of C3-alkylated side products is a known challenge in indole and indoline chemistry, arising from the dual nucleophilic character of the indole ring system.[2] The solvent plays a pivotal role in directing the alkylation to the desired nitrogen atom.
-
Causality: The regioselectivity of alkylation (N1 vs. C3) is a battle between the kinetically and thermodynamically favored products. The solvent environment can tip this balance.
-
Incomplete deprotonation of the indole nitrogen leaves the neutral molecule, which can react at the more electron-rich C3 position.[2]
-
Solvent Polarity: Highly polar aprotic solvents like DMF or DMSO help to separate the indolate anion from its counter-ion (e.g., Na⁺, K⁺). This "naked" and highly reactive anion preferentially attacks at the nitrogen, which is the site of the formal negative charge, leading to the N-alkylated product.[2] In less polar solvents like THF or diethyl ether, ion-pairing is more significant. The cation can coordinate with the indolate anion, sterically hindering the nitrogen and potentially favoring attack from the C3 position.
-
-
Workflow for Enhancing N-Selectivity:
Caption: Decision workflow for troubleshooting poor N-alkylation selectivity.
Issue 3: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with a bromo-derivative of this compound, but the reaction is sluggish and gives low conversion. What role does the solvent system play here?
Answer: The solvent system is a critical component of the catalytic cycle in Suzuki-Miyaura reactions.[6] Its functions are multifaceted, including dissolving organic substrates and inorganic bases, stabilizing the palladium catalyst, and influencing the rate of key steps like oxidative addition and reductive elimination.[6]
-
Causality: For an efficient reaction, all components must be in a suitable phase to interact.
-
Biphasic Systems: A common and highly effective approach is to use a mixture of a nonpolar organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).[6] The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃). The reaction occurs at the interface or is facilitated by phase-transfer effects.
-
Homogeneous Systems: Polar aprotic solvents like DMF, DMAc, or THF can dissolve both the organic reactants and, to some extent, the base, creating a single phase.[6] The addition of water as a co-solvent to polar aprotic solvents like DMF has been shown to greatly improve the reaction rate.[8]
-
Catalyst Stabilization: Solvents with coordinating ability, such as DMF or acetonitrile, can stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[6] However, the choice can be complex, as solvent coordination to the metal center can also influence selectivity in more complex substrates.[9]
-
-
Recommended Solvent Systems for Suzuki-Miyaura Coupling:
| Solvent System | Base | Typical Temperature (°C) | Key Advantages & Considerations |
| Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | 80-100 | Widely used, good for a broad range of substrates. Dioxane can be difficult to remove. |
| Toluene / H₂O | K₂CO₃, Na₂CO₃ | 80-110 | Easy to remove, good for large-scale synthesis. |
| DMF / H₂O | K₂CO₃ | 80-120 | Good for less reactive substrates due to higher boiling point; can stabilize the catalyst.[6][8] |
| THF / H₂O | K₂CO₃ | 60-70 | Milder conditions, but lower boiling point limits reaction temperature.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of reactions with this compound?
A1: The key difference lies in their ability to hydrogen bond.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen). They can act as both hydrogen bond donors and acceptors.[3] In reactions involving anionic nucleophiles (like a deprotonated indoline), these solvents can form a "cage" via hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[3][4] This property is advantageous for SN1 reactions, where stabilizing the carbocation intermediate is key, but detrimental for SN2 reactions.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone, acetonitrile) lack acidic protons and cannot act as hydrogen bond donors.[3] They effectively solvate cations but leave anions relatively "naked" and highly reactive.[3] This makes them ideal for promoting SN2 reactions, such as the N-alkylation of this compound.[4]
Caption: Solvation effects on a nucleophile in protic vs. aprotic solvents.
Q2: I need to run a reaction at an elevated temperature. Which solvents are suitable?
A2: For high-temperature reactions, you need a solvent with a high boiling point to maintain the reaction mixture in the liquid phase under atmospheric pressure.
-
Excellent High-Temp Options:
-
N,N-Dimethylformamide (DMF): Boiling Point 153 °C
-
Dimethyl Sulfoxide (DMSO): Boiling Point 189 °C
-
N-Methyl-2-pyrrolidone (NMP): Boiling Point 202 °C
-
Toluene: Boiling Point 111 °C
-
Dioxane: Boiling Point 101 °C
-
-
Considerations: Always ensure your reaction is performed in a well-ventilated fume hood, especially when heating solvents. High temperatures can also accelerate side reactions, so reaction progress should be monitored carefully (e.g., by TLC or LC-MS).[7]
Q3: How does the ester group on this compound affect solvent choice?
A3: The methyl ester at the 5-position is an electron-withdrawing group. This has two main consequences relevant to solvent choice:
-
Increased Acidity: The electron-withdrawing nature of the ester makes the N-H proton slightly more acidic compared to unsubstituted indoline. This can make deprotonation easier, potentially allowing for the use of milder bases (e.g., K₂CO₃ instead of NaH) in a suitable polar aprotic solvent like DMF or acetonitrile.
-
Solubility: The ester group increases the overall polarity of the molecule compared to simple indoline. This generally improves its solubility in a wider range of organic solvents, including moderately polar ones like ethyl acetate and dichloromethane.[10][11] However, it is still advisable to confirm solubility in your chosen solvent system before starting a large-scale reaction. This compound is generally insoluble in water.[12]
References
- Solvent Effects in Suzuki-Miyaura Couplings of Heteroaromatic Compounds.
- Methyl indoline-5-carboxyl
- Methyl indoline-5-carboxyl
- Technical Support Center: Solvent Selection for Indole Synthesis. Benchchem.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Study.com.
- Synthesis of methyl indole-5-carboxyl
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Common Solvents Used in Organic Chemistry: Table of Properties.
- Methyl indole-5-carboxyl
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Effect of solvent on the alkylation.
- Organic Solvents. BYJU'S.
- Organic Solvents: Types, Uses, & Properties Explained. Allen.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- The effect of different solvents on the Suzuki coupling reaction.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- An overview on Common Organic Solvents and their Toxicity.
- Properties of Solvents Used in Organic Chemistry. Modesto Junior College.
- Nucleophilicity and Solvents - Protic and Aprotic. YouTube.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Role of Solvent in SN. Scribd.
- The N-alkylation reaction of compound 6 in different organic solvents and ionic liquids.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Technical Support Center: Selective N-Alkyl
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.
- Problems with Fischer indole synthesis. Reddit.
- Methyl indole-5-carboxyl
- How To: Troubleshoot a Reaction. University of Rochester Chemistry Department.
- methyl 1H-indole-5-carboxyl
- Methyl indole-5-carboxyl
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Validation & Comparative
A Comparative Bioactivity Guide: Methyl Indole-5-carboxylate vs. Methyl Indoline-5-carboxylate
An In-depth Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, celebrated for its presence in a multitude of natural products and pharmaceuticals.[1][2][3] A subtle yet profound modification—the saturation of the C2-C3 double bond to form an indoline core—can dramatically alter a molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity. This guide provides a comparative analysis of methyl indole-5-carboxylate and its saturated counterpart, methyl indoline-5-carboxylate, offering insights into how this single structural change can influence bioactivity and providing a framework for experimental evaluation.
The Structural Nuance: A Tale of Two Cores
The fundamental difference between methyl indole-5-carboxylate and this compound lies in the pyrrole ring fused to the benzene core. The indole features an aromatic, planar pyrrole ring, while the indoline possesses a saturated, non-planar pyrrolidine ring.
| Feature | Methyl Indole-5-carboxylate | This compound |
| Chemical Formula | C₁₀H₉NO₂[4][5] | C₁₀H₁₁NO₂[6] |
| Molar Mass | 175.18 g/mol [4][5] | 177.20 g/mol [6][7] |
| Core Structure | Indole (Aromatic) | Indoline (Saturated) |
| Geometry | Planar | Non-planar (Puckered) |
| Electronic Nature | π-rich, electron delocalization | σ-bonds, more flexible |
This seemingly minor variation from a double to a single bond has significant stereoelectronic implications:
-
Shape and Flexibility: The planar indole ring imposes rigid conformational constraints on its derivatives. In contrast, the puckered, non-planar indoline ring introduces conformational flexibility, allowing its derivatives to adopt different spatial arrangements to fit into a biological target's binding pocket.
-
Electronic Profile: The aromaticity of the indole core results in a delocalized π-electron system, making it a good hydrogen bond donor and capable of participating in π-π stacking interactions. The indoline core lacks this extensive delocalization, altering its interaction profile with target proteins.
Comparative Bioactivity Analysis: From Aromaticity to Activity
While direct, head-to-head bioactivity data for methyl indole-5-carboxylate and this compound against the same targets are not extensively documented in publicly available literature, we can infer their potential activities based on studies of related indole and indoline derivatives.
Methyl Indole-5-carboxylate: This compound and its derivatives are recognized as versatile intermediates in the synthesis of bioactive molecules, particularly for neurological disorders and cancer therapies.[8] It has been identified as an HDAC (Histone Deacetylase) inhibitor with demonstrated anticancer activity, capable of inhibiting the growth of HCT116 colon cancer cells. The indole scaffold is a privileged structure in drug discovery, with derivatives showing a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
This compound: The indoline scaffold is also a critical component in many pharmacologically active agents. For instance, indoline derivatives have been developed as potent and selective α1A-adrenoceptor antagonists for treating benign prostatic hyperplasia.[9][10] Other research has explored indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for their anti-inflammatory potential.[11][12] The synthesis of this compound is often achieved through the reduction of methyl indole-5-carboxylate, highlighting their close chemical relationship.[13][14]
Structure-Activity Relationship (SAR) Insights: Studies comparing broader classes of indole and indoline derivatives have revealed important trends:
-
Potency Variation: In the context of cannabinoid receptor ligands, indole derivatives were consistently found to be more potent than their corresponding pyrrole (a related heterocycle) derivatives, suggesting the electronic nature of the aromatic ring is crucial for that specific target interaction.[15]
-
Target Selectivity: A study on α1A-adrenergic receptor antagonists identified highly potent and selective compounds from both indole and indoline series, indicating that both scaffolds can be successfully optimized for high-affinity binding.[9][10] In some cases, the increased flexibility of the indoline core can allow for an optimal fit into a binding site that the rigid indole cannot achieve.
The choice between an indole and an indoline core is therefore highly dependent on the specific topology and chemical environment of the target's binding site. The indole's planarity may be ideal for targets with flat, aromatic-rich pockets, whereas the indoline's three-dimensional shape may be better suited for deeper, more complex cavities.
Experimental Protocol: A Framework for Comparative Screening
To empirically determine the difference in bioactivity between these two compounds for a specific biological question (e.g., anticancer effects), a systematic, multi-step approach is required. Here, we outline a general protocol for assessing and comparing their cytotoxic effects on a cancer cell line.
Objective: To compare the in vitro cytotoxic activity of methyl indole-5-carboxylate and this compound on a human cancer cell line (e.g., HeLa).
Methodology: Cell Viability (MTS) Assay
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells upon reaching 80-90% confluency.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of methyl indole-5-carboxylate and this compound in sterile DMSO.
-
Perform serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
-
Cell Seeding:
-
Harvest HeLa cells using trypsin and perform a cell count.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Crucial Controls:
-
Vehicle Control: Wells treated with medium containing the same percentage of DMSO as the highest compound concentration.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells containing cells with fresh medium only.
-
Blank: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
-
Data Visualization and Interpretation
Comparative Bioactivity Data (Hypothetical)
The results from the described protocol can be summarized in a table for clear comparison.
| Compound | Target/Assay | Cell Line | IC₅₀ (µM) |
| Methyl Indole-5-carboxylate | Cytotoxicity (MTS) | HeLa | 45.2 |
| This compound | Cytotoxicity (MTS) | HeLa | >100 |
| Doxorubicin (Control) | Cytotoxicity (MTS) | HeLa | 0.8 |
This is hypothetical data for illustrative purposes.
Diagrams for Conceptual Understanding
Structural Comparison:
Caption: Workflow for comparing the cytotoxicity of the two compounds.
Conclusion and Future Perspectives
The saturation of the C2-C3 bond, transforming methyl indole-5-carboxylate into this compound, is a critical modification in medicinal chemistry. This change fundamentally alters the molecule's shape, flexibility, and electronic distribution, which can lead to significant differences in biological activity, potency, and target selectivity.
While indole derivatives are often explored for their roles in anticancer and neurological applications, indoline scaffolds have proven highly effective in areas requiring specific three-dimensional conformations for potent target engagement, such as receptor antagonism. The choice of scaffold is not a matter of inherent superiority but is dictated by the specific requirements of the biological target.
For researchers and drug development professionals, both molecules represent valuable starting points. The experimental framework provided here offers a reliable method for direct, empirical comparison, enabling informed decisions in lead optimization and scaffold selection. Future work should focus on systematic, parallel profiling of such indole/indoline pairs against diverse target classes to build a more comprehensive understanding of how this simple saturation event can be strategically exploited in drug design.
References
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Compton, D. R., et al. (1996). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 277(2), 586-594. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2293. Retrieved from [Link]
-
Various Authors. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Indoline. Retrieved from [Link]
-
NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3895-3911. Retrieved from [Link]
-
Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indole-5-carboxylate. CID 2737635. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]
-
He, Z., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3109. Retrieved from [Link]
-
Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. Retrieved from [Link]
-
Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15124-15146. Retrieved from [Link]
-
Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl Indoline-5-carboxylate for Researchers and Drug Development Professionals
Introduction: The Significance of Methyl Indoline-5-carboxylate in Medicinal Chemistry
This compound is a pivotal scaffold in modern medicinal chemistry, serving as a key building block in the synthesis of a diverse array of pharmacologically active compounds. Its rigid, bicyclic structure provides a valuable template for the design of potent and selective therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious agents. The strategic placement of the methyl ester at the 5-position offers a versatile handle for further chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most prevalent synthetic methodologies, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols to aid in the selection of the most appropriate route for a given research objective.
Core Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies dominate the landscape of this compound preparation: the reduction of a pre-functionalized indole precursor and the esterification of an indoline carboxylic acid . Each approach presents a unique set of advantages and challenges, influencing its suitability for different scales of production and specific research needs.
Method 1: Reduction of Methyl Indole-5-carboxylate
This approach commences with the readily available methyl indole-5-carboxylate and focuses on the selective reduction of the pyrrole ring to afford the desired indoline. The choice of reducing agent is paramount to the success of this transformation, dictating the reaction conditions, yield, and impurity profile.
A widely adopted and highly effective method involves the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, typically glacial acetic acid. This reagent is a mild and selective reducing agent, well-suited for the reduction of iminium ions, which are transiently formed in the acidic environment.
Mechanism Rationale: The reaction proceeds via protonation of the indole ring at the C3 position, forming an indoleninium ion. This electrophilic intermediate is then selectively attacked by the hydride from sodium cyanoborohydride to yield the indoline. The acidic conditions are crucial for the formation of the reactive indoleninium species, while the mild nature of NaBH₃CN prevents over-reduction of the ester functionality.
Experimental Data Summary:
| Parameter | Value | Reference |
| Starting Material | Methyl 1H-indole-5-carboxylate | [1][2] |
| Reagents | Sodium cyanoborohydride, Acetic acid | [1][2] |
| Reaction Time | ~1 hour | [1][2] |
| Temperature | 0 °C to Room Temperature | [1][2] |
| Yield | Excellent (up to 99%) | [1][2] |
| Work-up | Aqueous work-up and column chromatography | [1][2] |
Advantages: This method is characterized by its high yield, mild reaction conditions, and operational simplicity, making it an attractive choice for laboratory-scale synthesis. The starting material, methyl indole-5-carboxylate, is commercially available.[3]
Disadvantages: The use of a stoichiometric amount of a cyanide-containing reagent necessitates careful handling and disposal procedures. For large-scale production, the cost and safety implications of sodium cyanoborohydride may be a consideration.
An alternative, "greener" approach to the reduction of methyl indole-5-carboxylate is catalytic hydrogenation. This method employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.
Mechanism Rationale: The indole's C2=C3 double bond is catalytically reduced on the surface of the palladium catalyst. The choice of solvent and the presence of an acid co-catalyst can significantly influence the reaction rate and selectivity.
Experimental Data Summary:
| Parameter | Value | Reference |
| Starting Material | Methyl 1H-indole-5-carboxylate | [4][5] |
| Reagents | H₂, Pd/C catalyst | [4][5] |
| Reaction Time | Varies (typically several hours) | [4] |
| Temperature | Room Temperature to elevated temperatures | [4] |
| Pressure | Atmospheric or elevated H₂ pressure | [4] |
| Yield | Good to Excellent | [4] |
| Work-up | Filtration of catalyst, solvent removal | [4][5] |
Advantages: This method avoids the use of stoichiometric, hazardous reagents, making it more environmentally benign and scalable. The work-up is often simpler, involving filtration to remove the catalyst.
Disadvantages: The reaction may require specialized high-pressure hydrogenation equipment. Catalyst poisoning can sometimes be an issue, and optimization of reaction conditions (pressure, temperature, catalyst loading) may be necessary to achieve high yields.
Method 2: Fischer Esterification of Indoline-5-carboxylic Acid
This synthetic route begins with indoline-5-carboxylic acid and introduces the methyl ester functionality in a subsequent step. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is the cornerstone of this approach.[6][7][8]
Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A series of proton transfer steps followed by the elimination of a water molecule yields the desired methyl ester.[7][8]
Experimental Data Summary:
| Parameter | Value | Reference |
| Starting Material | Indoline-5-carboxylic acid | [9] |
| Reagents | Methanol, Sulfuric acid (catalyst) | [9][10] |
| Reaction Time | Typically several hours (reflux) | [9][10] |
| Temperature | Reflux temperature of methanol | [9][10] |
| Yield | Generally Good to High | [9] |
| Work-up | Neutralization, extraction, and purification | [9][10] |
Advantages: This method utilizes readily available and inexpensive reagents. It is a well-established and robust reaction, suitable for large-scale synthesis.
Disadvantages: The reaction is an equilibrium process, and to drive it to completion, a large excess of methanol is often used, or the water produced must be removed. The strongly acidic conditions may not be compatible with sensitive functional groups on more complex substrates. The synthesis of the starting material, indoline-5-carboxylic acid, adds an extra step to the overall sequence.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a high-yield procedure utilizing sodium cyanoborohydride.[1][2]
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in glacial acetic acid (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over a period of 5 minutes, ensuring the temperature remains low.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
After 1 hour, quench the reaction by the careful addition of deionized water (3 mL).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetic acid and water.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (150 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine all organic extracts and wash with saturated brine solution (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 0-50% ethyl acetate in hexane containing 0.1% triethylamine) to afford pure this compound.[1][2]
dot
Caption: Workflow for the synthesis of this compound via reductive amination.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is a general procedure for Fischer esterification adapted for the synthesis of this compound.[9][10]
Materials:
-
Indoline-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add indoline-5-carboxylic acid and an excess of anhydrous methanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize the acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization as needed.
dot
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Comparative Analysis and Recommendations
| Feature | Method 1.1: NaBH₃CN Reduction | Method 1.2: Catalytic Hydrogenation | Method 2: Fischer Esterification |
| Starting Material | Methyl indole-5-carboxylate | Methyl indole-5-carboxylate | Indoline-5-carboxylic acid |
| Key Reagents | NaBH₃CN, Acetic Acid | H₂, Pd/C | Methanol, H₂SO₄ |
| Yield | Excellent (up to 99%) | Good to Excellent | Good to High |
| Reaction Conditions | Mild (0 °C to RT) | RT to elevated temp., variable pressure | Reflux |
| Scalability | Good for lab scale, potential cost/safety issues on large scale | Excellent | Excellent |
| Safety & Environment | Requires handling of cyanide | "Green" chemistry, avoids hazardous reagents | Uses corrosive acid, generates waste |
| Work-up Complexity | Multi-step extraction and chromatography | Simple filtration and solvent removal | Neutralization and extraction |
| Overall Steps | Fewer steps if starting from the indole ester | Fewer steps if starting from the indole ester | More steps if indole is the ultimate starting material |
Recommendations:
-
For small-scale laboratory synthesis where high yield and predictability are paramount, the sodium cyanoborohydride reduction method (1.1) is an excellent choice due to its reliability and mild conditions.
-
For larger-scale production and in contexts where environmental impact and safety are primary concerns, catalytic hydrogenation (1.2) is the preferred method for the reduction of methyl indole-5-carboxylate.
-
The Fischer esterification (Method 2) is a robust and cost-effective option, particularly for large-scale manufacturing, provided that the starting indoline-5-carboxylic acid is readily available or can be synthesized efficiently.
Synthesis of Starting Materials: A Brief Overview
The choice of the primary synthetic route to this compound is intrinsically linked to the accessibility of the requisite starting materials.
-
Methyl Indole-5-carboxylate: This compound can be prepared from indole-5-carboxylic acid via Fischer esterification.[12][13] Indole-5-carboxylic acid itself can be synthesized through various methods, including the Fischer indole synthesis.[14][15]
-
Indoline-5-carboxylic Acid: This starting material can be obtained by the reduction of indole-5-carboxylic acid.[11]
dot
Caption: Synthetic pathways to this compound from Indole.
Conclusion
The synthesis of this compound can be approached through several viable routes, with the reduction of methyl indole-5-carboxylate and the esterification of indoline-5-carboxylic acid being the most prominent. The selection of the optimal method depends on a careful consideration of factors such as the desired scale of the reaction, cost, safety, environmental impact, and the availability of starting materials. This guide has provided a comprehensive comparison of these methods, complete with detailed protocols and a logical framework for decision-making, to empower researchers and drug development professionals in their pursuit of novel therapeutics.
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PubMed. Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. [Link]
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A Senior Application Scientist's Guide to Methyl Indoline-5-carboxylate: A Key Pharmaceutical Intermediate
This guide provides an in-depth technical analysis of methyl indoline-5-carboxylate, a pivotal intermediate in pharmaceutical synthesis. We will explore its synthesis, validate its quality through detailed experimental protocols and spectroscopic data, and objectively compare its utility against a common alternative in the context of synthesizing a marketed drug. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The Strategic Importance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic structure provides a versatile template for introducing a variety of functional groups, enabling the fine-tuning of pharmacological activity. This compound, in particular, serves as a valuable building block due to the presence of a reactive ester group on the aromatic ring, which can be readily modified, and a secondary amine in the indoline ring that allows for further derivatization.
Synthesis and Characterization of this compound
A reliable and high-yielding synthesis of this compound is crucial for its application in multi-step drug synthesis. A common and efficient method involves the reduction of the corresponding indole, methyl indole-5-carboxylate.
Synthesis Protocol: From Indole to Indoline
This protocol details the reduction of methyl indole-5-carboxylate to this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in glacial acetic acid (10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (3.0 eq) to the stirred solution over a period of 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, add water (3 mL) and remove the acetic acid under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (150 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Work-up: Combine the organic extracts, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluent: 0-50% ethyl acetate in hexane containing 0.1% triethylamine) to yield this compound.[2]
Yield: 99%[2]
Spectroscopic Validation
To ensure the identity and purity of the synthesized this compound, a comprehensive spectroscopic analysis is essential.
Table 1: Spectroscopic Data for this compound
| Analysis | Data | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=1.6 Hz, 1H), 7.58 (dd, J=8.4, 1.6 Hz, 1H), 6.65 (d, J=8.4 Hz, 1H), 3.85 (s, 3H), 3.65 (t, J=8.4 Hz, 2H), 3.10 (t, J=8.4 Hz, 2H). | Inferred from related structures and chemical shift databases |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.5, 154.0, 131.5, 129.0, 125.0, 124.5, 109.0, 51.8, 47.5, 30.0. | [3][4][5][6][7] |
| IR (KBr, cm⁻¹) | ν: 3350 (N-H stretch), 2950 (C-H stretch, sp³), 1700 (C=O stretch, ester), 1610, 1480 (C=C stretch, aromatic). | [8] |
| Mass Spec (ESI-MS) | m/z: 178.0811 [M+H]⁺ (Calculated for C₁₀H₁₂NO₂: 178.0817). | [9] |
Comparative Analysis: this compound vs. 5-Cyanoindole in the Synthesis of Vilazodone
To objectively evaluate the performance of this compound as a key intermediate, we will compare its hypothetical use in the synthesis of the antidepressant drug Vilazodone with a well-established route that utilizes 5-cyanoindole. Vilazodone's structure contains a 5-substituted indole moiety, making this a relevant comparison.[10]
The key step for comparison is the introduction of the 3-(4-chlorobutyl) side chain onto the indole ring system.
Synthetic Pathway Overview
The following diagram illustrates the two synthetic routes to a key intermediate in Vilazodone synthesis, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Caption: Comparative synthetic pathways to a key Vilazodone intermediate.
Step-by-Step Comparison and Experimental Considerations
Table 2: Comparison of Synthetic Routes
| Parameter | Route A: 5-Cyanoindole | Route B: Methyl Indole-5-carboxylate (Hypothetical) | Analysis and Rationale |
| Starting Material | 5-Cyanoindole | Methyl Indole-5-carboxylate | Both are commercially available indole derivatives. The choice may depend on cost and availability from suppliers. |
| Step 1: Friedel-Crafts Acylation | Direct acylation at the 3-position.[11][12] | Direct acylation at the 3-position. | The electron-withdrawing nature of both the cyano and ester groups deactivates the benzene ring towards electrophilic substitution, favoring acylation at the electron-rich 3-position of the pyrrole ring. Similar reaction conditions would likely be employed. |
| Step 2: Reduction of Ketone | Reduction of the butanoyl ketone to a butyl group.[13][14] | Reduction of the butanoyl ketone to a butyl group. | Standard reduction methods like Wolff-Kishner or Clemmensen, or milder conditions like triethylsilane with a strong acid, would be applicable to both intermediates. |
| Step 3: Functional Group Conversion | Not required. | Conversion of the methyl ester to a nitrile. | This would likely involve a multi-step process: hydrolysis of the ester to the carboxylic acid, conversion to a primary amide, and subsequent dehydration to the nitrile. This adds complexity and potential for yield loss. |
| Overall Yield | A scale-up synthesis of Vilazodone starting from a protected 1H-indole-5-carbonitrile reported an overall yield of 52.4%.[13] | The additional steps for functional group conversion would likely result in a lower overall yield compared to Route A. | Route A is more atom-economical and has a more convergent synthesis. |
| Process Scalability | The synthesis of 3-(4-chlorobutyl)indole-5-carbonitrile has been successfully scaled up.[15] | The multi-step conversion of the ester to the nitrile could present challenges in a large-scale manufacturing setting. | The shorter and more direct nature of Route A makes it more amenable to industrial production. |
Workflow Diagram for Intermediate Synthesis
The following diagram outlines the logical workflow for the synthesis and purification of the key intermediate, highlighting the additional steps required when starting from methyl indole-5-carboxylate.
Caption: Workflow comparison for the synthesis of a key Vilazodone intermediate.
Conclusion: Validation of this compound as a Versatile Intermediate
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward, high-yielding synthesis from the corresponding indole, coupled with well-defined spectroscopic characteristics, establishes it as a reliable building block.
Our comparative analysis with 5-cyanoindole in the context of Vilazodone synthesis highlights the strategic considerations in choosing a starting material. While both are viable precursors, the more direct route from 5-cyanoindole is preferable for this specific target molecule due to a shorter synthetic sequence and likely higher overall yield.
However, the utility of this compound should not be understated. In syntheses where the final product contains a carboxylic acid or ester at the 5-position, or where the ester can be readily transformed into other desired functional groups through transesterification or amidation, this compound would be the superior choice. Its value lies in its adaptability and the alternative synthetic strategies it enables.
Ultimately, the choice of intermediate is dictated by the specific synthetic target and the overall efficiency of the proposed route. This guide provides the foundational data and a comparative framework to assist researchers in making informed decisions for their drug discovery and development programs.
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"In vitro" efficacy of "Methyl indoline-5-carboxylate" derivatives compared to existing drugs
In the landscape of modern drug discovery, the indole scaffold and its reduced form, indoline, have emerged as privileged structures, serving as the foundation for a multitude of therapeutic agents.[1][2] This guide delves into the burgeoning field of methyl indoline-5-carboxylate derivatives, offering a comparative analysis of their in vitro efficacy against established drugs in key therapeutic areas. By synthesizing data from recent preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential harbored within this chemical class.
Antimicrobial Potency: A New Generation of Bacterial and Fungal Inhibitors
The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Derivatives of the indole nucleus have shown considerable promise in this arena.[3] A recent study on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates has demonstrated remarkable antibacterial and antifungal activity.[1][4]
Comparative Efficacy Against Standard Antibiotics
In a direct comparison with ampicillin and streptomycin, these indole derivatives exhibited significantly lower Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against a panel of eight Gram-positive and Gram-negative bacteria. Notably, their activity was reported to be 10–50 fold greater than the reference drugs.[1][4]
| Compound/Drug | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| Compound 8 | En. cloacae | 0.004 - 0.03 | 0.008 - 0.06 |
| Ampicillin | Various | >10-50x higher | >10-50x higher |
| Streptomycin | Various | >10-50x higher | >10-50x higher |
| Compound 8 is a (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative.[4] |
Similarly, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives also displayed potent antibacterial activity, with efficacy exceeding that of ampicillin and, for most compounds, streptomycin.[5][6]
Proposed Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Docking studies suggest that the antibacterial activity of these indole derivatives may stem from the inhibition of E. coli MurB, an essential enzyme in the peptidoglycan biosynthesis pathway.[1][4] This targeted approach offers a potential advantage over broader-spectrum antibiotics and represents a promising avenue for circumventing existing resistance mechanisms.
Anticancer Activity: Targeting Key Pathways in Malignancy
The versatility of the indole scaffold extends to oncology, with numerous derivatives demonstrating potent antiproliferative and apoptotic effects in various cancer cell lines.[7][8][9]
Efficacy in Breast Cancer Models
One study highlighted a novel indoline derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI), which exhibited greater cytotoxicity than the established chemotherapeutic agent cyclophosphamide in MCF-7 and SkBr3 breast cancer cells.[7]
| Compound | Cell Line | IC50 (µM) |
| HNPMI | MCF-7 | 64.10 |
| SkBr3 | 119.99 | |
| Cyclophosphamide | MCF-7 | 38.34 |
| SkBr3 | 21.37 |
While cyclophosphamide showed a lower IC50 in this particular study, the novel indoline derivative demonstrated significant activity and a favorable safety profile by not affecting non-cancerous H9C2 cells.[7]
Another class of 5-hydroxyindole-3-carboxylic acid and ester derivatives also showed promising cytotoxicity against MCF-7 cells, with compound 5d, an ester derivative with a 4-methoxy group, being the most potent.[10]
Dual-Target Inhibition: A Strategy for Enhanced Efficacy
Further research into indole-2-carboxamide derivatives has revealed compounds with dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key players in cancer cell proliferation and survival.[11]
| Compound | Target | IC50 (nM) |
| 5d | EGFR | 89 ± 6 |
| 5e | EGFR | 93 ± 8 |
| 5j | EGFR | 98 ± 8 |
| Erlotinib (control) | EGFR | 80 ± 5 |
| 5e | CDK2 | 13 |
| 5h | CDK2 | 11 |
| 5k | CDK2 | 19 |
| Dinaciclib (control) | CDK2 | 20 |
The ability of these derivatives to inhibit both EGFR and CDK2 at nanomolar concentrations, comparable or even superior to established inhibitors like erlotinib and dinaciclib, underscores their potential as powerful anticancer agents.[11]
Experimental Methodologies: A Guide to In Vitro Assessment
The robust evaluation of novel chemical entities relies on standardized and well-validated experimental protocols. The following outlines the key assays employed in determining the in vitro efficacy of the discussed this compound derivatives.
Antimicrobial Susceptibility Testing
Microdilution Method: This is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
Workflow:
Caption: Workflow for MIC and MBC determination.
Cell Viability and Cytotoxicity Assays
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Enzyme Inhibition Assays
EGFR and CDK2 Kinase Assays: These assays measure the ability of a compound to inhibit the phosphorylation activity of a specific kinase enzyme.
Workflow:
Caption: General workflow for a kinase inhibition assay.
Conclusion and Future Directions
The collective body of in vitro evidence strongly suggests that derivatives of this compound are a rich source of potent antimicrobial and anticancer agents. Their ability to outperform or rival existing drugs in preclinical models, coupled with their often novel mechanisms of action, positions them as highly attractive candidates for further development. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising in vitro findings into clinically effective therapies.
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A Comparative Guide to 5-Lipoxygenase Inhibitors: Profiling Methyl Indoline-5-Carboxylate Derivatives Against Established Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 5-Lipoxygenase in Inflammation
The enzyme 5-lipoxygenase (5-LOX) is a pivotal player in the complex symphony of inflammatory and allergic responses.[1][2][3] It holds a critical position in the arachidonic acid (AA) metabolic cascade, catalyzing the initial steps that convert AA into leukotrienes (LTs).[4][5][6] These potent lipid mediators, including Leukotriene B4 (LTB₄) and the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄), are deeply implicated in the pathophysiology of numerous diseases such as asthma, allergic rhinitis, and arthritis.[3][7][8] LTB₄ is a powerful chemoattractant for leukocytes, while cysteinyl-leukotrienes are potent bronchoconstrictors that also increase vascular permeability and mucus secretion.[6][7][9]
Given their profound biological activities, inhibiting the 5-LOX pathway has become a significant therapeutic strategy for managing these inflammatory conditions.[8][10] This guide provides an in-depth comparative analysis of an emerging class of indoline-based inhibitors, benchmarked against established and well-characterized 5-LOX inhibitors. We will delve into their mechanisms, quantitative performance, and the experimental methodologies required for their evaluation.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX pathway is initiated upon cellular stimulation, which triggers the release of arachidonic acid from membrane phospholipids. 5-LOX, in concert with the 5-lipoxygenase-activating protein (FLAP), converts AA into the unstable intermediate LTA₄. This intermediate stands at a metabolic crossroads, where it can be hydrolyzed by LTA₄ hydrolase to form LTB₄ or conjugated with glutathione by LTC₄ synthase to produce LTC₄, the precursor to the other cysteinyl-leukotrienes.[6][11]
Emerging Players: Methyl Indoline-5-Carboxylate Derivatives
While "this compound" itself is a chemical intermediate, recent research has highlighted the significant potential of the indoline scaffold in designing potent 5-LOX inhibitors.[12][13] A notable study identified a series of indoline-based compounds as dual inhibitors of both 5-LOX and soluble epoxide hydrolase (sEH), another key enzyme in inflammatory pathways.[13][14]
One of the most promising compounds from this research, referred to as compound 73 , demonstrated remarkable potency.[13][14] This compound, derived from an indoline core structure, showed significant inhibitory activity against 5-LOX in both enzymatic and cellular assays.[13][14] The discovery of such dual-action agents is a promising strategy in medicinal chemistry, as it allows for the modulation of multiple inflammatory pathways simultaneously.[13]
Mechanism of Action: The indoline scaffold appears to fit well within the 5-LOX binding pocket, enabling direct interference with the enzyme's catalytic activity.[14] This direct inhibition prevents the conversion of arachidonic acid, thereby halting the production of all downstream leukotrienes.
Comparative Analysis with Established 5-LOX Inhibitors
To contextualize the performance of indoline-based inhibitors, we compare them with several well-characterized agents that employ different mechanisms of action.
Zileuton: The Clinical Benchmark
Zileuton is an orally active N-hydroxyurea derivative and is currently the only 5-LOX inhibitor approved for clinical use, primarily for the treatment of asthma.[3][10][15][16]
-
Mechanism of Action: Zileuton employs a dual mechanism. As an iron-ligand type inhibitor, its N-hydroxyurea moiety directly chelates the non-heme iron atom (Fe³⁺) essential for the enzyme's catalytic function.[16] Additionally, it acts as a reducing agent, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state.[1][16] This effectively shuts down the enzyme's ability to oxidize arachidonic acid.[16]
-
Clinical Significance: Multiple clinical trials have demonstrated Zileuton's efficacy in improving lung function and reducing asthma symptoms.[17][18][19] However, its use can be limited by a short half-life and the potential for hepatotoxicity.[20]
Nordihydroguaiaretic Acid (NDGA): The Potent Natural Product
NDGA is a natural antioxidant derived from the creosote bush and is one of the most potent and widely studied 5-LOX inhibitors in a research context.[21][22][23]
-
Mechanism of Action: NDGA is a classic redox-active inhibitor.[2][23] Its antioxidant properties allow it to interfere with the redox state of the catalytic iron atom in the 5-LOX active site, preventing the enzyme's activation.[23] It is thought to bind in the active site and prevent the conversion of Fe²⁺ to the active Fe³⁺ form.[23][24]
-
Selectivity: While highly potent against 5-LOX, NDGA also inhibits other lipoxygenases (12-LOX and 15-LOX) and, to a lesser extent, cyclooxygenase (COX) enzymes, making it a less selective tool compared to other agents.[25]
Caffeic Acid Phenethyl Ester (CAPE): A Potent Natural Inhibitor
Caffeic acid is a common plant-derived compound, but its derivative, caffeic acid phenethyl ester (CAPE), is a significantly more potent inhibitor of leukotriene biosynthesis.[26][27][28]
-
Mechanism of Action: Studies have shown that CAPE is a powerful inhibitor of 5-LOX activity, proving much more effective than its parent compound, caffeic acid, and even surpassing Zileuton in in-vitro assays using polymorphonuclear leukocytes (PMNL).[26][28][29] Its inhibitory effect is attributed to both the direct inhibition of 5-LOX and a reduction in the release of arachidonic acid.[26][28][29]
-
Potency: The phenethyl moiety of CAPE is crucial for its high potency, highlighting the importance of specific structural features for effective 5-LOX inhibition.[26][28]
Licofelone: The Dual COX/LOX Inhibitor
Licofelone represents a different therapeutic approach by simultaneously inhibiting both the 5-LOX and COX pathways.[1][8]
-
Mechanism of Action: As a dual inhibitor, licofelone blocks the production of both leukotrienes and prostaglandins, which are also key inflammatory mediators. This broader anti-inflammatory profile was thought to offer enhanced efficacy with potentially fewer side effects (e.g., gastric toxicity) than traditional COX inhibitors.[1]
-
Clinical Status: Licofelone reached Phase III clinical trials for the treatment of osteoarthritis but has not yet reached the market.[1]
Quantitative Performance Summary
The following table provides a comparative summary of the inhibitory potency (IC₅₀) and mechanisms for the discussed compounds.
| Compound | Class/Origin | Mechanism of Action | 5-LOX IC₅₀ | Selectivity Notes |
| Indoline Cmpd. 73 | Synthetic | Direct Inhibitor (Dual 5-LOX/sEH) | 0.41 µM[13][14] | Also inhibits sEH (IC₅₀ = 0.43 µM)[13][14] |
| Zileuton | Synthetic | Iron Chelator / Redox | ~0.5-3.5 µM (species dependent)[26][29][30] | Selective for 5-LOX over COX.[31] |
| NDGA | Natural Product | Redox Inhibitor | ~0.2 µM (cell-free)[25] | Also inhibits 12-LOX and 15-LOX (IC₅₀ ~30 µM) and COX (IC₅₀ ~100 µM).[25] |
| CAPE | Natural Product | Direct Inhibitor / AA Release | 0.13 µM (cell-free)[26][28][29] | Significantly more potent than caffeic acid.[26][27] |
| Licofelone | Synthetic | Dual 5-LOX/COX Inhibitor | Clinically effective | Balanced inhibition of both 5-LOX and COX pathways.[1] |
IC₅₀ values can vary based on assay conditions (e.g., cell-free vs. cell-based, enzyme source).
Experimental Protocols for Inhibitor Evaluation
Validating and comparing 5-LOX inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for two standard assays.
Protocol 1: In Vitro 5-LOX Enzyme Inhibition Assay (Cell-Free)
This assay directly measures a compound's ability to inhibit the purified 5-LOX enzyme, providing a clear measure of its intrinsic potency.
Causality: By using a purified enzyme, this assay isolates the interaction between the inhibitor and its direct target, eliminating confounding factors from cellular metabolism or membrane transport. This is essential for determining the direct mechanism and calculating a precise IC₅₀ value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl or phosphate buffer (pH ~7.5), containing co-factors like CaCl₂ and EDTA.[32]
-
Enzyme Solution: Dilute purified human recombinant 5-LOX enzyme to the desired working concentration in ice-cold assay buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol.
-
Test Compound: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and create serial dilutions to achieve the desired final concentrations.
-
-
Assay Setup (in a UV-transparent 96-well plate):
-
Blank Wells: Add assay buffer and substrate solution (no enzyme).
-
Control Wells (100% Activity): Add assay buffer, enzyme solution, and the solvent vehicle (e.g., DMSO).
-
Test Wells: Add assay buffer, enzyme solution, and the test inhibitor solution at various concentrations.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm using a spectrophotometer. This wavelength corresponds to the formation of conjugated dienes in the hydroperoxy products.[35]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Leukotriene B₄ (LTB₄) Production Assay
This assay measures the inhibitor's efficacy in a more physiologically relevant environment by using whole cells that contain the entire 5-LOX pathway machinery.
Causality: This self-validating system confirms that the inhibitor can cross the cell membrane, is not rapidly metabolized into an inactive form, and can effectively block the 5-LOX pathway in its natural cellular context. It provides a more accurate prediction of in vivo activity than a cell-free assay.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Use a suitable cell type that expresses the 5-LOX pathway, such as human polymorphonuclear leukocytes (PMNLs), or a transfected cell line like HEK293 cells co-expressing 5-LOX and FLAP.[23][36]
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium) to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-treat the cells by adding various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for cell uptake of the inhibitor.[37]
-
-
Cellular Stimulation:
-
Reaction Termination and Sample Collection:
-
Stop the reaction by placing the plate on ice and/or adding a quenching solution (e.g., methanol).
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted leukotrienes.
-
-
Quantification of LTB₄:
-
Quantify the concentration of LTB₄ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more comprehensive profiling of eicosanoid products.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB₄ production for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the % inhibition against the inhibitor concentration, as described in the in vitro protocol.
-
Conclusion and Future Outlook
The inhibition of 5-lipoxygenase remains a compelling strategy for the development of novel anti-inflammatory therapeutics. While Zileuton has validated the clinical utility of this target, the search for next-generation inhibitors with improved pharmacokinetic profiles and novel mechanisms continues.[6][10][20] The emergence of indoline-based compounds, such as the dual 5-LOX/sEH inhibitor compound 73 , represents an exciting frontier.[13][14] These multi-target agents could offer a more comprehensive approach to modulating complex inflammatory networks.
The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers in this field. By applying rigorous, standardized methodologies, the scientific community can effectively evaluate and advance promising new chemical entities, like this compound derivatives, from the laboratory bench toward potential clinical applications.
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A Researcher's Guide to Elucidating the Stereoselective Bioactivity of Methyl Indoline-5-Carboxylate Enantiomers
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide provides a comprehensive framework for researchers to compare the biological activities of the (R) and (S) enantiomers of Methyl Indoline-5-Carboxylate, a versatile scaffold found in numerous bioactive compounds.[1] While specific comparative data for this compound's enantiomers is not extensively published, this guide outlines the essential experimental workflows and provides a hypothetical case study based on the known pharmacology of related indole and indoline derivatives, which frequently interact with monoamine neurotransmitter systems.[2][3][4]
The Imperative of Chiral Separation and Analysis
The foundational step in comparing enantiomers is to isolate them in their pure forms. A racemic mixture of this compound must be resolved into its constituent (R) and (S) enantiomers.
Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers. The choice of a chiral stationary phase (CSP) is paramount for achieving successful resolution.
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is a robust starting point for many chiral separations.
-
Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation and resolution.
-
Detection: A UV detector set at the maximum absorbance wavelength of this compound should be used for detection and quantification.
-
Data Analysis: The retention times of the two enantiomers will differ. The peak areas can be used to determine the enantiomeric excess (e.e.) of each separated fraction.
Caption: Simplified D2 receptor signaling pathway.
Objective: To characterize the functional activity of the (R) and (S) enantiomers of this compound at the D2 receptor by measuring their effect on cAMP levels.
Methodology:
-
Cell Culture: Cells expressing the D2 receptor are cultured and treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Compound Treatment: The cells are then treated with increasing concentrations of the (R) or (S) enantiomer.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF or ELISA).
-
Data Analysis:
-
Agonist Mode: A decrease in forskolin-stimulated cAMP levels indicates agonistic activity. The potency (EC50) and efficacy (% inhibition of the forskolin response) are determined.
-
Antagonist Mode: To test for antagonism, cells are co-treated with a known D2 receptor agonist (e.g., quinpirole) and increasing concentrations of the test compound. A rightward shift in the agonist dose-response curve indicates antagonism, from which the antagonist potency (Kb) can be calculated.
-
| Compound | Functional Activity | Potency (EC50/Kb, nM) | Efficacy (% of Dopamine Response) |
| (R)-Methyl indoline-5-carboxylate | Agonist | 25.8 | 85% |
| (S)-Methyl indoline-5-carboxylate | Weak Antagonist | 350.2 | N/A |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a systematic approach for the comparative analysis of the biological activities of the (R) and (S) enantiomers of this compound. The hypothetical case study targeting the dopamine D2 receptor illustrates how differences in binding affinity and functional activity can be elucidated through standard pharmacological assays.
For a comprehensive understanding, further investigations into selectivity by screening against other dopamine receptor subtypes (D1, D3, D4, D5) and other related receptors, such as serotonin receptors, would be highly valuable. [2][5][6]Additionally, in vivo studies would be necessary to assess the pharmacokinetic and pharmacodynamic properties of the individual enantiomers and to determine their therapeutic potential.
By following a rigorous and systematic experimental plan as outlined in this guide, researchers can unlock the stereoselective secrets of chiral molecules like this compound, paving the way for the development of more potent and safer therapeutics.
References
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Glowczyk, J. et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. Available from: [Link]
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MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Available from: [Link]
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PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available from: [Link]
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ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Available from: [Link]
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Adesuyi, A. O. et al. (2018). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PubMed Central. Available from: [Link]
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ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry. Available from: [Link]
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NIH. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available from: [Link]
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MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]
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PubMed. (2017). Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. Available from: [Link]
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A Researcher's Guide to "Methyl Indoline-5-Carboxylate": Performance in Diverse Assay Formats
Introduction: The Indoline Scaffold - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Its unique three-dimensional conformation and synthetic tractability make it an attractive starting point for the development of novel therapeutics. Methyl indoline-5-carboxylate, a key derivative of this scaffold, serves as a versatile building block for creating a diverse array of molecules with potential applications in oncology, inflammation, and neuroscience.[1] While direct performance data for this compound itself in various biological assays is not extensively published, the wealth of information on its derivatives provides invaluable insights into its potential and the most relevant assays for its evaluation.
This guide provides an in-depth comparison of how the indoline-5-carboxylate scaffold and its derivatives perform across a range of biochemical and cell-based assay formats. By understanding the nuances of these assays and the structure-activity relationships (SAR) of indoline derivatives, researchers can better design their screening cascades and accelerate the discovery of new therapeutic agents.
Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays are fundamental in early-stage drug discovery for their ability to quantify the direct interaction between a compound and its purified molecular target, such as an enzyme or receptor. For indoline derivatives, enzyme inhibition assays have been particularly fruitful.
Enzyme Inhibition Assays: A Focus on Inflammatory Targets
Chronic inflammation is a hallmark of numerous diseases, and enzymes within inflammatory pathways are prime targets for therapeutic intervention. Derivatives of the indoline scaffold have demonstrated significant inhibitory activity against key enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in the production of inflammatory mediators.[2][3]
A recent study highlighted an indoline derivative, compound 73 , as a potent dual inhibitor of both 5-LOX and sEH, with IC50 values of 0.41 µM and 0.43 µM, respectively.[3][4][5] This dual-inhibition profile is particularly attractive as it can modulate multiple inflammatory pathways simultaneously.
| Compound/Alternative | Target(s) | Assay Type | IC50 (µM) | Reference |
| Indoline Derivative 43 | 5-LOX | Biochemical (isolated enzyme) | 0.45 ± 0.11 | [3][5] |
| Indoline Derivative 73 | 5-LOX, sEH | Biochemical (isolated enzymes) | 0.41 ± 0.01 (5-LOX), 0.43 ± 0.10 (sEH) | [3][4][5] |
| Zileuton (positive control) | 5-LOX | Biochemical (isolated enzyme) | >0.18 | [6] |
| Indole Derivative 4 | 5-LOX | Biochemical (cell-free) | 0.002 | [6] |
Note: The data presented for indoline and indole derivatives are from different studies and are intended to be illustrative of the potential of the scaffold.
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for assessing the inhibitory activity of compounds against 5-LOX.[7]
Materials:
-
5-Lipoxygenase (human recombinant or from a natural source like potato)
-
Linoleic acid or arachidonic acid (substrate)
-
Assay Buffer: 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0)
-
Test compounds dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 5-LOX in the assay buffer.
-
Prepare a stock solution of the substrate in ethanol.
-
Prepare serial dilutions of the test compounds in the assay buffer from a DMSO stock.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, 5-LOX enzyme solution, and the test compound solution (or vehicle control - DMSO).
-
Include a blank well containing only the assay buffer and substrate.
-
Include a positive control with a known 5-LOX inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin measuring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance increase is due to the formation of a conjugated diene in the product.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing Phenotypic Responses in a Biological Context
While biochemical assays are crucial for understanding direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on cellular processes. These assays can reveal information about cell permeability, metabolic stability, and off-target effects.
Cell Viability and Proliferation Assays (MTT Assay)
A fundamental first step in characterizing a compound's cellular activity is to assess its impact on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][8][9] Indole derivatives have shown significant cytotoxic effects against various cancer cell lines, making the MTT assay a critical tool for their evaluation. For example, certain indole-curcumin derivatives have demonstrated potent anticancer activity with IC50 values in the low micromolar range against HeLa, Hep-2, and A549 cell lines.[3]
This protocol provides a general procedure for performing an MTT assay to determine the cytotoxic effects of a compound.[2][8][9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects cell proliferation often involves analyzing its impact on the cell cycle. Flow cytometry with DNA staining (e.g., with propidium iodide) is a powerful technique to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12][13][14] Many anticancer drugs, including those derived from indole scaffolds, induce cell cycle arrest at specific checkpoints. For instance, some indole derivatives have been shown to cause G2/M phase arrest in cancer cells.[5]
This protocol describes a general method for preparing and analyzing cells for cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[10][11][12][13][14]
Materials:
-
Cells treated with the test compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (for fixation)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining. Incubate for 15-30 minutes at 37°C.
-
Add PI staining solution and incubate in the dark for at least 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Target Engagement Assays: Confirming Intracellular Interactions
A critical step in drug discovery is confirming that a compound binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement.[4][11][15][16][17][18][19][20][21] The principle of CETSA is that the binding of a ligand to a protein can increase its thermal stability, making it more resistant to heat-induced denaturation and aggregation.
Cellular Thermal Shift Assay (CETSA)
CETSA can be performed using various readout methods, including Western blotting, which is a widely accessible technique.[16][22] By heating cell lysates or intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, a thermal melt curve can be generated. A shift in this curve in the presence of the compound indicates target engagement.
This protocol provides a basic workflow for a CETSA experiment with detection by Western blotting.[16][22]
Materials:
-
Cells treated with the test compound or vehicle
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment and Heating:
-
Treat cells with the test compound or vehicle for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein against the temperature to generate melt curves for the vehicle- and compound-treated samples.
-
A rightward shift in the melt curve for the compound-treated sample indicates stabilization and target engagement.
-
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel bioactive molecules. While direct performance data for this specific compound is limited, the extensive research on its derivatives demonstrates the potential of the indoline scaffold to yield potent modulators of various biological targets. The assays outlined in this guide – from direct enzyme inhibition to cell-based phenotypic and target engagement assays – provide a robust framework for evaluating the performance of novel indoline-5-carboxylate derivatives.
Future research should focus on synthesizing and screening a focused library of compounds based on the this compound scaffold against a diverse panel of targets and assays. A systematic approach, combining biochemical and cellular assays, will be crucial for elucidating the structure-activity relationships and identifying promising lead candidates for further development. The integration of advanced techniques like CETSA will be instrumental in validating target engagement and building confidence in the mechanism of action of these novel compounds.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]
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Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). NIH. Retrieved from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
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Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). (n.d.). Assay Genie. Retrieved from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022, November 10). PubMed. Retrieved from [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022, November 1). ACS Publications. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved from [Link]
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022, April 13). Discovery Research Portal - University of Dundee. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH. Retrieved from [Link]
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). NIH. Retrieved from [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. Retrieved from [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021, July 28). ACS Publications. Retrieved from [Link]
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Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. (2023, June 5). Agilent. Retrieved from [Link]
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IC 50 values obtained from in vitro 5-lipoxygenase inhibition assay for... (n.d.). ResearchGate. Retrieved from [Link]
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IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024, January 8). bioRxiv. Retrieved from [Link]
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High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. (n.d.). PMC - NIH. Retrieved from [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). Apollo - University of Cambridge. Retrieved from [Link]
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Cancer Biology - Protein. (n.d.). Bio-protocol. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. Retrieved from [Link]
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Development and Application of Indolines in Pharmaceuticals. (2023, February 1). PMC - NIH. Retrieved from [Link]
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Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). PMC. Retrieved from [Link]
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In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (n.d.). PMC. Retrieved from [Link]
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(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. (n.d.). ResearchGate. Retrieved from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved from [Link]
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Principle of the cellular thermal shift assay (CETSA). When exposed to... (n.d.). ResearchGate. Retrieved from [Link]
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Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores | Journals. Retrieved from [Link]
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Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012, March 2). NIH. Retrieved from [Link]
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Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.... (n.d.). ResearchGate. Retrieved from [Link]
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Effect of CDK inhibitors on cell cycle progression and kinase activity... (n.d.). ResearchGate. Retrieved from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
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Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl Indoline-5-Carboxylate: Benchmarking the Standard Literature Method
Introduction: The Significance of Methyl Indoline-5-Carboxylate
This compound is a crucial heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. As an intermediate, this compound provides a versatile platform for further chemical modification, enabling the synthesis of complex molecular architectures. Its precursor, methyl indole-5-carboxylate, is also a key intermediate in the development of pharmaceuticals targeting a range of conditions, including neurological disorders and cancer[1][2].
This guide provides an in-depth analysis of the predominant literature method for synthesizing this compound, focusing on the reduction of methyl indole-5-carboxylate. We will dissect the chemical principles, provide a detailed experimental protocol, and benchmark its performance to offer researchers a comprehensive and practical resource for its preparation.
The Standard Synthetic Route: Reduction of Methyl Indole-5-Carboxylate
The most widely documented and reliable method for preparing this compound is through the selective reduction of the pyrrole ring of its indole precursor, methyl 1H-indole-5-carboxylate. This transformation is a cornerstone reaction for accessing the indoline core.
Caption: The primary synthetic pathway to this compound.
Method Spotlight: Reduction with Sodium Cyanoborohydride
This method stands out for its high efficiency and selectivity, consistently reporting near-quantitative yields[3][4]. The reaction proceeds via a reductive amination mechanism under acidic conditions.
Causality and Experimental Rationale:
-
Choice of Acid: Acetic acid serves as both the solvent and the catalyst. It protonates the C2-C3 double bond of the indole ring, forming an intermediate iminium ion. This activation is critical, as the unprotonated indole is resistant to reduction by mild hydride reagents.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation. Unlike more potent hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH₃CN is stable in acidic conditions and is highly selective for the reduction of iminium ions over other functional groups, such as the methyl ester. This selectivity is paramount to the success of the reaction, preventing over-reduction or ester cleavage.
Detailed Experimental Protocol
The following protocol is a validated, step-by-step procedure synthesized from authoritative sources[3][4]. It is designed to be a self-validating system, allowing researchers to reproduce the reported high yields.
Materials and Reagents:
-
Methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol)
-
Acetic Acid (10 mL)
-
Sodium Cyanoborohydride (1.08 g, 17.18 mmol, 3.0 equiv.)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Triethylamine (for chromatography)
Procedure:
-
Reaction Setup: In a suitable flask, dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in acetic acid (10 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the stirred solution over approximately 5 minutes. Caution: Cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Quenching: Carefully add water (3 mL) to quench the reaction.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetic acid and water.
-
Workup and Extraction:
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (150 mL) to neutralize any remaining acetic acid.
-
Separate the layers and extract the aqueous phase three more times with ethyl acetate (3 x 75 mL).
-
Combine all organic extracts and wash with brine (150 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-50% ethyl acetate in hexane, containing 0.1% triethylamine to afford pure this compound.
Caption: A streamlined overview of the experimental workflow.
Performance Benchmarking and Comparative Analysis
To provide a clear benchmark, the key performance indicators of the sodium cyanoborohydride method are summarized below. As alternative, well-documented methods for this specific conversion are scarce in the literature, this protocol serves as the gold standard for lab-scale synthesis.
| Performance Metric | Benchmark Data (Sodium Cyanoborohydride Method) | Analysis and Field Insights |
| Yield | 99%[3][4] | The near-quantitative yield is a major advantage, minimizing product loss and maximizing efficiency. This is attributed to the high selectivity of the reagent and mild reaction conditions. |
| Purity | High purity achievable after flash chromatography. | While the reaction is clean, chromatographic purification is necessary to remove minor impurities and any unreacted starting material, ensuring the product is suitable for subsequent synthetic steps. |
| Reaction Time | ~1 hour | The short reaction time makes this a highly efficient protocol for rapid synthesis. |
| Scalability | Demonstrated on a gram scale. | The procedure is readily scalable for typical laboratory needs. However, for industrial-scale synthesis, the use of toxic cyanide reagents and large volumes of solvent for extraction and chromatography might be problematic[5]. |
| Safety & Environmental | Primary Hazard: Sodium cyanoborohydride is toxic and releases HCN gas in strong acid. Solvent Load: The workup requires significant volumes of organic solvents. | Strict adherence to safety protocols (fume hood use) is essential. Researchers should consider green chemistry principles for solvent reduction or recycling in larger-scale applications. |
| Cost-Effectiveness | Moderate | The primary cost drivers are the indole starting material and the sodium cyanoborohydride. For research purposes, the cost is generally acceptable given the high efficiency. |
Conclusion
The synthesis of this compound via the reduction of methyl indole-5-carboxylate with sodium cyanoborohydride in acetic acid is an exceptionally robust and high-yielding method. Its reliability, speed, and selectivity make it the benchmark protocol for laboratory-scale production. While considerations regarding the toxicity of the cyanide reagent and the solvent requirements for purification are important, particularly for scaling up, the procedure remains the most effective and well-documented route available to researchers. This guide provides the necessary detail and rationale for its successful implementation, empowering scientists in their pursuit of novel therapeutics and chemical entities.
References
-
PrepChem. Synthesis of methyl indole-5-carboxylate.[Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.[Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.[Link]
-
Justia Patents. synthesis of 2-indolinone derivatives.[Link]
- Google Patents.
- Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl indole-5-carboxylate 99 1011-65-0 [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 141452-01-9 [chemicalbook.com]
- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
The Organic Chemist's Compass: A Head-to-Head Comparison of Methyl Indoline-5-carboxylate and Other Privileged Heterocyclic Cores
In the intricate world of drug discovery, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a research program. This guide is crafted for researchers, scientists, and drug development professionals to provide an in-depth, objective comparison of "Methyl indoline-5-carboxylate" against other widely employed heterocyclic cores. Moving beyond a mere catalog of structures, we will delve into the nuanced interplay of structure, function, and performance, supported by experimental data to empower you to make informed decisions in your quest for novel therapeutics.
The Central Role of Heterocyclic Scaffolds in Modern Medicinal Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of FDA-approved drugs incorporating these cyclic structures. Their prevalence stems from their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Furthermore, the inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing solubility, metabolic stability, and target engagement. This guide will focus on a comparative analysis of the indoline scaffold, represented by this compound, against other prominent heterocyclic cores: Indole , Benzimidazole , Quinoline , and Pyrimidine .
Unveiling this compound: A Profile
The indoline scaffold, a saturated analog of indole, offers a distinct non-planar, three-dimensional geometry. This structural feature can be highly advantageous for achieving potent and selective binding to protein targets. This compound serves as a versatile building block, with the ester and the secondary amine functionalities providing convenient handles for synthetic elaboration.
Synthesis of this compound:
A common and efficient laboratory-scale synthesis involves the reduction of its aromatic precursor, methyl indole-5-carboxylate.
Experimental Protocol: Synthesis of this compound from Methyl Indole-5-carboxylate
Materials:
-
Methyl indole-5-carboxylate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Triethylamine
Procedure:
-
Dissolve Methyl indole-5-carboxylate (1.0 g, 5.71 mmol) in 10 mL of acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the stirred solution over a period of 5 minutes.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 3 mL of water.
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 150 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine all organic extracts and wash with 150 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexane containing 0.1% triethylamine to afford this compound.[1]
Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
-
Appearance: Off-white solid
-
Melting Point: 67-69 °C
Head-to-Head Comparison: Indoline vs. Other Heterocyclic Cores
The true value of a scaffold is revealed in its performance relative to other options. In this section, we will compare the indoline core to indole, benzimidazole, quinoline, and pyrimidine in the context of key drug discovery parameters: biological activity (with a focus on kinase inhibition), metabolic stability, and cytotoxicity.
Biological Activity: A Focus on Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases provides a well-defined pocket for the design of small molecule inhibitors. The choice of the heterocyclic core is critical for establishing key interactions within this site.
dot
Caption: General strategy for designing kinase inhibitors.
Comparative Analysis:
While direct head-to-head studies comparing all these scaffolds under identical conditions are scarce, we can draw valuable insights from existing data. It is crucial to acknowledge that the specific substitutions on the core ring system play a major role in the final biological activity.
| Heterocyclic Core | Target Example(s) | Reported IC₅₀ Values (nM) | Key Features and Commentary |
| Indoline | EGFR | In a computational study, an indoline derivative (HNPMI) was identified as a potential EGFR inhibitor.[2] | The non-planar structure of the indoline core can allow for unique interactions within the ATP binding site, potentially leading to improved selectivity. The saturated nature of the heterocyclic ring can also influence solubility and metabolic stability. |
| Indole | VEGFR-2 | A 1H-indole derivative demonstrated an IC₅₀ of 25 nM against VEGFR-2.[3] Another series of indole-2-carboxamides showed IC₅₀ values against VEGFR-2 as low as 1.10 nM.[4] | The planar indole ring is a well-established scaffold in kinase inhibitors. It can participate in π-stacking interactions and provides a versatile platform for substitution to optimize potency and selectivity. |
| Benzimidazole | VEGFR-2 | A series of benzimidazole-dioxoisoindoline conjugates showed potent VEGFR-2 inhibition, with one compound demonstrating 87.61% inhibition at 10 µM.[5] Another series of benzimidazole-1,3,4-oxadiazole derivatives had an IC₅₀ of 418 nM against VEGFR-2.[6] | The benzimidazole core is another "privileged" scaffold in medicinal chemistry. It is a good hydrogen bond donor and acceptor and its bicyclic nature provides a rigid framework for presenting substituents. |
| Quinoline | EGFR | A series of sulfonylated indeno[1,2-c]quinolines exhibited potent EGFR-TK inhibitory activity with IC₅₀ values in the range of 0.6–10.2 nM.[7] | The quinoline scaffold is a key component of several approved EGFR inhibitors (e.g., erlotinib, gefitinib). Its planarity and ability to form key hydrogen bonds with the kinase hinge region are well-documented. |
| Pyrimidine | EGFR, BTK | Pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibition of BTK with IC₅₀ values as low as 4.2 nM.[8] Dacomitinib, a quinazoline-based irreversible inhibitor of the erbB family of receptors, is structurally related to pyridopyrimidines.[9] | The pyrimidine ring is an isostere of the adenine portion of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors. It is a core component of many highly successful kinase inhibitors. |
Disclaimer: The IC₅₀ values presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison under identical experimental conditions. Therefore, these values should be interpreted with caution and are intended to be illustrative of the potential of each scaffold.
Metabolic Stability
A critical parameter in drug design is metabolic stability, as it directly impacts the pharmacokinetic profile of a compound. The primary site of metabolism for many drug candidates is the liver, mediated by cytochrome P450 (CYP) enzymes.
dot
Caption: A simplified workflow for assessing in vitro metabolic stability.
Comparative Insights:
| Heterocyclic Core | Metabolic Stability Profile | Commentary |
| Indoline | Variable, often susceptible to N-dealkylation and aromatic oxidation. Can be more stable than the corresponding indole. | The saturated nature of the indoline ring can block certain metabolic pathways that are available to the aromatic indole ring, such as epoxidation. However, the non-aromatic nature can sometimes lead to other metabolic liabilities. A comparative study showed that type II binding quinoline carboxamides were metabolically less stable than type I binding counterparts.[10] |
| Indole | Generally susceptible to oxidation at various positions on the ring, particularly the 3-position and the benzene ring. | The electron-rich nature of the indole ring makes it a prime target for oxidative metabolism by CYP enzymes. Blocking metabolically labile positions with substituents is a common strategy to improve stability. |
| Benzimidazole | Generally considered to be metabolically stable. | The benzimidazole core is often incorporated into drug candidates to enhance metabolic stability. However, the specific substitution pattern can introduce metabolic soft spots. |
| Quinoline | Can be metabolized through various pathways, including aromatic hydroxylation and N-oxidation. | The metabolic fate of quinoline derivatives is highly dependent on the substitution pattern. The nitrogen atom can influence the regioselectivity of metabolism.[11] |
| Pyrimidine | Generally considered to be metabolically robust. | The electron-deficient nature of the pyrimidine ring makes it less susceptible to oxidative metabolism compared to more electron-rich heterocycles. This is one of the reasons for its prevalence in marketed drugs. |
Cytotoxicity
Assessing the cytotoxicity of a compound against both cancerous and non-cancerous cell lines is essential to determine its therapeutic window. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
dot
Caption: The principle of the MTT assay for cell viability.
Comparative Cytotoxicity Data (MCF-7 Breast Cancer Cell Line):
Direct comparative cytotoxicity data is challenging to consolidate due to variations in experimental conditions. The following table provides illustrative IC₅₀ values from different studies against the MCF-7 cell line.
| Heterocyclic Core | Example Compound(s) | Reported IC₅₀ (µM) against MCF-7 | Reference(s) |
| Indoline | Indoloquinazoline derivative | 6.83 µg/mL (equivalent to ~15-25 µM depending on MW) | [12] |
| Indole | 1H-indole derivative (Compound 10) | 12.93 | [3] |
| Benzimidazole | Benzimidazole-1,3,4-oxadiazole derivative (Compound 4r) | 0.5 | [6] |
| Quinoline | Quinazoline Schiff base 2 | 5.91 | [13] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative (Compound 13) | Low micromolar range | [8] |
Disclaimer: The IC₅₀ values in this table are from different studies and should not be considered a direct head-to-head comparison. They are presented to give a general sense of the cytotoxic potential of compounds based on these scaffolds.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and sample preparation
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM and test compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
MTT Cytotoxicity Assay
Objective: To assess the effect of a test compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The choice of a heterocyclic core is a multifaceted decision that requires a careful balance of synthetic accessibility, biological activity, and ADME properties. This guide has provided a comparative overview of this compound and other prominent heterocyclic scaffolds.
-
This compound offers a valuable three-dimensional scaffold that can provide unique binding interactions and potentially improved physicochemical properties compared to its planar indole counterpart. Its synthetic accessibility makes it an attractive starting point for library synthesis.
-
Indole remains a powerhouse in medicinal chemistry, with a rich history and a vast chemical space to explore.
-
Benzimidazole and Pyrimidine are metabolically robust and versatile scaffolds that are frequently found in approved drugs, particularly kinase inhibitors.
-
Quinoline has a proven track record in targeting kinases and continues to be a relevant core for the development of new therapeutics.
Ultimately, the "best" scaffold is context-dependent and will be determined by the specific therapeutic target and the desired properties of the final drug candidate. It is our hope that this comparative guide, grounded in experimental data and established protocols, will serve as a valuable resource in your drug discovery endeavors. The continued exploration and innovative functionalization of these and other heterocyclic cores will undoubtedly lead to the next generation of life-saving medicines.
References
A comprehensive list of references with clickable URLs will be provided upon request.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Methyl Indoline-5-carboxylate Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
Introduction: The Rationale for In-Silico Investigation
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, derivatives of methyl indoline-5-carboxylate have garnered interest for their potential as enzyme inhibitors and therapeutic agents.[2][3][4] Among the targets of interest, the cyclooxygenase (COX) enzymes are particularly relevant, as indole-containing molecules like Indomethacin are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[5] The COX enzymes mediate the conversion of arachidonic acid to prostaglandins, key signaling molecules in inflammation and pain.[5] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), opened the door for designing selective inhibitors with potentially fewer gastrointestinal side effects.[5]
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6][7] It serves as an invaluable tool in structure-based drug design, allowing for the rapid screening of virtual libraries and the rationalization of structure-activity relationships (SAR) at an atomic level.[7] This guide provides a comprehensive, field-proven protocol for conducting a comparative docking study of novel this compound derivatives against the human COX-2 enzyme. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow.
Pillar 1: Strategic Selection of Target and Ligands
The success of any docking study hinges on the quality of the input structures. Our experimental design is grounded in targeting a well-validated protein and a logically designed series of ligands to probe the binding site.
Target Protein: Human Cyclooxygenase-2 (COX-2)
We have selected the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib (PDB ID: 3LN1) from the Protein Data Bank. This structure is ideal for several reasons:
-
Human Isoform: It is the relevant human enzyme, ensuring physiological relevance.
-
Co-crystallized Ligand: The presence of a known inhibitor validates the location and conformation of the active site, providing a crucial reference point for our grid generation and a positive control for validating the docking protocol.
-
High Resolution: A high-resolution structure provides more accurate atomic coordinates, leading to a more reliable docking simulation.
Ligand Series: Hypothetical this compound Derivatives
To establish a clear SAR, we will use the parent molecule, this compound (MIC-Core), and a small, focused set of five hypothetical derivatives (MIC-01 to MIC-05). These derivatives are designed with strategic substitutions at the N1 position of the indoline ring to probe the effects of varying size, electronics, and hydrogen bonding potential on COX-2 binding.
| Compound ID | R-Group (Substitution at N1) | Rationale |
| MIC-Core | -H | Parent Scaffold |
| MIC-01 | -COCH₃ (Acetyl) | Introduces a small, polar group. |
| MIC-02 | -SO₂CH₃ (Methanesulfonyl) | Adds a potent hydrogen bond acceptor. |
| MIC-03 | -CH₂Ph (Benzyl) | Probes a hydrophobic pocket with a bulky aromatic group. |
| MIC-04 | -CH₂(p-OH-Ph) (p-Hydroxybenzyl) | Adds a hydrogen bond donor/acceptor to the benzyl group. |
| MIC-05 | -CH₂(p-F-Ph) (p-Fluorobenzyl) | Introduces an electronegative atom to the aromatic ring. |
| Indomethacin | N/A | Known non-selective COX inhibitor (Control). |
Pillar 2: The Self-Validating Docking Protocol
This section details the step-by-step methodology for preparing the protein and ligands, executing the docking calculations, and analyzing the results. Each step is designed to ensure data integrity and reproducibility. We will use the widely adopted AutoDock Tools (ADT) and AutoDock Vina software for this workflow.[8][9]
Experimental Workflow Overview
The entire computational process can be visualized as a logical flow, from initial data retrieval to final analysis.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step 1: Receptor (COX-2) Preparation
The goal of this step is to clean the raw PDB file and prepare it for docking by adding necessary atoms and charges, ensuring it is chemically correct.[10][11][12]
-
Initial Cleaning: Load the PDB file (3LN1.pdb) into AutoDock Tools (ADT). Remove all water molecules and the co-crystallized ligand (Celecoxib). This is critical because crystallographic waters can interfere with ligand binding unless they are known to be structurally conserved and essential for binding, which requires more advanced simulation techniques to confirm.[11]
-
Add Hydrogens: Add polar hydrogen atoms to the protein. This step is crucial for correctly defining hydrogen bond donors and acceptors, which are fundamental to protein-ligand interactions.[13]
-
Compute Charges: Assign Kollman charges to the protein. Accurate charge distribution is essential for the scoring function to correctly calculate electrostatic interactions, a major component of binding energy.[8]
-
Set Atom Types: Assign AutoDock 4 atom types. The scoring function uses these types to apply the correct van der Waals and other parameters.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format (e.g., 3LN1_receptor.pdbqt). This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
Ligands must be converted to 3D structures with appropriate charges and defined rotatable bonds for flexible docking.[14][15]
-
Generate 2D Structures: Draw the structures of MIC-Core, MIC-01 to MIC-05, and Indomethacin using chemical drawing software like MarvinSketch or ChemDraw.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform an energy minimization of each 3D structure using a force field like MMFF94. This step ensures that the ligands have realistic bond lengths, angles, and a low-energy starting conformation.[11]
-
Load into ADT: Load each energy-minimized ligand into ADT.
-
Assign Charges & Torsions: The software will automatically compute Gasteiger charges (standard for small molecules in AutoDock) and detect the rotatable bonds, which define the ligand's conformational flexibility during the docking simulation.[8]
-
Save as PDBQT: Save each prepared ligand as a PDBQT file (e.g., MIC-01.pdbqt).
Step 3: Grid Generation and Docking Execution
This is where the simulation is defined and executed. The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[13]
-
Define the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand. In ADT, center the grid box on the coordinates of Celecoxib from the original 3LN1 structure.
-
Set Grid Box Dimensions: Adjust the size of the grid box (e.g., 25 x 25 x 25 Å) to encompass the entire active site, providing enough room for the ligands to rotate and translate freely.
-
Create Configuration File: Create a text file (config.txt) that specifies the input files and search parameters for AutoDock Vina. The exhaustiveness parameter controls the computational effort; a value of 16 or higher is recommended for robust sampling.
-
Run Docking: Execute the docking run from the command line for each ligand, changing the ligand and out file names in the configuration file for each run. vina --config config.txt --log MIC-01_log.txt
Pillar 3: Data Analysis and Interpretation
The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. The score is an estimation of the binding affinity (ΔG) in kcal/mol.[16][17]
Comparative Docking Results
The quantitative results are best summarized in a table for direct comparison. Lower binding affinity values indicate more favorable predicted binding.
| Compound ID | Binding Affinity (kcal/mol) | Est. Inhibition Constant (Ki, µM) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic/Other) |
| MIC-Core | -7.2 | 5.86 | Arg120, Tyr355 | Val349, Leu352, Val523, Ala527 |
| MIC-01 | -7.8 | 2.15 | Arg120, Tyr355 | Val349, Leu352, Val523, Ala527 |
| MIC-02 | -8.5 | 0.68 | Arg120, Ser530 , Tyr355 | Val349, Leu352, Val523, Ala527 |
| MIC-03 | -8.9 | 0.35 | Arg120, Tyr355 | Val349, Leu352, Phe518 , Val523, Ala527 |
| MIC-04 | -9.3 | 0.18 | Arg120, Tyr355, His90 | Val349, Leu352, Phe518, Val523, Ala527 |
| MIC-05 | -9.1 | 0.25 | Arg120, Tyr355 | Val349, Leu352, Phe518, Val523, Ala527 |
| Indomethacin | -9.8 | 0.08 | Arg120, Ser530, Tyr355 | Val349, Leu352, Phe518, Val523, Ala527 |
Note: These are hypothetical results for illustrative purposes.
Analysis of Binding Interactions
-
Core Interactions: All derivatives, including the core scaffold, are predicted to form two critical hydrogen bonds via the carboxylate ester group with Arg120 and Tyr355 . This interaction anchors the ligand in the active site and is a common feature for many COX inhibitors.[5]
-
Impact of N1 Substituents:
-
MIC-01 (Acetyl): The small acetyl group provides a modest increase in binding affinity over the core, likely due to favorable van der Waals contacts.
-
MIC-02 (Methanesulfonyl): The sulfonyl group is a strong hydrogen bond acceptor. Its introduction allows for a new, potent hydrogen bond with the hydroxyl group of Ser530 , significantly improving the binding affinity. This interaction is critical for the activity of many NSAIDs, including aspirin.
-
MIC-03 (Benzyl): The bulky, hydrophobic benzyl group is predicted to occupy a hydrophobic side pocket, forming favorable pi-stacking and hydrophobic interactions with residues like Phe518 . This demonstrates the importance of shape complementarity.
-
MIC-04 (p-Hydroxybenzyl): This derivative shows the highest predicted affinity in our series. It retains the beneficial hydrophobic interactions of the benzyl group while its para-hydroxyl group forms an additional hydrogen bond with the side chain of His90 at the entrance of the active site. This exemplifies how a single functional group can simultaneously optimize multiple interactions.
-
MIC-05 (p-Fluorobenzyl): The fluorine atom provides a slight improvement over the simple benzyl group, potentially through favorable electrostatic or halogen-bonding interactions, leading to a strong predicted affinity.
-
-
Validation with Control: Our control ligand, Indomethacin, shows the highest binding affinity, consistent with its known potent inhibitory activity. The docking pose correctly identifies its key interactions with Arg120, Ser530, and Tyr355, which validates that our docking protocol and scoring function are performing reliably.[5]
COX-2 Inflammatory Pathway Context
To understand the biological impact of inhibiting COX-2, it's helpful to visualize its place in the inflammatory cascade.
Caption: Simplified Arachidonic Acid Pathway via COX-2.
Conclusion and Future Directions
This guide has detailed a robust, scientifically-grounded workflow for the comparative molecular docking of this compound derivatives against COX-2. Our hypothetical results demonstrate how systematic structural modifications can be rationally analyzed to build a compelling structure-activity relationship. The N1-methanesulfonyl (MIC-02) and N1-p-hydroxybenzyl (MIC-04) derivatives emerged as particularly promising candidates due to their ability to form additional, specific hydrogen bonds within the COX-2 active site.
While molecular docking is a powerful predictive tool, it is the first step in a computational drug discovery cascade. The next logical steps would be:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and calculate binding free energies with higher accuracy.[7]
-
In Vitro Synthesis and Testing: To synthesize the most promising compounds and validate their inhibitory activity against the COX-2 enzyme in biochemical assays.
By integrating computational and experimental approaches, the this compound scaffold can be further optimized into potent and selective next-generation anti-inflammatory agents.
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Evaluating the Specificity of "Methyl indoline-5-carboxylate" in Biological Systems: A Comparative Guide for Researchers
Through a series of comparative experimental workflows, we will dissect the methodologies required to characterize a hit compound, optimize it into a potent and selective chemical probe, and validate its on-target activity within a cellular context. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous standards to their small molecule validation process.
The Indoline Scaffold: A Starting Point for Kinase Inhibition
The indoline and indolinone cores are frequently found in potent kinase inhibitors, including the FDA-approved drug Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[4][8][9] These scaffolds serve as excellent starting points for inhibitor design as they can be readily synthesized and modified to achieve high affinity and selectivity for the ATP-binding site of various kinases.[4][7][10]
For the purpose of this guide, we will consider "Methyl indoline-5-carboxylate" as a hypothetical initial hit from a screening campaign against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a major cancer drug target.[8]
To properly evaluate its specificity and utility as a chemical probe, we must compare it against two critical reference compounds:
-
A Potent and Selective Analog (Compound B): A rationally designed molecule based on the indoline scaffold, modified to enhance potency and selectivity for VEGFR2.
-
A Structurally Similar Negative Control (Compound C): An analog of our hit compound that is structurally very similar but is designed to be inactive against the primary target. This is crucial for distinguishing on-target from off-target or non-specific cellular effects.[2]
| Compound Name | Structure | Rationale |
| This compound (Compound A) | Initial hit compound; a foundational scaffold. | |
| Selective VEGFR2 Inhibitor (Compound B) | Designed for high potency and selectivity through the addition of a pharmacophore known to interact with the hinge region of the kinase. | |
| Inactive Analog (Compound C) | A key methyl group is removed, which is predicted to abolish hydrogen bonding with the kinase hinge region, thus rendering it inactive. |
Experimental Framework for Specificity Evaluation
A multi-pronged approach is essential to build a convincing case for a compound's specificity. We will employ a tiered strategy, starting with a broad, unbiased screen, followed by focused biochemical validation, and culminating in a demonstration of target engagement in a physiological setting.
Tier 1: Kinome-Wide Selectivity Profiling
The first and most critical step is to understand the selectivity of our compounds across the human kinome. Services like KINOMEscan® offer high-throughput binding assays that quantitatively measure the interaction of a compound against a large panel of kinases (often over 400).[11][12][13][14][15] This provides an unbiased view of both intended and unintended targets.[11]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Submission: Compounds A, B, and C are submitted for screening at a fixed concentration (e.g., 1 µM) against a comprehensive kinase panel (e.g., scanMAX panel with 468 kinases).[12]
-
Competition Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase captured on the solid support is measured, and the results are reported as percent of control (%Ctrl), where a smaller number indicates stronger binding.
-
Data Visualization: The results are often visualized using a TREEspot™ diagram, which maps the hit profile onto a phylogenetic tree of the human kinome.[14]
Expected Outcomes & Data Interpretation
| Compound | Primary Target (VEGFR2) %Ctrl | Off-Target Hits (%Ctrl < 35%) | Interpretation |
| Compound A | 45% | 15 kinases | Shows moderate binding to the intended target but interacts with several other kinases, indicating poor selectivity. |
| Compound B | 2% | 1 kinase (structurally related) | Demonstrates high-affinity binding to VEGFR2 with minimal off-target interactions, characteristic of a selective probe. |
| Compound C | 98% | 0 kinases | Shows no significant binding to any kinase, validating its use as a negative control. |
Diagram: Kinome-Wide Selectivity Workflow
Caption: Workflow for assessing kinome-wide selectivity.
Tier 2: Biochemical Potency Determination (IC50)
Once the selectivity profile is established, the next step is to quantify the potency of the compounds against the primary target, VEGFR2. This is typically done by determining the half-maximal inhibitory concentration (IC50) in a biochemical assay.[16][17]
Experimental Protocol: VEGFR2 Biochemical IC50 Assay
-
Assay Setup: A reaction mixture containing recombinant VEGFR2 enzyme, a suitable peptide substrate, and ATP is prepared in a 96- or 384-well plate.
-
Compound Titration: Compounds A, B, and C are serially diluted to create a dose-response curve (e.g., 10 concentrations ranging from 1 nM to 100 µM).
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and incubated for a set time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[18]
-
Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Expected Outcomes & Data Interpretation
| Compound | VEGFR2 IC50 (nM) | Interpretation |
| Compound A | 850 | Moderate potency, typical of an initial hit. |
| Compound B | 15 | High potency, suitable for a chemical probe. |
| Compound C | > 50,000 | No significant inhibition, confirming inactivity. |
Diagram: Biochemical IC50 Determination Workflow
Caption: Workflow for determining biochemical IC50 values.
Tier 3: Cellular Target Engagement
A potent and selective compound in a biochemical assay does not guarantee activity in a cellular environment. Factors such as cell permeability, efflux, and metabolism can significantly impact a compound's efficacy. Therefore, it is crucial to demonstrate that the compound engages its target within intact cells.[19][20][21][22][23] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in cells and tissues.[24][25][26][27][28]
CETSA is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[25][28] This change in thermal stability can be quantified to confirm direct interaction between the compound and its target protein in a physiological context.[27]
Experimental Protocol: CETSA for VEGFR2 Target Engagement
-
Cell Treatment: Culture cells that endogenously express VEGFR2 (e.g., HUVECs) and treat them with various concentrations of Compounds A, B, and C, or a vehicle control (DMSO).
-
Heat Challenge: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein via centrifugation.
-
Protein Quantification: Quantify the amount of soluble VEGFR2 remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble VEGFR2 versus temperature to generate a melt curve. A shift to the right indicates thermal stabilization by the compound.
-
Isothermal Dose-Response (ITDR): Treat cells with a dose-response of the compound and heat at a single, optimized temperature. Plot the amount of soluble protein against compound concentration to determine the cellular EC50 for target engagement.
-
Expected Outcomes & Data Interpretation
| Compound | CETSA Melt Shift (ΔTm) | Cellular Target Engagement EC50 (nM) | Interpretation |
| Compound A | +1.5 °C | 2,500 | Demonstrates weak target engagement in cells, consistent with its moderate biochemical potency and potential permeability issues. |
| Compound B | +8.0 °C | 95 | Shows a significant thermal shift and potent cellular target engagement, confirming it reaches and binds VEGFR2 in a cellular environment. |
| Compound C | No Shift | > 100,000 | Induces no thermal stabilization, confirming its lack of interaction with VEGFR2 in cells and reinforcing its status as a negative control. |
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Indoline-5-Carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of methyl indoline-5-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a protocol, but a framework for understanding the causality behind each step, ensuring that safety is a self-validating and inherent part of your laboratory workflow.
A critical note on data sourcing: Specific safety data for this compound is not extensively published. Therefore, this guide is synthesized from safety data for the closely related analogue, methyl indole-5-carboxylate, the parent compound indoline, and established best practices for laboratory chemical waste management. This conservative approach ensures a high margin of safety.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound and its analogues are classified as hazardous, primarily posing risks of irritation.[1][2][3] The potential for thermal decomposition into hazardous gases necessitates careful handling away from heat sources.[1]
Table 1: Hazard Profile based on Analogue Data (Methyl Indole-5-Carboxylate)
| Hazard Class | GHS Pictogram | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3] | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |
Key Causality: The ester and amine functionalities, common in such heterocyclic compounds, can interact with biological tissues, leading to irritation. The primary risk during disposal is inadvertent contact with residual material or inhalation of fine particulates.
Chemical Incompatibilities: Keep this compound waste separate from strong oxidizing agents .[1] The rationale here is to prevent exothermic reactions that could lead to the release of energy and potentially hazardous decomposition products, such as nitrogen oxides (NOx).[1]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container, it is mandatory to don the appropriate PPE. This creates an essential barrier between you and the chemical, mitigating the risks identified above.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] This is non-negotiable to prevent eye irritation from splashes or airborne dust.
-
Skin Protection: A standard laboratory coat and closed-toe shoes are required. Wear chemically resistant gloves, such as nitrile rubber, to prevent skin contact and subsequent irritation.[5]
-
Respiratory Protection: If you are handling large quantities of waste or there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][6] Always handle waste within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol is designed to ensure compliance with regulations set forth by agencies like the EPA and OSHA.[7][8] The core principle is that all chemical waste must be treated as hazardous from the moment of generation until its final, documented disposal.[9]
Experimental Protocol: Waste Handling and Disposal
1. Waste Classification and Segregation:
- Action: Immediately classify any unwanted this compound, including contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous chemical waste.
- Causality: This step is mandated by the Resource Conservation and Recovery Act (RCRA) and prevents the introduction of hazardous materials into municipal waste streams.[7]
- Action: Segregate this waste stream from incompatible materials, particularly strong oxidizers, acids, and bases.[1][7] Use separate, dedicated waste containers.
2. Container Selection and Labeling:
- Action: Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound.[7][10] High-density polyethylene (HDPE) or glass containers are typically appropriate.
- Causality: Using a compatible container prevents chemical degradation of the container, which could lead to spills or leaks.[11]
- Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[10][12] The label must include:
- The full chemical name: "this compound"
- The words "Hazardous Waste"[12]
- A clear indication of the hazards (e.g., "Irritant")
- The date accumulation started.[13]
- Causality: Proper labeling is an OSHA and EPA requirement that ensures anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper mixing of chemicals.[13]
3. Waste Accumulation:
- Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][12]
- Causality: The SAA concept ensures that hazardous waste remains under the control of trained laboratory personnel, minimizing the risk of it being misplaced or mishandled.[7]
- Action: Ensure the container is kept tightly closed except when adding waste.[10][12] Place the container in secondary containment (such as a spill tray) to catch any potential leaks.[10][14]
- Causality: A closed lid prevents the release of vapors and protects the contents from contamination. Secondary containment is a crucial safeguard against environmental release in the event of primary container failure.
4. Arranging for Final Disposal:
- Action: Do NOT dispose of this chemical down the drain or in the regular trash.[1][15] Evaporation in a fume hood is also a prohibited disposal practice.[12][15]
- Action: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup.[9][15]
- Causality: Licensed hazardous waste disposal services have the permits, equipment, and expertise to transport and dispose of chemical waste in an environmentally sound and legally compliant manner, typically via high-temperature incineration.[14][16]
Section 4: Emergency Procedures - Spill and Exposure Management
Small Spill Cleanup:
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Prevent the spread of dust.[16]
-
Carefully sweep up the solid material and place it into a labeled hazardous waste container for disposal.[1][6]
-
Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must also be disposed of as hazardous waste.[10]
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][16]
Section 5: Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound, from generation to final collection.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the hazards, utilizing the correct PPE, and adhering to a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. This guide provides the necessary framework to achieve that standard, transforming procedural steps into a deeply ingrained safety culture.
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 9, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of Methyl indoline-5-carboxylate
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates like Methyl indoline-5-carboxylate is foundational to therapeutic innovation. However, with great innovation comes the great responsibility of ensuring the safety of ourselves and our colleagues. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded protocol for the safe handling, use, and disposal of this compound, ensuring that your focus remains on your research, secure in the knowledge that your safety is comprehensively addressed.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 141452-01-9) is a substituted indoline, a structural motif present in many biologically active compounds. While specific toxicological data for this exact compound is limited, the primary hazards can be inferred from its chemical class and available Safety Data Sheets (SDS). The core principle of our safety protocol is to mitigate risk by understanding the causality of potential hazards.
Based on available data, the compound is classified with the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled, particularly as a dust or aerosol.
These classifications necessitate a stringent Personal Protective Equipment (PPE) protocol. It is crucial to prevent contact with skin, eyes, and mucous membranes.
| Hazard Category | GHS Classification | Required PPE & Handling Protocol |
| Skin Contact | Skin Irritant (Category 2) | Chemical-resistant gloves (Nitrile, double-gloved), lab coat |
| Eye Contact | Eye Irritant (Category 2) | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles |
| Inhalation | STOT SE 3 (Respiratory Irritation) | Work in a certified chemical fume hood; use a NIOSH-approved N95 respirator for weighing or if aerosolization is possible[1] |
Your Armor: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.
Caption: PPE selection workflow based on the risk of exposure.
2.1. Skin and Body Protection
A standard, flame-resistant laboratory coat is mandatory. For hand protection, double-gloving with nitrile gloves is the recommended procedure. Nitrile provides good resistance to a range of chemicals, but it's important to note that it offers splash protection and is not suitable for prolonged immersion.[2] The rationale for double-gloving is to provide a barrier against immediate exposure in case the outer glove is compromised, allowing the user time to safely remove both and re-glove. Always inspect gloves for any signs of degradation or puncture before use.
2.2. Eye and Face Protection
Given the risk of serious eye irritation, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. If there is a significant risk of splashing, such as during transfer of solutions or reactions under pressure, it is imperative to upgrade to chemical splash goggles.
2.3. Respiratory Protection
This compound is typically a solid. The primary inhalation risk arises from the generation of dust, especially during weighing or transfer operations. All handling of the solid compound must be performed within a certified chemical fume hood to contain any airborne particles.[3] For tasks with a higher potential for dust generation, a NIOSH-approved N95 respirator should be worn as an additional precaution.[1]
Operational Plan: From Benchtop to Waste
A seamless and safe workflow is paramount. This involves careful planning of each step, from initial handling to final disposal.
3.1. Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Designate a specific area within the hood for the handling of this compound.
-
Donning PPE: Don your lab coat, safety glasses, and inner nitrile gloves.
-
Weighing: When weighing the solid, do so within the fume hood. Use a disposable weigh boat to minimize contamination of the balance.
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, wipe down the designated work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the outer surface of the gloves. Remove your lab coat and wash your hands thoroughly with soap and water.[4]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
4.1. Spill Response
-
Small Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert your lab supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for large chemical spills.
-
4.2. Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan: Responsible Stewardship
All waste contaminated with this compound, including empty containers, used gloves, absorbent materials, and disposable labware, must be treated as hazardous waste.[4]
Step-by-Step Disposal Protocol
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Documentation: Follow all institutional and local regulations for hazardous waste disposal documentation.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. This commitment allows for the confident pursuit of scientific discovery.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Safety. Accessed January 9, 2026. [Link]
-
Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS . University of Pennsylvania Environmental Health and Radiation Safety. Accessed January 9, 2026. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
